molecular formula C7H10N2 B1582453 4-Amino-N-methylaniline CAS No. 623-09-6

4-Amino-N-methylaniline

Cat. No.: B1582453
CAS No.: 623-09-6
M. Wt: 122.17 g/mol
InChI Key: VVYWUQOTMZEJRJ-UHFFFAOYSA-N
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Description

4-Amino-N-methylaniline is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methylbenzene-1,4-diamine
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InChI

InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VVYWUQOTMZEJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80211354
Record name 4-Amino-N-methylaniline
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Molecular Weight

122.17 g/mol
Source PubChem
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CAS No.

623-09-6
Record name N-Methyl-p-phenylenediamine
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Record name 4-Amino-N-methylaniline
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Record name 4-Amino-N-methylaniline
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Record name 4-amino-N-methylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N-methylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic chemistry and drug discovery, the utility of a molecule is defined by its structural nuances and reactive potential. 4-Amino-N-methylaniline, also known by its IUPAC name N¹-Methylbenzene-1,4-diamine, is a deceptively simple aromatic amine that serves as a critical structural motif and versatile building block.[1] Its unique arrangement of a primary and a secondary amine on a phenyl ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, agrochemicals, and, most notably, pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview intended for researchers and development professionals, delving into the core chemical properties, synthetic methodologies, and key applications of this important compound.

Molecular Structure and Physicochemical Profile

This compound (CAS No: 623-09-6) is an organic compound featuring a benzene ring substituted with a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at para positions (1 and 4, respectively).[4] This substitution pattern is fundamental to its chemical behavior, influencing its basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.

The presence of two distinct amine functionalities allows for selective reactions. The primary amine is generally more nucleophilic and more readily undergoes reactions like diazotization, while the secondary amine's reactivity can be modulated by steric and electronic factors. The lone pairs on both nitrogen atoms donate electron density into the aromatic ring, activating it towards electrophilic attack, primarily at the ortho positions relative to the amine groups.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
IUPAC Name N¹-Methylbenzene-1,4-diamine
CAS Number 623-09-6[1][4][5]
Molecular Formula C₇H₁₀N₂[2][4][5]
Molecular Weight 122.17 g/mol [1][4][5]
Appearance White to slightly yellow or dark gray solid[2]
Melting Point 36 °C[2]
Boiling Point ~217-257 °C (estimates vary)[2][6]
Density ~1.034-1.098 g/cm³ (estimates vary)[2][6]
Solubility Almost insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[2]
pKa 7.01 ± 0.10 (Predicted)[2]
LogP 0.383
SMILES CNC1=CC=C(C=C1)N[4]
InChIKey VVYWUQOTMZEJRJ-UHFFFAOYSA-N[1][4]

Spectroscopic Highlights:

  • ¹H NMR: Proton NMR spectra typically show distinct signals for the aromatic protons (in the range of 6.5-7.2 ppm), the N-methyl protons (a singlet around 2.7-2.8 ppm), and broad singlets for the amine protons (-NH and -NH₂).[7]

  • ¹³C NMR: Carbon NMR spectra will display signals for the four unique aromatic carbons and a signal for the N-methyl carbon.[8]

  • IR Spectroscopy: The infrared spectrum is characterized by N-H stretching vibrations for both primary and secondary amines (typically in the 3200-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group, and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).[7]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 122, corresponding to its molecular weight.[4][8]

Synthesis and Reactivity

The synthesis of mono-N-methylated aromatic amines requires methodologies that can control the degree of alkylation, as over-methylation to the tertiary amine is a common side reaction. A modern and efficient approach avoids harsh alkylating agents and proceeds under mild, transition-metal-free conditions.

Selective Synthesis from a Nitroso Precursor

One effective strategy involves the reaction of an aromatic nitroso compound with methylboronic acid, promoted by a phosphite reagent.[9] This method offers high selectivity for the mono-methylated product. The causality behind this choice rests on the mildness of the conditions and the avoidance of traditional reductants or bases that can complicate purification and introduce waste streams.[9]

Synthesis_Workflow Nitroso 4-Nitrosoaniline Product This compound Nitroso->Product Room Temp, 20 min Reagents Methylboronic Acid + Triethyl Phosphite (P(OEt)3) in Toluene Reagents->Product caption Fig 1. Synthesis workflow from a nitroso precursor.

Caption: Fig 1. Synthesis workflow from a nitroso precursor.

Experimental Protocol: Synthesis via Nitrosoarene

This protocol is adapted from established methodologies for the N-methylation of aromatic amines.[9] It is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS) by comparing the product's spectral data against known values.

Materials:

  • 4-Nitrosoaniline (1.0 equiv)

  • Methylboronic acid (1.5 equiv)

  • Triethyl phosphite (P(OEt)₃) (1.1 equiv)

  • Toluene (Anhydrous)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-nitrosoaniline (1.0 equiv) and methylboronic acid (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene to dissolve the reagents (concentration approx. 0.25 M).

  • Initiation: Stir the solution at room temperature and add triethyl phosphite (1.1 equiv) dropwise.

  • Reaction: Continue stirring the mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for room temperature is the high reactivity of the chosen reagents, which obviates the need for heating, thus preventing potential side reactions and decomposition.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Drug Development and Chemical Synthesis

This compound is primarily valued as a synthon, or a molecular building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules with diverse biological activities or material properties.

  • Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of two addressable nitrogen atoms allows for the sequential introduction of different substituents, building molecular complexity. It is listed as an impurity related to the synthesis of Nintedanib, a kinase inhibitor used to treat idiopathic pulmonary fibrosis, highlighting its role in the manufacturing process of complex drugs.[2]

  • Dye Synthesis: Its structure is archetypal for developing azo dyes and other colorants. The primary amine can be diazotized and coupled with other aromatic systems to create conjugated molecules that absorb visible light.[2]

  • Agrochemicals: Similar to pharmaceuticals, it can be a starting point for creating new herbicides, pesticides, or fungicides.

The logical flow from a simple building block to a complex final product is a cornerstone of synthetic chemistry.

Application_Workflow Start This compound (Building Block) Intermediate Key Synthetic Intermediate (e.g., Diazonium Salt or Acylated Derivative) Start->Intermediate Functionalization Final Final Product Classes Intermediate->Final Pharma Pharmaceuticals Final->Pharma Dyes Dyes & Pigments Final->Dyes Agro Agrochemicals Final->Agro caption Fig 2. Role as a versatile chemical intermediate.

Caption: Fig 2. Role as a versatile chemical intermediate.

Safety, Handling, and Toxicity

Scientific integrity demands a thorough understanding of a compound's hazards. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[2][5] It should be kept away from strong oxidizing agents and sources of ignition.[2]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse thoroughly with water for at least 15 minutes.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical attention.[10]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[10]

The toxicological properties have not been exhaustively investigated, and as such, the compound should be treated as potentially toxic with care taken to minimize exposure.[10]

Conclusion

This compound represents a classic example of a versatile chemical intermediate. Its value is derived not from a direct application but from the potential held within its structure. With two distinct amine groups on an activated aromatic ring, it provides chemists with a reliable and adaptable platform for constructing complex molecular architectures. A firm grasp of its physicochemical properties, synthetic routes, and safety protocols is essential for any researcher looking to leverage this compound in the fields of drug discovery, materials science, and synthetic chemistry.

References

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-N-methylaniline

This compound, identified by CAS Number 623-09-6 and the molecular formula C₇H₁₀N₂ , is a substituted aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis.[1][2][3][4] Also known by synonyms such as N¹-Methylbenzene-1,4-diamine and p-methylaminoaniline, this compound's structure, featuring both a primary and a secondary amine on a benzene ring, imparts a unique reactivity profile.[1][2] This guide offers a comprehensive overview for researchers and development professionals, detailing its properties, synthesis, applications, and safe handling protocols.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in experimental design and process chemistry. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 623-09-6[1][2][4]
Molecular Formula C₇H₁₀N₂[1][2][4]
Molecular Weight 122.17 g/mol [1][4][5]
Appearance White to dark gray or slightly yellow solid[2][3]
Melting Point 36°C[3]
Boiling Point ~257°C[2]
Density ~1.098 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[3]
EC Number 210-770-1[2][4]

Synthesis and Reactivity: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions.

Common Synthetic Approaches
  • Catalytic Hydrogenation: A prevalent industrial method involves the reduction of a corresponding nitro-aromatic precursor. For instance, the catalytic hydrogenation of N-methyl-4-nitroaniline using a catalyst like Raney Nickel under a hydrogen atmosphere provides a direct route to the desired product. This method is often favored for its high yield and efficiency on a large scale.[6] The nitro group is selectively reduced without affecting the aromatic ring or the existing N-methyl group.

  • Reductive Amination & N-Alkylation: Another classical approach involves the mono-N-methylation of p-phenylenediamine. This must be done carefully to control the degree of alkylation and avoid the formation of the di-methylated product. Protective group strategies may be employed to achieve selectivity.

  • Modern Transition-Metal-Free Synthesis: Recent advancements in organic chemistry have led to novel methods that avoid harsh reagents or heavy metals. One such method involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by a phosphite reagent like triethylphosphite.[7] This approach is notable for its mild, environmentally benign conditions and its ability to proceed without strong bases or external reductants, making it highly valuable in pharmaceutical and fine chemical synthesis.[7]

The reactivity of this compound is dictated by its two amine groups. The primary amine is typically more nucleophilic and susceptible to reactions like diazotization, acylation, and alkylation. The secondary amine can also participate in these reactions, but its reactivity is sterically and electronically modulated by the attached methyl group.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile precursor and building block in several key industries.

  • Pharmaceutical Synthesis: As a bifunctional molecule, it is an important scaffold for constructing more complex active pharmaceutical ingredients (APIs).[8][9] Aniline derivatives are foundational to a wide array of drugs, and the specific substitution pattern of this compound allows for tailored modifications to influence a compound's pharmacological activity and properties.[10][11]

  • Dye and Pigment Industry: Its structure is ideal for use as a diazo component or coupling agent in the synthesis of azo dyes.[3] The presence of the amino groups allows for the formation of the chromophoric azo group (-N=N-), which is central to a vast range of colors used in textiles, inks, and other materials.[8][12]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a key intermediate in the production of certain herbicides and pesticides, contributing to the development of effective crop protection agents.[9]

Experimental Protocol: Synthesis via Nitrosoarene Reaction

This section provides a detailed, step-by-step methodology for the synthesis of mono-N-methyl aromatic amines, adapted from a modern, transition-metal-free approach.[7] This protocol is intended for use by qualified professionals in a controlled laboratory setting.

Objective: To synthesize an N-methylaniline derivative from a nitrosoarene precursor.
Materials:
  • Nitrosoarene (e.g., 4-nitrosobenzonitrile) (1.0 equiv)

  • Methylboronic acid (1.5 equiv)

  • Triethylphosphite (P(OEt)₃) (1.1 equiv)

  • Toluene (Anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Flash column chromatography setup with silica gel

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitrosoarene (1.0 equiv) and methylboronic acid (1.5 equiv) in anhydrous toluene.

  • Initiation: Begin vigorous stirring of the solution at room temperature.

  • Reagent Addition: Add triethylphosphite (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the nitroso starting material.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude product directly via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 4-(Methylamino)benzonitrile product.[7]

Causality and Self-Validation:
  • Why triethylphosphite? It acts as a mild reducing agent and promoter for the reaction, facilitating the deoxygenation of the nitroso group and the subsequent formation of the C-N bond with the methyl group from methylboronic acid without the need for a metal catalyst.[7]

  • Why an inert atmosphere? While the reaction is robust, using an inert atmosphere prevents potential side reactions from atmospheric oxygen or moisture, ensuring higher purity and yield.

  • Protocol Validation: The success of the protocol is validated by standard analytical techniques. The purified product's identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and compared against literature values or reference spectra.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants 1. Dissolve Nitrosoarene & Methylboronic Acid in Toluene atmosphere 2. Establish Inert Atmosphere (Nitrogen/Argon) addition 3. Add Triethylphosphite (Dropwise) atmosphere->addition stir 4. Stir at Room Temperature (Monitor by TLC) addition->stir concentrate 5. Concentrate Under Reduced Pressure stir->concentrate chromatography 6. Purify by Flash Column Chromatography concentrate->chromatography product Pure this compound Derivative chromatography->product

Caption: Workflow for the synthesis of an N-methylaniline derivative.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][13] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[4][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[15] All handling should be performed in a well-ventilated area or, preferably, inside a chemical fume hood.[14][15] For operations that may generate dust, a NIOSH-approved respirator is necessary.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed to prevent moisture sensitivity and contamination.[5][15]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[14]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[13][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound is a chemical intermediate of significant value, underscored by its foundational role in the synthesis of dyes, pharmaceuticals, and agrochemicals. A thorough understanding of its physicochemical properties, synthetic pathways, and stringent safety requirements is essential for its effective and safe utilization in research and industrial applications. As synthetic methodologies continue to evolve, the applications for this versatile building block are poised to expand further.

References

Synthesis pathways for 4-Amino-N-methylaniline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-N-methylaniline

Abstract

This compound, also known as N-methyl-p-phenylenediamine, is a pivotal chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Its structure, featuring both a primary and a secondary aromatic amine, provides a versatile scaffold for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Introduction to this compound

This compound (CAS No: 623-09-6) is a substituted aromatic diamine that typically appears as a white or slightly colored solid.[1] It is soluble in organic solvents and serves as a crucial building block in organic synthesis.[1] The presence of two distinct amine functionalities—a primary (-NH₂) and a secondary (-NHCH₃)—at the para position of a benzene ring allows for selective reactivity, making it a valuable precursor in the manufacturing of various specialized chemicals, including azo dyes and active pharmaceutical ingredients. Understanding the nuances of its synthesis is critical for optimizing production, ensuring high purity, and scaling for industrial applications.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and purity requirements. The most prevalent and field-proven routes are detailed below.

Pathway A: Two-Step Synthesis via N-Methylation and Nitro Reduction

This is arguably the most common and reliable industrial method. It involves the initial N-methylation of a readily available nitroaniline precursor, followed by the reduction of the nitro group to the target primary amine.

Step 1: N-methylation of p-Nitroaniline The first step involves the selective methylation of the amino group of p-nitroaniline. The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the amine, but the reaction proceeds effectively with appropriate methylating agents.

  • Causality of Experimental Choices: The choice of methylating agent is crucial. Stronger agents like dimethyl sulfate or methyl iodide are highly effective but also toxic and can lead to over-methylation (formation of a quaternary ammonium salt) if conditions are not carefully controlled. A base is required to neutralize the acid byproduct (e.g., HI or H₂SO₄) and regenerate the free amine for reaction.

Step 2: Reduction of N-Methyl-4-nitroaniline The intermediate, N-methyl-4-nitroaniline, is then reduced to form the final product. This reduction is a standard transformation in organic synthesis with several reliable methods.

  • Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profile. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are used under a hydrogen atmosphere.[3][4][5] The reaction is typically clean, with water as the only byproduct, simplifying purification.

  • Chemical Reduction: Alternatively, metal-acid systems like iron powder in acetic or hydrochloric acid (Béchamp reduction), or tin chloride (SnCl₂) in hydrochloric acid, can be employed. These methods are often cheaper and do not require specialized high-pressure equipment, making them suitable for laboratory-scale synthesis.

Logical Workflow: Pathway A

Pathway_A p_nitroaniline p-Nitroaniline intermediate N-Methyl-4-nitroaniline p_nitroaniline->intermediate Step 1: N-methylation methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) methylating_agent->intermediate final_product This compound intermediate->final_product Step 2: Nitro Reduction reducing_agent Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) reducing_agent->final_product

Caption: Pathway A: N-methylation followed by nitro group reduction.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This pathway begins with a different starting material, typically a 4-halonitrobenzene, and utilizes a nucleophilic aromatic substitution reaction.

Step 1: SNAr of 4-Halonitrobenzene with Methylamine In this step, a compound like 4-chloronitrobenzene is reacted with methylamine. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine, allowing for the displacement of the halide. This reaction is often performed under pressure and at elevated temperatures to achieve a reasonable reaction rate.[5]

  • Causality of Experimental Choices: The choice of halide matters (F > Cl > Br > I for SNAr reactivity). 4-chloronitrobenzene is a common, cost-effective choice. A base, such as sodium bicarbonate, is often included to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[5]

Step 2: Reduction of the Nitro Group This step is identical to Step 2 in Pathway A, where the nitro group of the resulting N-methyl-4-nitroaniline is reduced to a primary amine using methods like catalytic hydrogenation or chemical reduction.

Logical Workflow: Pathway B

Pathway_B halonitrobenzene 4-Halonitrobenzene (e.g., 4-Chloronitrobenzene) intermediate N-Methyl-4-nitroaniline halonitrobenzene->intermediate Step 1: SNAr methylamine Methylamine (CH₃NH₂) methylamine->intermediate final_product This compound intermediate->final_product Step 2: Nitro Reduction reducing_agent Reducing Agent reducing_agent->final_product

Caption: Pathway B: SNAr reaction followed by nitro group reduction.

Pathway C: Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing amines.[6][7] This pathway typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

One-Pot Reaction: The synthesis can be achieved by reacting 4-nitrobenzaldehyde with methylamine in the presence of a selective reducing agent. The methylamine first condenses with the aldehyde to form an N-methyl imine. This intermediate is then immediately reduced to form N-methyl-4-nitroaniline. A subsequent, separate reduction step is then required to convert the nitro group to the amine.

Alternatively, one could start with 4-aminobenzaldehyde and react it with methylamine. However, this approach can be complicated by self-condensation and polymerization of the starting material.

  • Causality of Experimental Choices: The key to a successful one-pot reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the initial carbonyl group but reactive enough to reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce protonated imines.[6]

Logical Workflow: Pathway C

Pathway_C carbonyl 4-Nitrobenzaldehyde imine Imine Intermediate carbonyl->imine Imine Formation methylamine Methylamine methylamine->imine nitro_intermediate N-Methyl-4-nitroaniline imine->nitro_intermediate Imine Reduction mild_reductant Mild Reducing Agent (e.g., NaBH₃CN) mild_reductant->nitro_intermediate final_product This compound nitro_intermediate->final_product Nitro Reduction strong_reductant Reducing Agent strong_reductant->final_product

Caption: Pathway C: Reductive amination followed by nitro reduction.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route requires a careful evaluation of various factors. The table below provides a comparative summary of the discussed pathways.

Parameter Pathway A (Methylation-Reduction) Pathway B (SNAr-Reduction) Pathway C (Reductive Amination)
Starting Materials p-Nitroaniline, Methylating agent4-Halonitrobenzene, Methylamine4-Nitrobenzaldehyde, Methylamine
Overall Yield HighGood to HighModerate to Good
Scalability Excellent; well-established industrially.Good; requires pressure vessels.Good; requires careful control.
Purity of Product High, purification is straightforward.High, similar to Pathway A.Can be lower due to side reactions.
Key Advantages Reliable, high-yielding, uses common reagents.Avoids highly toxic methylating agents like dimethyl sulfate.Versatile, can be a one-pot reaction for the amination step.
Key Disadvantages Use of toxic/carcinogenic methylating agents.SNAr step can require harsh conditions (heat, pressure).Potential for side reactions; requires two distinct reduction steps.
Cost-Effectiveness Generally cost-effective due to cheap starting materials.Cost can vary based on the price of 4-halonitrobenzene.Can be more expensive depending on the cost of the aldehyde and selective reducing agents.

Detailed Experimental Protocol: Pathway A

This protocol describes a representative lab-scale synthesis of this compound via the methylation of p-nitroaniline and subsequent catalytic hydrogenation.

Step 1: Synthesis of N-Methyl-4-nitroaniline
  • Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-nitroaniline (13.8 g, 0.1 mol) and methanol (200 mL).

  • Methylation: Cool the stirred suspension to 10-15°C in an ice-water bath. Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 20°C.

  • Base Addition: After the addition is complete, continue stirring for 1 hour at room temperature. Subsequently, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (30 mL) dropwise, keeping the temperature below 30°C.

  • Reaction Completion: Stir the mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into 500 mL of cold water with stirring. The yellow solid precipitate of N-methyl-4-nitroaniline is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried in a vacuum oven.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add the dried N-methyl-4-nitroaniline (15.2 g, 0.1 mol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~0.5 g, 50% wet) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi (approx. 3-4 atm).[5]

  • Reaction: Heat the mixture to 40-50°C and shake vigorously.[5] Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Conclusion

The synthesis of this compound is achievable through several robust chemical pathways. The most common industrial approach, involving the N-methylation of p-nitroaniline followed by nitro group reduction, offers high yields and scalability. Alternative routes, such as those employing SNAr or reductive amination, provide valuable options that may be preferable depending on specific constraints, such as the avoidance of highly toxic reagents or the availability of starting materials. A thorough understanding of the mechanisms, advantages, and limitations of each pathway allows researchers and development professionals to make informed decisions for the efficient and safe production of this important chemical intermediate.

References

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-N-methylaniline, also known as N-methyl-p-phenylenediamine, is a substituted aniline derivative with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with both a primary amine (-NH₂) and a secondary N-methylamine (-NHCH₃) group at the para position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure identity, purity, and structural integrity throughout the synthetic and application processes.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a comprehensive fingerprint of the molecule, enabling unambiguous identification and characterization.

Molecular Structure and Properties:
  • Molecular Formula: C₇H₁₀N₂[1]

  • Molecular Weight: 122.17 g/mol [1]

  • CAS Number: 623-09-6[2]

  • Appearance: Typically a liquid that may darken upon exposure to air and light.

The following sections will delve into the specific details of each spectroscopic technique, presenting the expected data, the underlying principles of spectral interpretation, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6-6.8Doublet2HAromatic (H-2, H-6)
~6.5-6.7Doublet2HAromatic (H-3, H-5)
~3.4 (broad)Singlet2H-NH₂
~2.8Singlet3H-NHCH
Broad singletSinglet1H-NH CH₃

Causality of Signal Assignment: The aromatic protons appear as two distinct doublets due to the symmetry of the para-substituted ring. The protons ortho to the -NH₂ group (H-3, H-5) are expected to be slightly upfield compared to those ortho to the -NHCH₃ group (H-2, H-6) due to the differing electronic effects of the two amine groups. The protons of the primary amine (-NH₂) and the secondary amine (-NHCH₃) often appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration due to hydrogen bonding. The methyl protons (-CH₃) appear as a sharp singlet, as they are not coupled to any neighboring protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140-145C-4 (ipso, attached to -NH₂)
~138-142C-1 (ipso, attached to -NHCH₃)
~115-120C-2, C-6
~114-118C-3, C-5
~31-NC H₃

Causality of Signal Assignment: The ipso-carbons (C-1 and C-4), directly attached to the nitrogen atoms, are the most deshielded and appear at the downfield end of the aromatic region. The chemical shifts of the other aromatic carbons (C-2, C-6 and C-3, C-5) are influenced by the electron-donating nature of the amine groups. The methyl carbon (-CH₃) is highly shielded and appears at the upfield end of the spectrum.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are typically required.[3]

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline corrections. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.5-0.7 mL CDCl₃ prep2 Add TMS as internal standard prep1->prep2 acq1 High-Resolution NMR Spectrometer prep2->acq1 acq2 ¹H NMR (≥300 MHz) acq1->acq2 acq3 ¹³C NMR (≥75 MHz) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration (¹H) proc2->proc3

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as the C-H and C=C bonds of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300 (two bands)N-H stretchPrimary amine (-NH₂)
~3400N-H stretchSecondary amine (-NHCH₃)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
~1620N-H bendPrimary amine (-NH₂)
1600-1450 (multiple bands)C=C stretchAromatic ring
1350-1250C-N stretchAromatic amine

Causality of Signal Interpretation: The primary amine (-NH₂) typically shows two distinct stretching bands due to symmetric and asymmetric vibrations. The secondary amine (-NHCH₃) shows a single N-H stretching band.[4] The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is also a key diagnostic peak. The C=C stretching vibrations of the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.[5]

Experimental Protocol: IR Spectroscopy

A standard protocol for obtaining an IR spectrum of a liquid sample is as follows:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[3]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place a drop of neat liquid on a salt plate prep2 Cover with a second salt plate to form a thin film prep1->prep2 acq1 FT-IR Spectrometer prep2->acq1 acq2 Record spectrum (4000-400 cm⁻¹) acq1->acq2 acq3 Acquire and subtract background spectrum acq2->acq3 analysis1 Identify characteristic absorption bands acq3->analysis1 analysis2 Correlate bands to functional groups analysis1->analysis2

Caption: General experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
122[M]⁺ (Molecular Ion)
107[M - CH₃]⁺
92[M - NH₂]⁺
77[C₆H₅]⁺

Causality of Fragmentation: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (122 g/mol ).[1] Common fragmentation pathways for N-methylanilines involve the loss of the methyl group ([M - CH₃]⁺) to give a fragment at m/z 107.[6] Other potential fragmentations include the loss of the amino group or cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry

A typical protocol for mass spectrometric analysis is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[3]

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[7][8] General safety precautions include:

  • Working in a well-ventilated area or under a chemical fume hood.[9]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • In case of exposure, follow the first-aid measures outlined in the SDS.[7]

Conclusion

The spectroscopic data presented in this technical guide provides a comprehensive and reliable basis for the identification and characterization of this compound. The combined application of NMR, IR, and Mass Spectrometry offers a multi-faceted approach to structural elucidation, ensuring the integrity of this important chemical intermediate in research and development settings. The provided protocols offer a standardized framework for obtaining high-quality spectroscopic data, which is essential for accurate and reproducible scientific outcomes.

References

Solubility of 4-Amino-N-methylaniline in various organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Amino-N-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 623-09-6). As a crucial intermediate in the synthesis of dyes and other organic products, understanding its behavior in various solvent systems is paramount for process optimization, purification, and formulation development.[1] This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile across different solvent classes, and provides detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction to this compound: A Molecule of Duality

This compound, also known as N-methyl-p-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.[1][2] Its molecular structure is characterized by a benzene ring substituted with both a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at the para position. This unique arrangement imparts a dual nature to the molecule: the aromatic ring provides significant nonpolar character, while the two amine groups introduce polarity and the capacity for hydrogen bonding.

This structural duality is the cornerstone of its solubility profile. It predicts a broad miscibility with a range of organic solvents, a principle that is fundamental to its application in organic synthesis.[1] Conversely, its significant hydrophobic surface area, conferred by the benzene ring, suggests limited solubility in aqueous systems. This guide will explore these characteristics in detail, providing the theoretical framework and practical methodologies required for its effective use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 623-09-6[2][3]
Molecular Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
Appearance White or slightly yellow solid[1]
Boiling Point ~257 °C[4]
Density ~1.098 g/cm³[4]

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6] For this compound, we must consider the following factors:

  • Polarity and Hydrogen Bonding: The primary and secondary amine groups are polar and can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones).[1]

  • Van der Waals Forces: The nonpolar benzene ring contributes to its solubility in nonpolar solvents (e.g., toluene, hexane) through London dispersion forces.

  • Acid-Base Chemistry: As an amine, the compound is basic. In acidic aqueous solutions, the amine groups can be protonated to form ammonium salts. This ionization dramatically increases polarity and, consequently, water solubility.[7][8] This principle is often exploited for extraction and purification.

Qualitative Solubility Profile

Based on its molecular structure and established chemical principles, a qualitative solubility profile can be predicted. General chemical literature confirms that this compound is soluble in common organic solvents like alcohols, ethers, and ketones, while being nearly insoluble in water.[1]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble Strong hydrogen bonding interactions between the solvent's -OH and the compound's -NH groups.
Polar Aprotic Acetone, Diethyl Ether, THFSoluble Favorable dipole-dipole interactions. Supported by general statements in chemical literature.[1]
Nonpolar Toluene, Chloroform, HexaneSoluble The nonpolar aromatic ring interacts well with nonpolar solvents via dispersion forces.
Aqueous (Neutral) WaterSlightly Soluble to Insoluble The large, hydrophobic benzene ring dominates the molecule's character, limiting miscibility with water.[1]
Aqueous (Acidic) 5% Hydrochloric Acid (HCl)Soluble Protonation of the basic amine groups forms a highly polar, water-soluble ammonium salt.[7][8]
Aqueous (Basic) 5% Sodium Hydroxide (NaOH)Insoluble The compound is itself basic; no acid-base reaction occurs to enhance solubility.[7][8]

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining the solubility of this compound.

Protocol 1: Quantitative Determination via the Equilibrium Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. By agitating for an extended period (typically 24-72 hours), we ensure this equilibrium is reached. Analyzing the supernatant provides the maximum concentration of the solute that the solvent can hold under those conditions.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Place the container in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature for several hours to let the undissolved solid settle. For fine suspensions, centrifugation at the controlled temperature is the most effective method for clear separation.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid disturbing the solid residue. Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) is highly recommended to remove any microscopic particulates.

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): Offers high specificity and accuracy.

    • UV-Vis Spectrophotometry: A simpler, faster method if the compound has a unique chromophore and no interfering species are present. A calibration curve must be prepared beforehand.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Equilibrium_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add excess solute to solvent B 2. Seal container and place in shaker bath at T°C A->B C 3. Agitate for 24-48h to reach equilibrium B->C D 4. Cease agitation (Allow to settle or centrifuge) C->D E 5. Withdraw supernatant through 0.45µm filter D->E F 6. Prepare dilutions E->F G 7. Analyze concentration (HPLC / UV-Vis) F->G H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Equilibrium Shake-Flask Method.

Protocol 2: Rapid Qualitative and Acid/Base Classification

This method provides a quick assessment of solubility and classifies the compound based on its acidic or basic nature, which is invaluable for designing extraction schemes.[7]

Causality: This protocol systematically tests the compound's miscibility in a series of solvents of increasing and decreasing polarity, including reactive aqueous solutions. Solubility in 5% HCl indicates a basic functional group, while solubility in 5% NaOH would indicate an acidic group. This provides direct, functional information about the unknown.

Step-by-Step Methodology:

  • Setup: Label five test tubes: (1) Water, (2) 5% NaOH, (3) 5% NaHCO₃, (4) 5% HCl, (5) Organic Solvent (e.g., Toluene).

  • Addition of Solute: Place approximately 25 mg of this compound into each test tube.

  • Addition of Solvent: Add 0.75 mL of the corresponding solvent to each tube.

  • Observation: Vigorously shake each tube for 10-20 seconds. Observe and record whether the solid dissolves completely ("Soluble") or remains partially or fully undissolved ("Insoluble").

  • Interpretation:

    • Water: Expected to be insoluble.

    • 5% NaOH / 5% NaHCO₃: Expected to be insoluble, confirming the absence of an acidic group.

    • 5% HCl: Expected to be soluble, confirming the presence of a basic (amine) group.

    • Organic Solvent: Expected to be soluble.

Qualitative_Solubility_Flowchart start Start with Unknown (this compound) test_water Test Solubility in Water start->test_water water_sol Soluble (Small Polar Molecule) test_water->water_sol Yes water_insol Insoluble test_water->water_insol No test_hcl Test Solubility in 5% HCl water_insol->test_hcl hcl_sol Soluble (Confirms Basic Group - Amine) test_hcl->hcl_sol Yes hcl_insol Insoluble test_hcl->hcl_insol No test_naoh Test Solubility in 5% NaOH hcl_insol->test_naoh naoh_sol Soluble (Acidic Group) test_naoh->naoh_sol Yes naoh_insol Insoluble (Neutral or Basic Compound) test_naoh->naoh_insol No

References

An In-Depth Technical Guide to the Physical Characteristics of 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Amino-N-methylaniline (also known as N-Methyl-p-phenylenediamine), a key aromatic amine intermediate with significant applications in organic synthesis, dye manufacturing, and potentially in drug development. This document moves beyond a simple recitation of physical constants to provide an in-depth analysis of its structural, spectroscopic, and physicochemical properties. By synthesizing theoretical predictions with data from analogous compounds, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and utilization of this important molecule. Protocols for key analytical techniques are also detailed to provide a practical, self-validating system for experimental work.

Molecular Structure and Core Physicochemical Properties

This compound possesses a substituted benzene ring, a primary amine, and a secondary amine, which collectively dictate its physical and chemical behavior. Understanding its fundamental properties is the first step in its effective application.

Molecular Identity
  • IUPAC Name: N¹-methylbenzene-1,4-diamine

  • Synonyms: 4-(Methylamino)aniline, p-(Methylamino)aniline, N-Methyl-p-phenylenediamine

  • CAS Number: 623-09-6[1]

  • Molecular Formula: C₇H₁₀N₂[1]

  • Molecular Weight: 122.17 g/mol [1]

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Key Physical Constants

The physical state and thermal properties of a compound are critical for its handling, purification, and use in reactions.

PropertyValueSource(s)
Appearance White to slightly yellow or dark gray solid.[2][3]ChemBK, Alfa Chemistry
Melting Point 36 °CChemBK[2]
Boiling Point 257 °CAlfa Chemistry[3]
Density 1.098 g/cm³Alfa Chemistry[3]

Expert Insight: The relatively low melting point indicates that this compound can be handled as a molten liquid at moderately elevated temperatures, which can be advantageous for certain synthetic procedures. The boiling point suggests that vacuum distillation is a viable method for purification.

Solubility Profile

The solubility of this compound is a key consideration for its use in reactions and for its purification.

  • Water: Almost insoluble.[2]

  • Organic Solvents: Soluble in alcohols, ethers, and ketones.[2]

This solubility profile is consistent with its aromatic character and the presence of amino groups capable of hydrogen bonding with polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific compound are not widely available in public databases, we can predict its spectral characteristics with a high degree of confidence based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 2: Workflow for NMR Sample Preparation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Filter into a 5 mm NMR tube dissolve->transfer cap Cap the tube and invert to mix transfer->cap shim Insert into spectrometer and perform shimming cap->shim acquire_H Acquire ¹H NMR spectrum shim->acquire_H acquire_C Acquire ¹³C NMR spectrum acquire_H->acquire_C process Fourier transform, phase, and baseline correct acquire_C->process integrate Integrate ¹H signals and pick peaks for both spectra process->integrate analyze Analyze and assign chemical shifts integrate->analyze

A generalized workflow for preparing and analyzing an NMR sample.

¹H NMR (Proton NMR) - Predicted Spectrum

  • Aromatic Protons (4H): The four protons on the benzene ring will appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group will be upfield due to its electron-donating nature, while the protons ortho to the N-methylamino group will be slightly downfield in comparison.

  • N-H Protons (3H): The two protons of the primary amine (-NH₂) and the single proton of the secondary amine (-NH-) will likely appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a sharp singlet, typically in the upfield region (around δ 2.8 ppm), as seen in analogous compounds like 4-methoxy-N-methylaniline.[4]

¹³C NMR (Carbon-13 NMR) - Predicted Spectrum

  • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons attached to the nitrogen atoms will be significantly shifted downfield. The other aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).

  • Methyl Carbon (1C): A single signal for the methyl carbon will be observed in the upfield region (around δ 30-35 ppm), similar to what is observed for N-methylaniline.[4]

Infrared (IR) Spectroscopy

Diagram 3: Key Functional Group Vibrations in IR Spectroscopy

IR_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations compound This compound NH_stretch N-H Stretch (3300-3500 cm⁻¹) Primary and Secondary Amines compound->NH_stretch CH_arom_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) compound->CH_arom_stretch CH_aliph_stretch Aliphatic C-H Stretch (2850-3000 cm⁻¹) compound->CH_aliph_stretch CN_stretch C-N Stretch (1250-1350 cm⁻¹) compound->CN_stretch NH_bend N-H Bend (1550-1650 cm⁻¹) Primary Amine Scissoring compound->NH_bend CH_arom_bend Aromatic C-H Bend (690-900 cm⁻¹) Out-of-plane compound->CH_arom_bend

Expected key vibrational modes for this compound in an IR spectrum.

Expected Key IR Absorptions:

  • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A single, less intense band in the same region is expected for the secondary amine (-NH-).

  • C-H Aromatic Stretching: Weak to medium bands just above 3000 cm⁻¹.

  • C-H Aliphatic Stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl group.

  • N-H Bending: A medium to strong band around 1600 cm⁻¹ for the scissoring vibration of the primary amine.

  • C=C Aromatic Stretching: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Medium to strong bands in the 1250-1350 cm⁻¹ region.

  • C-H Aromatic Bending: Strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic amines typically exhibit two main absorption bands in their UV-Vis spectra. For this compound, the following are expected:

  • π → π* Transitions: An intense absorption band is expected at a shorter wavelength, corresponding to the π → π* transitions of the benzene ring.

  • n → π* Transitions: A less intense, broader band at a longer wavelength is anticipated due to the n → π* transitions involving the lone pair of electrons on the nitrogen atoms. The presence of two amino groups (one primary and one secondary) will likely cause a bathochromic (red) shift of these absorptions compared to aniline.

Crystalline Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This can be achieved through slow evaporation of a saturated solution in a suitable organic solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • First Aid:

    • If Swallowed: Get medical help.[5]

    • If on Skin: Wash with plenty of water.[5]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

    • If in Eyes: Rinse cautiously with water for several minutes.[5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

Applications in Research and Drug Development

Aniline and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[6][7][8] The bifunctional nature of this compound, with its primary and secondary amine groups, makes it a versatile intermediate for creating more complex molecules with potential biological activity. Its structural motif can be found in various classes of compounds, and its reactivity allows for diverse chemical modifications.

Conclusion

This technical guide has provided a detailed examination of the physical characteristics of this compound. By combining available experimental data with well-grounded theoretical predictions, a comprehensive profile of its molecular structure, physicochemical properties, and spectroscopic signatures has been established. The inclusion of detailed experimental workflows and safety information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and safe handling and characterization of this important chemical intermediate.

References

The Versatile Role of 4-Amino-N-methylaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4-Amino-N-methylaniline (4-ANMA), a versatile aromatic diamine that serves as a pivotal building block in numerous organic transformations. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core applications of 4-ANMA in the synthesis of azo dyes, pharmaceutically active quinoline scaffolds, and high-performance polyamides. The narrative emphasizes the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Detailed protocols, quantitative data, and visual diagrams are provided to serve as a practical resource for the synthesis of complex organic molecules.

Introduction to this compound: A Molecule of Untapped Potential

This compound, with the chemical formula C₇H₁₀N₂[1], is a difunctional aromatic amine that possesses both a primary and a secondary amine group attached to a benzene ring. This unique structural feature imparts a nuanced reactivity profile, allowing for selective functionalization and making it a valuable intermediate in a wide array of synthetic applications.[2] The presence of the electron-donating amino and methylamino groups activates the aromatic ring, rendering it susceptible to electrophilic substitution, while the nucleophilicity of the amine functionalities allows for their participation in a variety of condensation and coupling reactions. This guide will delve into the practical applications of this versatile molecule, providing a comprehensive overview of its role in the synthesis of vibrant azo dyes, complex pharmaceutical agents, and robust polymeric materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀N₂
Molar Mass 122.17 g/mol [1]
Appearance Not explicitly stated, but related anilines are often colorless to pale yellow liquids or solids that may darken on exposure to air.
Melting Point Not available in search results.
Boiling Point Not available in search results.
Solubility Likely soluble in organic solvents and aqueous acid.
CAS Number 623-09-6[1]

Application in the Synthesis of Azo Dyes: Crafting Color with Precision

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). This compound is an excellent precursor for the synthesis of a diverse range of azo dyes, owing to the reactivity of its primary amino group in diazotization reactions.

The Chemistry of Color: Diazotization and Azo Coupling

The synthesis of azo dyes from 4-ANMA proceeds via a two-step sequence: diazotization followed by azo coupling.

  • Diazotization: The primary amino group of 4-ANMA is converted into a highly reactive diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling components, such as phenols, anilines, and other activated aromatic systems, through an electrophilic aromatic substitution reaction to form the stable azo compound. The extended conjugation of the resulting molecule is responsible for its color.

Diazotization_Azo_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-ANMA This compound Reagents1 NaNO₂, HCl 0-5 °C Diazonium_Salt 4-(Methylamino)benzenediazonium Chloride 4-ANMA->Diazonium_Salt Step 1 Reagents1->Diazonium_Salt Coupling_Component Electron-rich Aromatic Compound (e.g., Phenol) Diazonium_Salt->Coupling_Component Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Step 2 Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol provides a representative procedure for the synthesis of a monoazo dye using this compound and phenol as the coupling component.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid (typically a 2.5 to 3 molar excess of acid).

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature below 5 °C. Vigorous stirring is crucial during this addition.

    • The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Azo Coupling:

    • In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide.

    • Cool the phenoxide solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold phenoxide solution with continuous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure azo dye.

Table 2: Spectroscopic Data for a Representative Azo Dye Derived from N,N-Dimethylaniline

Spectroscopic TechniqueCharacteristic Peaks
IR (cm⁻¹) Bands corresponding to N-H stretching, C-H aromatic stretching, N=N stretching, and C-N stretching. A monoazo disperse dye from N,N-dimethylaniline showed characteristic peaks that can be used for comparison.[3][4]
¹H-NMR (ppm) Signals corresponding to aromatic protons and the N-methyl protons. For a similar dye, aromatic protons were observed at 6.8-8.1 ppm and aliphatic protons for -N(CH₃)₂ at 3.10 ppm.[3]
¹³C-NMR (ppm) Signals for aromatic carbons and the N-methyl carbon. In a related compound, peaks were in the range of 27.2-197.7 ppm.[3]
UV-Vis (nm) An absorption maximum (λmax) in the visible region, which is responsible for the color of the dye. For a monoazo disperse dye from N,N-dimethylaniline, the λmax was in the range of 437-460 nm.[3][4]

A Gateway to Pharmaceuticals: Synthesis of Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs, including antimalarials, anticancer agents, and antibiotics.[5] this compound serves as a valuable starting material for the synthesis of substituted quinolines, particularly through the renowned Skraup synthesis.

The Skraup Synthesis: A Classic Route to Quinolines

The Skraup synthesis is a powerful method for constructing the quinoline ring system by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6][7] The reaction proceeds through a series of steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine (4-ANMA) undergoes a 1,4-conjugate (Michael) addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. A mild oxidizing agent, such as nitrobenzene (which can also act as a solvent), is often used. The use of ferrous sulfate can help to moderate the often vigorous reaction.[8]

Skraup_Synthesis 4-ANMA This compound Acrolein Acrolein 4-ANMA->Acrolein Glycerol Glycerol H2SO4 H₂SO₄ H2SO4->Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Derivative Michael_Adduct->Dihydroquinoline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidizing_Agent->Quinoline

Caption: Key steps in the Skraup synthesis of quinolines from this compound.

Experimental Protocol: Skraup Synthesis of a Substituted Quinoline

This protocol outlines a general procedure for the Skraup synthesis. Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Glycerol

  • Concentrated sulfuric acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the this compound, glycerol, and ferrous sulfate (if used).

  • Slowly and cautiously add concentrated sulfuric acid to the stirred mixture. The addition is exothermic and should be controlled to prevent the temperature from rising too rapidly.

  • Add the oxidizing agent to the mixture.

  • Gently heat the reaction mixture. The reaction will become exothermic and may begin to boil. Once the reaction is self-sustaining, the external heat source should be removed.[6]

  • After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure complete reaction.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • The crude quinoline product can be isolated by steam distillation or solvent extraction.[6]

  • Further purification can be achieved by vacuum distillation or recrystallization.

Table 3: Examples of Biologically Active Quinolines

Compound ClassTherapeutic AreaRelevance of this compound
4-Aminoquinolines Antimalarial[5]4-ANMA provides the core aromatic amine structure for the synthesis of various 4-aminoquinoline derivatives.
Tyrosine Kinase Inhibitors Anticancer[9][10]The quinoline scaffold is a key component of many tyrosine kinase inhibitors. Synthesis from an aniline precursor like 4-ANMA is a common strategy.[11][12]
Antibacterial Agents Infectious DiseasesThe quinoline core is present in many antibacterial drugs.

Building Macromolecules: this compound in Polymer Chemistry

The difunctional nature of this compound also makes it a valuable monomer for the synthesis of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

Polyamide Synthesis: The Formation of Amide Linkages

Aromatic polyamides, or aramids, are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic diacid or its more reactive derivative, a diacid chloride.[13][14] The reaction of 4-ANMA with a diacid chloride proceeds via a nucleophilic acyl substitution mechanism, forming robust amide linkages and releasing hydrochloric acid as a byproduct. The polymerization is often carried out at low temperatures in a polar aprotic solvent.[15]

Polyamide_Synthesis 4-ANMA This compound Diacid_Chloride Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Polyamide Aromatic Polyamide 4-ANMA->Polyamide Diacid_Chloride->Polyamide

Caption: General scheme for the synthesis of aromatic polyamides from this compound.

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol describes a general method for the synthesis of an aromatic polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • A polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))

  • An acid scavenger (e.g., pyridine or triethylamine)

  • An inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flask equipped with a mechanical stirrer and an inert gas inlet, dissolve this compound and the acid scavenger in the anhydrous polar aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of terephthaloyl chloride in the same solvent to the stirred diamine solution. The addition should be done portion-wise or dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to build up the polymer molecular weight.

  • The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent such as water or methanol.

  • The precipitated polyamide is then collected by filtration, washed thoroughly, and dried under vacuum.

Table 4: Typical Properties of Aromatic Polyamides

PropertyDescription
Thermal Stability High decomposition temperatures, often exceeding 400 °C.
Mechanical Strength High tensile strength and modulus.
Chemical Resistance Resistant to many organic solvents and chemicals.
Solubility Generally, have low solubility, often requiring strong acids or polar aprotic solvents with salts for dissolution.[15]

Conclusion and Future Outlook

This compound has demonstrated its significance as a versatile and valuable building block in organic synthesis. Its unique bifunctional nature allows for its seamless integration into the synthesis of a wide spectrum of commercially important molecules, from vibrant azo dyes to life-saving pharmaceuticals and high-performance polymers. The synthetic routes detailed in this guide, including diazotization-azo coupling, the Skraup quinoline synthesis, and low-temperature polycondensation, highlight the breadth of its applicability. As the demand for novel materials and complex drug molecules continues to grow, the strategic utilization of readily available and reactive intermediates like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis and materials science. Further exploration into its use in the development of novel heterocyclic scaffolds and functional polymers is a promising avenue for future research.

References

Reaction mechanisms involving 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Amino-N-methylaniline

Abstract

This compound, also known as N-methyl-p-phenylenediamine, is a versatile aromatic amine that serves as a critical intermediate in a multitude of chemical transformations.[1][2] Its unique bifunctional nature, possessing both a primary and a secondary amine group, imparts a rich and varied reactivity profile. This guide provides a comprehensive exploration of the core reaction mechanisms involving this compound, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of its synthesis, oxidation, polymerization, and nucleophilic reactions, offering field-proven insights into experimental design and causality. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Molecular Architecture and Significance of this compound

This compound (C₇H₁₀N₂) is an organic compound featuring a benzene ring substituted with a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at the para position.[2] This structure is fundamental to its chemical behavior, making it a valuable building block in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals.[1][3][4][5] The presence of two distinct amine functionalities allows for selective reactions and imparts both nucleophilic character and susceptibility to oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 623-09-6[2]
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [2]
Appearance White or slightly yellow solid[1]
Solubility Almost insoluble in water; soluble in organic solvents like alcohols, ethers, and ketones.[1]
Melting Point 41-46 °C (p-toluidine, a related compound)[6]
Boiling Point 200 °C (p-toluidine, a related compound)[6]

The nitrogen lone pairs on both amine groups are integral to the aromatic π-system, activating the ring towards electrophilic substitution, primarily at the ortho positions relative to the amine groups. This electronic configuration is central to the mechanisms discussed herein.

Core Reaction Mechanisms and Protocols

Synthesis of N-Methylated Anilines

The introduction of a methyl group onto an aniline core is a foundational reaction in organic synthesis.[4] While various methods exist, two prevalent approaches are the direct alkylation of anilines and the reduction of corresponding nitro compounds.

Mechanism I: Reductive N-Methylation

A common industrial route involves the reaction of a nitroso compound with a methylating agent. A transition metal-free approach uses methylboronic acid promoted by triethylphosphite, which efficiently constructs the mono-N-methyl amine without overmethylation.[7] This method is valued for its environmentally benign conditions, as it does not require harsh bases or reductants.[7]

Mechanism II: Catalytic Alkylation with Methanol

An alternative, high-yield method involves reacting aniline with methanol in the liquid phase over a heterogeneous catalyst.[8][9] This process can be finely tuned to produce N-methylaniline with high purity and minimal formation of the N,N-dimethylaniline byproduct.[8]

Experimental Protocol: Synthesis of N-methylaniline via Catalytic Alkylation

This protocol is adapted from established industrial methods for aniline methylation.[8][9]

  • Catalyst Preparation: Prepare a heterogeneous Ni/ZnAlOx catalyst by co-precipitation of Ni(NO₃)₂, Zn(NO₃)₂, and Al(NO₃)₃ with urea, followed by calcination.[9]

  • Reaction Setup: Charge a 50 mL high-pressure autoclave with aniline (1.0 mmol), methanol (10 mL), and the prepared Ni/ZnAlOx catalyst (40 mg).[9]

  • Inerting: Purge the autoclave with nitrogen gas five times to remove air, then pressurize with 1 MPa of N₂.[9]

  • Reaction Conditions: Heat the autoclave to 160 °C while stirring at 1000 rpm. Maintain these conditions for 16-24 hours.[9]

  • Work-up and Analysis: After cooling to room temperature, filter the reaction mixture to separate the catalyst. The resulting liquid can be analyzed by GC-MS to determine conversion and yield.[8][9] Distillation under reduced pressure can be used to obtain high-purity N-methylaniline.[8]

Oxidative Coupling and Polymerization

The oxidation of anilines is a complex process that can lead to a variety of products, from simple dimers to complex polymers and dyes. The reaction typically proceeds through a radical cation intermediate.

Mechanism: Formation of Colored Dimers and Oligomers

In the presence of an oxidizing agent like potassium dichromate (K₂Cr₂O₇) in an acidic medium, this compound can undergo oxidative coupling with other aniline molecules.[10][11] This reaction is a cornerstone of dye synthesis, yielding highly colored violet and reddish-violet condensation products.[10][11] The mechanism involves the initial one-electron oxidation of the aniline to form a radical cation. These radicals then couple, and further oxidation and rearrangement lead to the final colored product. The reaction kinetics often show a self-accelerating, sigmoidal character, indicating an autocatalytic process.[12][13]

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Coupling cluster_termination Product Formation Aniline This compound Radical Anilinium Radical Cation Aniline->Radical -e⁻ Oxidant Oxidant (e.g., Cr₂O₇²⁻) Dimer Dimer Intermediate Radical->Dimer + Aniline -H⁺ QuinoneDiimine Quinone-diimine Structure Dimer->QuinoneDiimine -2e⁻, -2H⁺ ColoredProduct Colored Condensation Product (Dye) QuinoneDiimine->ColoredProduct + Aniline Polymer Poly(N-methylaniline) QuinoneDiimine->Polymer Polymerization

Caption: Oxidative coupling pathway of this compound.

Mechanism: Electropolymerization

This compound can be polymerized electrochemically to form poly(N-methylaniline) (PNMA), an electroactive polymer.[14] This process is typically carried out by cyclic voltammetry on a platinum electrode in an acidic electrolyte solution.[14] The N-methyl group prevents the formation of the pernigraniline state, which can lead to degradation in unsubstituted polyaniline, thus enhancing the stability of the resulting polymer.[14] The thickness and electrochemical properties of the PNMA film can be controlled by the number of voltammetric cycles.[14]

Experimental Protocol: Chemical Oxidative Polymerization of N-Methylaniline

This protocol describes the synthesis of poly(N-methylaniline) using a chemical oxidant.[15]

  • Reaction Setup: In a flask maintained at 5°C under a nitrogen atmosphere, prepare a solution of N-methylaniline (e.g., 0.187 mol/L) in hydrochloric acid (e.g., 0.200 mol/L).

  • Initiation: Slowly add a solution of sodium dichromate (e.g., 0.0094 mol/L) as the oxidant to the monomer solution with constant stirring.

  • Polymerization: Allow the reaction to proceed for several hours. The formation of the polymer will be indicated by a color change and the precipitation of a solid.

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Purification: Wash the polymer thoroughly with the acid solution and then with deionized water to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C).

  • Characterization: The resulting polymer can be characterized by IR, UV-visible spectroscopy, and thermogravimetric analysis (TGA) to confirm its structure and properties.[15]

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atoms makes this compound a potent nucleophile.[16] It readily reacts with various electrophiles.

Mechanism: N-Alkylation and N-Acylation

The amine groups can attack electrophilic centers such as the carbon atom in halogenoalkanes or the carbonyl carbon in acyl chlorides and acid anhydrides.[16] These reactions result in the formation of N-alkylated or N-acylated products. The primary amine is generally more reactive than the secondary amine due to less steric hindrance. Reaction conditions can be controlled to favor mono- or di-substitution. For instance, reacting with an acyl chloride like ethanoyl chloride will produce an N-acylethanamide.[16]

Nucleophilic_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., R-COCl) Product N-Acylated Product Intermediate->Product - Cl⁻ Byproduct Byproduct (e.g., HCl)

References

Comprehensive literature review of 4-Amino-N-methylaniline research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-N-methylaniline

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as N-methyl-p-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.[1][2] This compound serves as a crucial intermediate and building block in various fields of chemical synthesis. Its structure, featuring both a primary and a secondary amine group on a benzene ring, imparts a unique reactivity profile that makes it valuable in the synthesis of dyes, polymers, and specialty organic molecules.[1][3] This guide provides a comprehensive review of this compound, detailing its physicochemical properties, synthesis methodologies, analytical characterization, key applications, and essential safety protocols for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of this compound is critical for its effective use in experimental design and industrial applications. The compound is a white to slightly yellow or dark gray solid at room temperature and is known to be stable under normal temperatures and pressures.[1][4] It exhibits limited solubility in water but is soluble in organic solvents like alcohols, ethers, and ketones.[1]

PropertyValueSource(s)
CAS Number 623-09-6[2]
Molecular Formula C₇H₁₀N₂[1][2]
Molar Mass 122.17 g/mol [1][2]
Appearance White to slightly yellow or dark gray solid[1][4]
Melting Point 36°C[1]
Boiling Point 257°C[4]
Density ~1.098 g/cm³[4]
pKa 7.01 ± 0.10 (Predicted)[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that is adaptable for both laboratory and industrial-scale production. A common and efficient route involves the N-methylation of a protected or nitro-substituted aniline, followed by the reduction of the nitro group to a primary amine. This strategy prevents the over-methylation of the aromatic amine and ensures high selectivity.[5]

Causality in Synthetic Strategy

The choice of a two-step synthesis is deliberate. Direct methylation of p-phenylenediamine can lead to a mixture of mono-, di-, tri-, and even tetra-methylated products, which are difficult to separate.[6] Starting with p-nitroaniline protects one of the amine functionalities (in its nitro precursor form). The initial methylation selectively targets the existing amino group. The subsequent reduction of the nitro group is a well-established and high-yielding transformation, providing the desired product with high purity.[5]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reduction p_nitroaniline p-Nitroaniline n_methyl_nitroaniline N-Methyl-p-nitroaniline p_nitroaniline->n_methyl_nitroaniline Methylating Agent (e.g., Dimethyl Sulfate) Catalyst (e.g., NaHCO₃) n_methyl_nitroaniline_2 N-Methyl-p-nitroaniline final_product This compound n_methyl_nitroaniline_2->final_product Reducing Agent (e.g., SnCl₂/HCl or H₂/Raney Ni)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative method adapted from established procedures for aniline methylation and nitro group reduction.[5][7]

Step 1: Synthesis of N-Methyl-p-nitroaniline

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-nitroaniline and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as sodium bicarbonate or potassium carbonate, to the mixture.[5]

  • Methylation: While stirring, slowly add a methylating agent like dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C using an ice bath. The causality here is to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The product, N-Methyl-p-nitroaniline, can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the N-Methyl-p-nitroaniline from Step 1 in concentrated hydrochloric acid. A solution of stannous chloride (SnCl₂) in concentrated HCl is prepared separately.[7]

  • Reduction: Slowly add the stannous chloride solution to the warm solution of the nitro compound. The reaction is exothermic and should be controlled with occasional cooling.[7]

  • Completion: After the addition, heat the mixture to reflux for approximately 90 minutes to ensure the complete reduction of the nitro group.[7]

  • Isolation: Cool the flask in an ice bath to precipitate the tin salt of the product. Filter the salt and redissolve it in water.

  • Neutralization & Extraction: To liberate the free base, cover the acidic solution with a layer of ether and add a 50% sodium hydroxide solution while keeping the mixture cold with ice. This step must be performed carefully as the product is sensitive to air oxidation.[7] Extract the aqueous layer several times with ether.

  • Purification: Combine the ethereal extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude this compound can be purified by vacuum distillation.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Standard Analytical Workflow

A self-validating analytical workflow ensures that the material meets the required specifications for subsequent research or application. This typically involves an initial purity assessment by HPLC, followed by structural confirmation using mass spectrometry and NMR spectroscopy.

Analytical_Workflow Sample Synthesized Sample (this compound) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC HPLC Analysis (Reverse Phase) Prep->HPLC Purity Purity Assessment (>98%?) HPLC->Purity MS Mass Spectrometry (Confirm MW = 122.17) Purity->MS Yes Result No (Requires Repurification) Purity->Result NMR NMR Spectroscopy (¹H and ¹³C) (Confirm Structure) MS->NMR NMR->Result

Caption: Standard workflow for analytical characterization.

Key Spectroscopic and Chromatographic Data
TechniqueExpected Data
¹H-NMR Signals corresponding to aromatic protons (likely two doublets in the ~6.5-7.0 ppm range), a singlet for the N-CH₃ protons (~2.8 ppm), a broad singlet for the NH proton, and a broad singlet for the NH₂ protons.[8]
¹³C-NMR Signals for four distinct aromatic carbons and one signal for the N-CH₃ carbon (~31 ppm).[8]
IR Spectroscopy Characteristic peaks for N-H stretching (primary and secondary amines, ~3200-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C bonds.
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z = 122.[2]
HPLC A single major peak under reverse-phase conditions, indicating high purity.[9]
Protocol: HPLC Purity Analysis

This protocol is based on a standard reverse-phase HPLC method for analyzing polar aromatic compounds.[9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or formic acid (for MS compatibility). A typical gradient might run from 10% to 90% acetonitrile over 15 minutes.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a similar concentration.

  • Instrumentation: Use a C18 reverse-phase column. Set the column temperature to 30°C and the flow rate to 0.7-1.0 mL/min.[10] Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 190-254 nm).[10]

  • Analysis: Inject the sample and run the gradient.

  • Quantification: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Applications in Research and Industry

The bifunctional nature of this compound makes it a versatile intermediate. Its applications are primarily driven by the reactivity of its two amine groups.

Core Application Areas
  • Dye Synthesis: As a substituted p-phenylenediamine, it is a key precursor for various dyes.[1] The primary amine can be diazotized and coupled to form azo dyes, while the overall structure can be incorporated into more complex chromophores used in textiles and inks.[11]

  • Polymer Chemistry: N-substituted p-phenylenediamines are widely used as antioxidants and antiozonants in the rubber industry to prevent degradation and extend the lifespan of products like tires.[12][13] this compound can act as a monomer in the synthesis of polyamides or as a chain-terminating agent, controlling polymer molecular weight.

  • Organic Synthesis: It serves as a valuable building block for pharmaceuticals and agrochemicals.[3][14] The differential reactivity of the primary and secondary amines allows for selective functionalization, enabling the construction of complex molecular architectures.

Structure-Application Relationship

Applications Molecule This compound Primary Amine (-NH₂) Secondary Amine (-NHCH₃) Aromatic Ring AzoDyes Azo Dye Synthesis Molecule:p_amine->AzoDyes Diazotization Polymers Polymer Synthesis (Monomer) Molecule:p_amine->Polymers Amide Formation Antioxidant Antioxidant / Antiozonant Molecule:s_amine->Antioxidant Radical Scavenging Pharma Pharmaceutical Intermediate Molecule:ring->Pharma Electrophilic Substitution

Caption: Linking molecular features to key applications.

Toxicology and Safety

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[2][15]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[16] Chronic exposure to related aromatic amines has been associated with systemic toxicity.[17]

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16] Use a respirator with appropriate cartridges if handling the powder outside of a fume hood.[16]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[18] An eyewash station and safety shower must be readily accessible.[18]

  • Handling: Avoid generating dust.[18] Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][18] Keep away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[16] The compound should be protected from light.[18]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[16]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[16]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[16]

Conclusion

This compound is a compound of significant utility in chemical synthesis, valued for its role as an intermediate in the production of dyes and polymers and as a versatile building block in organic chemistry. Its synthesis via a controlled, two-step pathway ensures high purity, which can be verified through a standard analytical workflow combining chromatography and spectroscopy. While its applications are broad, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. Continued research into N-substituted p-phenylenediamines is likely to uncover new applications, particularly in materials science and medicinal chemistry, further cementing the importance of this foundational chemical.

References

Navigating the Terrain of 4-Amino-N-methylaniline: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylaniline, also known as N-methyl-p-phenylenediamine, is a substituted aromatic amine with significant utility in organic synthesis, serving as a key intermediate in the production of dyes and other complex organic molecules.[1] However, its chemical reactivity and structural similarity to other toxic aromatic amines necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safety, toxicity, and handling of this compound, offering field-proven insights and actionable protocols to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Identity

A foundational element of safe handling is a clear understanding of the substance's physical and chemical properties.

PropertyValueSource
Chemical Formula C₇H₁₀N₂[2]
Molecular Weight 122.17 g/mol [2]
CAS Number 623-09-6[2]
Appearance White or slightly yellow solid[1]
Solubility Almost insoluble in water; Soluble in organic solvents (alcohols, ethers, ketones)[1]
Stability Stable under normal temperatures and pressures. May discolor on exposure to light.[3]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The following table summarizes its classification and associated hazard statements.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

(Source:[2][4])

The "Warning" signal word is associated with this compound.[2]

Toxicological Profile: Understanding the Risks

The primary toxicological concerns with this compound, as with many aromatic amines, are acute toxicity upon exposure and the potential for long-term health effects.

Acute Toxicity
Methemoglobinemia

A significant and insidious hazard associated with aromatic amines is the induction of methemoglobinemia.[5] This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen.[6] Exposure to aromatic amines can lead to the formation of metabolites, such as phenylhydroxylamines, which are potent oxidizing agents that trigger this transformation in red blood cells.[5]

Symptoms of methemoglobinemia can be delayed and include:

  • Cyanosis (bluish discoloration of the skin, lips, and nail beds)[3]

  • Headache and dizziness[3]

  • Shortness of breath[3]

  • Rapid heart rate[3]

  • In severe cases, neurological symptoms and death can occur.[3]

The blood of an individual with significant methemoglobinemia is characteristically chocolate-brown.[3]

Carcinogenicity

While specific carcinogenicity data for this compound was not found in the initial searches, it is crucial to note that many aromatic amines are classified as known or suspected carcinogens, with bladder cancer being a primary concern.[7][8] The mechanism often involves metabolic activation in the liver, leading to the formation of reactive intermediates that can damage DNA. Therefore, it is prudent to handle this compound as a potential carcinogen and take all necessary precautions to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]

  • Containment: Use of glove boxes or other containment strategies should be considered for high-risk procedures or when handling larger quantities.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical decision-making process that should be based on a thorough risk assessment of the specific experimental protocol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Proposed Experiment with this compound assess_hazards Assess Hazards: - Scale of reaction - Potential for dust/aerosol generation - Duration of exposure start->assess_hazards eye_protection Eye Protection assess_hazards->eye_protection All procedures hand_protection Hand Protection assess_hazards->hand_protection All procedures body_protection Body Protection assess_hazards->body_protection All procedures respiratory_protection Respiratory Protection assess_hazards->respiratory_protection face_shield Face Shield (in addition to goggles) assess_hazards->face_shield Splash hazard chem_resistant_apron Chemical-Resistant Apron assess_hazards->chem_resistant_apron Splash hazard or handling large quantities respirator Air-Purifying Respirator with appropriate cartridges (consult EHS) assess_hazards->respirator Work outside of a fume hood or potential for high dust concentrations goggles Chemical Splash Goggles eye_protection->goggles eye_protection->face_shield nitrile_gloves Nitrile Gloves (check manufacturer's compatibility data) hand_protection->nitrile_gloves lab_coat Standard Lab Coat body_protection->lab_coat body_protection->chem_resistant_apron no_respirator No Respirator Required (in fume hood) respiratory_protection->no_respirator respiratory_protection->respirator end Proceed with Experiment goggles->end face_shield->end nitrile_gloves->end lab_coat->end chem_resistant_apron->end no_respirator->end respirator->end

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing exposure.

Handling
  • Preparation: Before handling, ensure all necessary engineering controls are functioning and the correct PPE has been donned. Have a copy of the Safety Data Sheet (SDS) readily available.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a chemical fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Keep containers tightly closed.[8]

  • Store separately from strong oxidizing agents and acids.[1][3]

  • Ensure the storage area is clearly labeled with the identity of the chemical and its associated hazards.

Emergency Procedures: A Step-by-Step Response

A clear and practiced emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.

Emergency Response Workflow

Emergency_Response_Workflow cluster_incident Incident cluster_response Immediate Response cluster_spill Spill Response (Trained Personnel Only) incident Incident Occurs: Spill or Personnel Exposure evacuate Evacuate Immediate Area (if necessary) incident->evacuate alert Alert Colleagues and Supervisor incident->alert remove_clothing Remove Contaminated Clothing incident->remove_clothing Personnel Exposure don_ppe Don Appropriate PPE incident->don_ppe Spill evacuate->alert seek_medical Seek Immediate Medical Attention alert->seek_medical Personnel Exposure wash Wash Affected Area remove_clothing->wash wash->seek_medical contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->alert Spill Cleanup Complete

Caption: Emergency response workflow for incidents involving this compound.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of waste through a licensed professional waste disposal service.[11]

  • Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical intermediate, but its potential for toxicity necessitates a cautious and informed approach to its handling. By understanding its hazard profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safety protocols, researchers can mitigate the risks associated with its use. This guide serves as a comprehensive resource to foster a culture of safety and responsibility in the laboratory, ensuring that scientific advancement does not come at the cost of personal health.

References

Methodological & Application

Use of 4-Amino-N-methylaniline as a precursor in dye synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 4-Amino-N-methylaniline as a Versatile Precursor in Azo Dye Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive technical guide on the utilization of this compound (also known as N-methyl-p-phenylenediamine) as a foundational precursor in the synthesis of azo dyes. This document elucidates the core chemical principles, provides detailed, field-proven experimental protocols, and outlines essential safety and characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot synthetic procedures effectively. The protocols are designed to be self-validating, ensuring robustness and reproducibility in a research and development setting.

Introduction: The Significance of this compound in Chromophore Chemistry

This compound (CAS No: 623-09-6) is a primary aromatic amine that serves as a pivotal building block in the synthesis of a wide array of organic colorants, most notably azo dyes.[1] Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) functional group, constitute the largest and most versatile class of synthetic dyes used across numerous industries.[2][3][4] The unique structure of this compound, featuring a primary amino group amenable to diazotization and a secondary N-methylamino group that acts as an auxochrome, makes it a highly valuable intermediate for creating dyes with specific and desirable properties, including vibrant colors and good fastness.[5] Its applications range from textile and leather dyeing to the formulation of pigments and, historically, in hair dye preparations.[6][7][8]

Core Scientific Principles: The Diazotization-Coupling Reaction

The synthesis of azo dyes from this compound is predominantly achieved through a two-stage reaction sequence: diazotization followed by azo coupling.[9][10] Understanding the mechanism and critical parameters of each stage is paramount for successful synthesis.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[9] This is accomplished by reacting this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11]

Causality of Experimental Choices:

  • In Situ Generation: Nitrous acid is unstable and must be prepared fresh within the reaction mixture.

  • Low Temperature (0-5 °C): This is the most critical parameter. The resulting diazonium salt is highly reactive and unstable at higher temperatures, where it can decompose, releasing nitrogen gas and leading to unwanted side products and significantly reduced yield.[9][12] Maintaining the reaction in an ice bath ensures the integrity of the diazonium intermediate for the subsequent coupling step.

Stage 2: Azo Coupling

The diazonium salt formed in the first stage is a weak electrophile. It readily undergoes an electrophilic aromatic substitution reaction with an activated, electron-rich aromatic compound, known as the coupling component.[9][10]

Causality of Experimental Choices:

  • Coupling Component: Typical coupling components include phenols (like 2-Naphthol) and other anilines (like N,N-dimethylaniline). These molecules contain strongly activating, electron-donating groups (-OH, -NR₂) that are necessary for the reaction with the weakly electrophilic diazonium salt.

  • pH Control: The pH of the coupling reaction is crucial.

    • For coupling with phenols , the reaction is carried out under slightly alkaline conditions (pH 8-10). This deprotonates the phenolic hydroxyl group to form a highly activating phenoxide ion, which is a much stronger nucleophile.

    • For coupling with anilines , the reaction is performed in a slightly acidic medium (pH 4-5). This ensures that while the diazonium salt is stable, there is a sufficient concentration of the free amine (which is the reactive species) rather than its protonated, unreactive ammonium salt.

The overall reaction mechanism is visualized in the diagram below.

Azo_Dye_Synthesis_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Amine This compound Diazonium 4-(methylamino)benzenediazonium chloride Amine->Diazonium  0-5°C Nitrite NaNO₂ + HCl (in situ HNO₂) Nitrite->Diazonium Dye Azo Dye Product Diazonium->Dye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Dye  pH Control

Caption: General mechanism for azo dye synthesis.

Safety and Handling of this compound

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. This compound is a hazardous substance.

  • Hazards: Toxic by inhalation, in contact with skin, and if swallowed.[13][14] It can cause serious eye irritation and skin irritation.[15] May cause skin sensitization, an allergic reaction upon re-exposure.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light. Keep the container tightly closed.[13][16]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle this chemical within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[13]

    • Eye Protection: Wear chemical splash goggles.[13]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent any skin exposure.[13]

    • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if dust or aerosols are generated.[14]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[13]

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of a representative red azo dye from this compound and 2-Naphthol.

Materials and Reagents
  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (beta-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Buchner funnel and vacuum filtration apparatus

  • Melting point apparatus

Data Presentation: Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound122.171.2210.01.0
Conc. HCl (37%)36.46~2.5 mL~30.0~3.0
Sodium Nitrite69.000.7210.51.05
2-Naphthol144.171.4410.01.0
Sodium Hydroxide40.001.2030.03.0
Step-by-Step Methodology

The experimental workflow is outlined in the diagram below.

Experimental_Workflow cluster_A Part A: Diazotization cluster_B Part B: Coupling cluster_C Part C: Isolation & Purification A1 1. Dissolve this compound in HCl and water. A2 2. Cool solution to 0-5°C in an ice bath. A1->A2 A3 3. Add cold NaNO₂ solution dropwise, maintaining temp. A2->A3 A4 4. Test for excess HNO₂ with starch-iodide paper. A3->A4 B3 7. Slowly add diazonium salt solution to coupler with vigorous stirring. A4->B3 Freshly Prepared Diazonium Salt B1 5. Dissolve 2-Naphthol in NaOH solution. B2 6. Cool coupler solution to 0-5°C. B1->B2 B2->B3 B4 8. Stir in ice bath for 30 mins. Observe precipitate formation. B3->B4 C1 9. Collect crude dye via vacuum filtration. B4->C1 Crude Dye Slurry C2 10. Wash with cold water. C1->C2 C3 11. Recrystallize from an appropriate solvent (e.g., ethanol). C2->C3 C4 12. Dry the purified dye and calculate yield. C3->C4

Caption: Step-by-step workflow for azo dye synthesis.

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, add 1.22 g (10.0 mmol) of this compound.

  • Add 2.5 mL of concentrated HCl and 20 mL of distilled water. Stir until the amine salt dissolves completely.

  • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.

  • In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and maintain the temperature below 5 °C, preventing the decomposition of the diazonium salt.[9]

  • After the addition is complete, stir for another 10 minutes. Check for the presence of excess nitrous acid by touching the tip of a glass stir rod to starch-iodide paper; a blue-black color indicates a positive test. This ensures all the primary amine has reacted.

Part B: The Coupling Reaction

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-Naphthol in 30 mL of a 1M NaOH solution (prepared by dissolving 1.2 g of NaOH in 30 mL of water).

  • Cool this solution to 5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution.

  • A brightly colored red precipitate should form immediately. Causality: The slow addition to a well-stirred solution prevents localized high concentrations of the diazonium salt and promotes the formation of a fine, uniform precipitate.

  • Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product, calculate the percentage yield, and proceed with characterization.

Characterization of the Synthesized Dye

A self-validating protocol requires robust characterization of the final product to confirm its identity and purity.

ParameterExpected Result / MethodPurpose
Appearance Dark red crystalline solidInitial qualitative assessment.
Yield Calculate % YieldQuantifies the efficiency of the synthesis.
Melting Point Determine rangeA sharp melting point indicates high purity.
TLC Single spot in an appropriate solvent systemAssesses purity and identifies presence of starting materials.[17]
FTIR Spectroscopy Characteristic peaks for O-H, C-H (aromatic), N=N, and C-N bonds.Confirms the presence of key functional groups in the synthesized molecule.
UV-Vis Spectroscopy Determine λmax in a suitable solventMeasures the wavelength of maximum absorbance, which is directly related to the color of the dye.
NMR Spectroscopy 1H and 13C NMRProvides detailed structural elucidation of the final compound.

References

The Versatile Role of 4-Amino-N-methylaniline in Advanced Polymer Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Polymer Potential with a Unique Diamine

In the dynamic landscape of polymer chemistry, the pursuit of materials with enhanced thermal stability, conductivity, and longevity is relentless. Among the vast arsenal of monomers and additives, 4-Amino-N-methylaniline emerges as a molecule of significant interest. Its unique structure, featuring both a primary and a secondary amine group on an aromatic backbone, bestows upon it a versatile reactivity profile. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science. We will delve into its role in the synthesis of cutting-edge electroactive polymers, its function as a robust curing agent, its utility as a potent antioxidant, and its incorporation into high-performance polyimides.

Part 1: Synthesis of Electroactive Poly(N-methylaniline)

The synthesis of intrinsically conducting polymers is a cornerstone of modern materials science, with applications ranging from organic electronics to corrosion protection. Poly(N-methylaniline) (PNMA), a derivative of polyaniline, offers improved solubility and processability while retaining valuable electroactive properties. This compound can be a comonomer in such syntheses, but for clarity on the polymerization of a substituted aniline, we will focus on the oxidative polymerization of N-methylaniline, a closely related process.

Mechanistic Insight: Oxidative Polymerization

The oxidative polymerization of N-methylaniline proceeds via a free-radical mechanism, typically initiated by an oxidizing agent in an acidic medium. The process involves the formation of radical cations which then couple to form dimers, oligomers, and ultimately the polymer chain.

oxidative_polymerization Monomer N-Methylaniline Radical N-Methylaniline Radical Cation Monomer->Radical Oxidation Oxidant Oxidant (e.g., APS) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Poly(N-methylaniline) Oligomer->Polymer Propagation

Caption: Oxidative polymerization of N-methylaniline.

Protocol: Chemical Oxidative Polymerization of N-Methylaniline

This protocol details the synthesis of poly(N-methylaniline) using ammonium persulfate (APS) as the oxidant in an acidic medium.[1][2][3]

Materials:

  • N-methylaniline (freshly distilled)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Equipment:

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.0 mL of freshly distilled N-methylaniline in 100 mL of 1 M HCl solution. Place the beaker in an ice bath and stir the solution for 15 minutes to ensure complete dissolution and cooling to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 5.7 g of ammonium persulfate in 50 mL of 1 M HCl solution.

  • Polymerization: Slowly add the APS solution dropwise to the stirred N-methylaniline solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the polymer.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2 hours to ensure the polymerization is complete.

  • Isolation of Polymer: Filter the dark green precipitate using a Buchner funnel.

  • Washing: Wash the precipitate with 1 M HCl until the filtrate becomes colorless. Subsequently, wash with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the resulting poly(N-methylaniline) powder in a vacuum oven at 60 °C for 24 hours.

Data Summary: Properties of Poly(N-methylaniline)
PropertyTypical ValueReference
Electrical Conductivity10⁻² S·cm⁻¹[4]
Thermal StabilityStable up to ~250 °C[1]
SolubilitySoluble in solvents like NMP and DMSO[2]
Electrochemical Window-0.2 to 0.8 V (vs. Ag/AgCl)[5]

Part 2: this compound as a Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents for epoxy resins, imparting excellent thermal and chemical resistance to the cured product. The dual amine functionality of this compound makes it an interesting candidate for this application.

Mechanistic Insight: Amine Curing of Epoxies

The curing process involves the nucleophilic attack of the amine's active hydrogens on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine. This process creates a highly cross-linked, three-dimensional network.[6][7][8][9]

epoxy_curing Epoxy Epoxy Resin (with epoxide groups) RingOpening Nucleophilic Attack & Ring Opening Epoxy->RingOpening Amine This compound (Primary & Secondary Amines) Amine->RingOpening Crosslinked Cross-linked Polymer Network RingOpening->Crosslinked Polyaddition Hydroxyl Hydroxyl Group Formation RingOpening->Hydroxyl

Caption: Amine curing mechanism for epoxy resins.

Protocol: Evaluation of Curing Properties

This protocol outlines a method to evaluate the curing characteristics of an epoxy resin using this compound.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON 828)

  • This compound

  • Acetone (for cleaning)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Small aluminum pans for DSC

  • Mixing container

  • Stirring rod

  • Oven

Procedure:

  • Stoichiometric Calculation: Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin.

  • Formulation: Accurately weigh the calculated amounts of epoxy resin and this compound into a mixing container.

  • Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

  • DSC Analysis:

    • Place a small sample (5-10 mg) of the uncured mixture into an aluminum DSC pan.

    • Run a DSC scan from room temperature to 250 °C at a heating rate of 10 °C/min to determine the exothermic curing peak and calculate the heat of reaction.

  • Curing: Pour the remaining mixture into a mold and cure in an oven following a suitable curing schedule determined from the DSC analysis (e.g., 2 hours at the onset temperature of the exotherm, followed by 2 hours at the peak temperature).

  • Post-Curing and Characterization: After curing, allow the sample to cool to room temperature. The cured polymer can then be characterized for its glass transition temperature (Tg) using DSC, and its mechanical properties can be tested.

Part 3: this compound as an Antioxidant in Polymers

Aromatic amines are effective antioxidants for polymers, protecting them from degradation caused by heat, oxygen, and mechanical stress.[10][11][12] They function primarily as radical scavengers.

Mechanistic Insight: Radical Scavenging by Aromatic Amines

Aromatic amines donate a hydrogen atom from the N-H bond to reactive peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. This terminates the chain reaction and forms a stable amine radical that does not propagate the degradation process.[13][14]

antioxidant_mechanism Polymer Polymer Chain Radical Peroxy Radical (ROO•) Polymer->Radical Initiation Stress Heat, UV, Oxygen Stress->Radical Amine This compound (Antioxidant) Radical->Amine Radical Scavenging Stabilized Stabilized Polymer Amine->Stabilized H-atom donation AmineRadical Stable Amine Radical Amine->AmineRadical

Caption: Antioxidant mechanism of aromatic amines.

Protocol: Evaluation of Antioxidant Activity

This protocol describes a method to assess the antioxidant efficiency of this compound in a polymer matrix using thermogravimetric analysis (TGA).

Materials:

  • Polymer (e.g., Polypropylene powder)

  • This compound

  • Suitable solvent for the polymer and antioxidant (e.g., xylene)

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Sample Preparation:

    • Prepare a control sample of the pure polymer.

    • Prepare a stabilized sample by dissolving the polymer and a specific concentration of this compound (e.g., 0.1 wt%) in a suitable solvent.

    • Remove the solvent using a rotary evaporator and dry the samples in a vacuum oven at a temperature below the polymer's melting point.

  • TGA Analysis:

    • Place a small amount (5-10 mg) of the control and stabilized polymer samples in separate TGA pans.

    • Heat the samples from room temperature to 600 °C at a heating rate of 10 °C/min under an air atmosphere.

  • Data Analysis: Compare the onset temperature of degradation for the control and stabilized samples. A significant increase in the degradation temperature for the stabilized sample indicates effective antioxidant activity.

Part 4: this compound as a Monomer for Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[15] They are typically synthesized through the polycondensation of an aromatic dianhydride and an aromatic diamine.[16][17] The incorporation of this compound as a diamine monomer can introduce unique properties to the resulting polyimide.

Workflow: Two-Step Polyimide Synthesis

The most common method for synthesizing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide.[18]

polyimide_synthesis Dianhydride Aromatic Dianhydride PolyamicAcid Poly(amic acid) (in polar aprotic solvent) Dianhydride->PolyamicAcid Diamine This compound Diamine->PolyamicAcid Polycondensation (Step 1) Imidization Thermal or Chemical Imidization PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide Cyclodehydration (Step 2) Water Water (byproduct) Imidization->Water

Caption: Two-step synthesis of polyimides.

Protocol: Synthesis of a Polyimide from this compound

This protocol describes the synthesis of a polyimide using this compound and a common dianhydride, pyromellitic dianhydride (PMDA).

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous DMAc.

    • Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization:

    • Place the cast film in a vacuum oven and heat it according to the following schedule:

      • 80 °C for 1 hour

      • 150 °C for 1 hour

      • 200 °C for 1 hour

      • 250 °C for 30 minutes

  • Film Removal and Characterization: After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate. The film can then be characterized for its thermal, mechanical, and electrical properties.

Conclusion

This compound stands out as a remarkably versatile building block in polymer chemistry. Its unique combination of a reactive primary amine and a secondary amine on an aromatic core allows for its application in a diverse range of polymeric materials. From enhancing the conductivity of electroactive polymers and fortifying the durability of epoxy resins to protecting polymers from degradation and forming the backbone of high-temperature polyimides, the potential of this diamine is vast. The protocols and mechanistic insights provided in this guide serve as a foundation for further innovation and exploration in the development of advanced polymer systems.

References

Guide to High-Fidelity Detection of 4-Amino-N-methylaniline: Advanced Analytical Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is crafted to provide a deep, mechanistic understanding of why certain analytical choices are made in the detection of 4-Amino-N-methylaniline (4-ANMA). This compound, a key intermediate in various syntheses and a potential impurity in pharmaceutical products, demands precise and reliable quantification. Its inherent chemical properties—an aromatic amine susceptible to oxidation—dictate the strategies we must employ for its stable and accurate measurement. This document is built on the pillars of expertise and trustworthiness, ensuring that each protocol is not just a series of steps, but a self-validating system designed for scientific rigor.

Foundational Knowledge: Physicochemical Profile of this compound

Understanding the analyte is the first step toward robust method development. This compound (IUPAC: N¹-Methylbenzene-1,4-diamine) is a substituted aniline with properties that influence every stage of analysis, from sample preparation to detection.

Its primary amine group and secondary methylamine group impart a basic character and polarity, while the benzene ring provides a chromophore suitable for UV detection and a stable structure for mass spectrometry fragmentation. The compound is susceptible to oxidation, a critical consideration for sample handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 623-09-6[1][2]
Molecular Formula C₇H₁₀N₂[2][3]
Molecular Weight 122.17 g/mol [2]
Appearance White or slightly yellow solid[3]
Melting Point 36°C[3]
Boiling Point ~217.6°C (estimate)[3]
Solubility Almost insoluble in water; soluble in organic solvents like alcohols and ethers.[3]

Core Analytical Strategies: Chromatography Coupled with Advanced Detection

For the specific and sensitive detection of 4-ANMA in complex matrices, chromatographic separation is indispensable. The two primary workhorses in modern analytical laboratories are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each coupled to a suitable detector.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for polar, non-volatile, or thermally labile compounds like 4-ANMA. Reversed-phase (RP) HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is exceptionally well-suited. The choice of a C18 column provides excellent hydrophobic interaction with the benzene ring of 4-ANMA, while the polarity of the amine groups allows for fine-tuning of retention time with mobile phase modifiers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled specificity and is a gold standard for confirmation.[2] While 4-ANMA is sufficiently volatile for GC, its polar amine groups can lead to peak tailing on standard columns due to interactions with active silanol sites. This can be mitigated by using deactivated columns or through derivatization, though modern, highly inert columns often make derivatization unnecessary.[4]

The logical workflow for analyzing 4-ANMA typically involves initial quantification by HPLC-UV, followed by confirmatory analysis using GC-MS, particularly for regulatory submissions or in complex sample matrices.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample in Mobile Phase Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standards (e.g., 0.1-50 µg/mL) Standard->Dilute_Standard HPLC HPLC System (C18 Column) Dilute_Sample->HPLC Inject Dilute_Standard->HPLC Inject CalCurve Generate Calibration Curve UV_Detector UV-Vis Detector (Set to λmax) HPLC->UV_Detector Chromatogram Acquire Chromatogram UV_Detector->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Integrate->CalCurve Plot Peak Area vs. Conc. Quantify Quantify Analyte Concentration Integrate->Quantify Calculate from Curve CalCurve->Quantify

Caption: Workflow for 4-ANMA quantification via HPLC-UV.

Detailed Experimental Protocols

These protocols are designed to be comprehensive and self-validating by incorporating calibration and quality control steps.

Protocol 1: Quantification of this compound by Reversed-Phase HPLC-UV

This method is ideal for routine quantification in drug substances, intermediates, or formulated products.

1. Rationale and Causality: A C18 column is selected for its hydrophobic affinity for the aniline ring. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, serves a dual purpose. Acetonitrile, the organic modifier, controls the elution strength—higher concentrations reduce retention time. The acidic buffer (e.g., using formic or phosphoric acid) protonates the amine groups of 4-ANMA. This protonation suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks, and ensures consistent analyte ionization for stable retention. UV detection at the wavelength of maximum absorbance (λmax), typically around 240-255 nm for anilines, provides maximum sensitivity.[5]

2. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 30:70 (v/v) Acetonitrile : Water with 0.1% Formic Acid. (This ratio is a starting point and should be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 243 nm.[5]

4. Step-by-Step Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of 4-ANMA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with mobile phase to create a 100 µg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain ~10 mg of 4-ANMA into a 100 mL volumetric flask.

    • Add ~70 mL of mobile phase and sonicate for 10 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample(s).

    • Inject a mid-level calibration standard every 10-15 sample injections to act as a Quality Control (QC) check for system stability.

  • Data Processing:

    • Integrate the peak corresponding to 4-ANMA in all chromatograms.

    • Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.

    • Calculate the concentration of 4-ANMA in the sample using the regression equation.

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides definitive identification based on both retention time and mass fragmentation pattern.

1. Rationale and Causality: A low-polarity capillary column like a DB-5MS or HP-5 is chosen because its phenyl-substituted stationary phase offers favorable interactions with the aromatic ring of 4-ANMA, providing good separation.[6][7] A temperature gradient (oven program) is used to ensure that components of varying volatility elute as sharp peaks. Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces a reproducible fragmentation pattern, or "fingerprint," of the molecule, which can be compared against a spectral library for confident identification.[7]

2. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol (GC grade or higher)

  • Helium (99.999% purity)

3. Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 25°C/min to 300°C.[7]

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temp: 300°C.[7]

  • Ion Source Temp: 250°C (EI).[7]

  • Ionization Energy: 70 eV.

  • Scan Range: 40-200 amu.

4. Step-by-Step Procedure:

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of 4-ANMA in methanol.

    • Dilute this stock to an appropriate concentration for injection (e.g., 1-10 µg/mL).

  • Sample Preparation:

    • Accurately weigh ~1.0 g of the sample into a conical flask.

    • Add a suitable volume of methanol (e.g., 20 mL) and extract in an ultrasonic bath for 30 minutes.[7]

    • Filter the extract into a volumetric flask. Re-extract the residue if necessary.

    • Concentrate the solution if needed and bring it to a final known volume (e.g., 1.0 mL) with methanol.[7]

    • Transfer to a GC vial.

  • Analysis:

    • Inject 1 µL of the prepared standard to determine its retention time and mass spectrum. Key fragments for anilines typically include the molecular ion (M+) and fragments from the loss of methyl or amine groups.

    • Inject 1 µL of the prepared sample.

  • Data Processing:

    • Compare the retention time of the peak in the sample chromatogram to that of the standard.

    • Extract the mass spectrum of the corresponding peak from the sample run.

    • Confirm the identity of 4-ANMA by matching the sample's mass spectrum to the reference standard's spectrum and/or a validated spectral library (e.g., NIST).

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Confirmation Sample Weigh Sample Extract Ultrasonic Extraction with Methanol Sample->Extract Filter Filter Extract Extract->Filter Concentrate Concentrate & Reconstitute Filter->Concentrate GC Gas Chromatograph (DB-5MS Column) Concentrate->GC Inject 1µL MS Mass Spectrometer (EI, Scan Mode) GC->MS TIC Acquire Total Ion Chromatogram (TIC) MS->TIC RT_Match Match Retention Time with Standard TIC->RT_Match Spectrum Extract Mass Spectrum TIC->Spectrum At Peak Apex Library_Match Compare Spectrum to Reference/Library Spectrum->Library_Match

Caption: Confirmatory workflow for 4-ANMA identification via GC-MS.

Method Performance and Emerging Techniques

The reliability of any analytical method is defined by its performance characteristics. For methods similar to those described, the following performance can be expected.

Table 2: Typical Performance Characteristics for Aniline Analysis Methods

ParameterHPLC-UVGC-MSJustification / Source
Linearity (r²) > 0.999> 0.999Standard requirement for analytical methods.[5][7]
Limit of Detection (LOD) ~0.4-0.9 µg/mLLower (ng/mL range)Based on similar aniline compounds.[5] MS is inherently more sensitive.
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.5 mg/kg (in matrix)Based on similar aniline compounds.[5][7]
Recovery (%) 99-107%91-99%Dependent on matrix and extraction efficiency.[5][7]
Precision (%RSD) < 5%< 8%Dependent on concentration and matrix complexity.[7]
Emerging Analytical Frontiers: Electrochemical Sensing

While chromatography remains the standard, electrochemical methods present a compelling alternative for rapid and highly sensitive detection.[8] These techniques measure the current response from the oxidation of the amine groups on an electrode surface. By modifying electrodes with specific nanomaterials or molecularly imprinted polymers, sensors can be designed for high selectivity and can achieve detection limits far lower than spectroscopic methods.[4][9] Though requiring specialized expertise, electrochemical sensing is a powerful tool for applications like process monitoring or trace-level screening.[10]

Mandatory Safety Protocols

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazard Identification: Harmful if swallowed and may cause respiratory irritation.[2][11][12] It is an irritant to skin and eyes.[12]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat. All weighing and handling of the solid material should be performed in a chemical fume hood.[11]

  • Handling: Avoid creating dust. Use in a well-ventilated area.[11] Keep away from incompatible materials such as strong acids and oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[11]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Amino-N-methylaniline (4-ANMA). Recognizing the compound's use as a chemical intermediate and its potential presence as an impurity, two orthogonal and highly reliable analytical approaches are presented: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). This document provides an in-depth explanation of the causality behind methodological choices, detailed step-by-step protocols, system suitability criteria, and troubleshooting guidance. The methods described are designed for researchers, quality control analysts, and drug development professionals requiring accurate and reproducible quantification of 4-ANMA.

Introduction: The Analytical Imperative for this compound

This compound (4-ANMA), also known as N¹-Methylbenzene-1,4-diamine, is an aromatic amine of significant interest in synthetic chemistry. It serves as a precursor in the manufacturing of various dyes and polymers.[1] Given that aromatic amines as a class are known for their potential toxicity, the ability to accurately quantify 4-ANMA is critical for process control, impurity profiling in pharmaceutical substances, and ensuring product safety and regulatory compliance.[2][3]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high efficiency, sensitivity, and adaptability.[4][5] This note presents two distinct HPLC methodologies to provide analytical flexibility and confirmatory power:

  • Reversed-Phase (RP-HPLC): The workhorse method, leveraging hydrophobic interactions for robust separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative approach ideal for this polar analyte, offering orthogonal selectivity compared to reversed-phase.[6]

Analyte Properties & Chromatographic Strategy

The physicochemical properties of 4-ANMA are central to designing an effective HPLC method. As a substituted aromatic amine, its behavior is governed by both the hydrophobicity of its benzene ring and the basicity of its two amine functional groups.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂[7][8]
Molecular Weight122.17 g/mol [7][8][9]
LogP0.383[9]
Key FeatureContains primary and secondary amine groups-

Causality Behind Method Selection:

  • Dual Nature (Hydrophobic and Polar): The aromatic ring provides a nonpolar region suitable for retention on a hydrophobic stationary phase like C18 in RP-HPLC.[10] However, the two amine groups make the molecule quite polar (LogP of 0.383), which can lead to limited retention in highly aqueous mobile phases. This polarity makes it an excellent candidate for HILIC, which is specifically designed to retain and separate polar compounds.[11][12]

  • Basicity and pH Control: The amine groups are basic and will be protonated (positively charged) at acidic pH. In RP-HPLC, analyzing amines at a low pH (e.g., pH 2.5-4) is often advantageous. This ensures consistent protonation, which suppresses undesirable interactions with residual silanols on the silica-based column packing, leading to sharper, more symmetrical peaks.[13] The use of buffers (e.g., phosphate) or acids (e.g., formic, phosphoric) is therefore essential for reproducible chromatography.[9][14][15]

Method 1: Reversed-Phase HPLC (RP-HPLC) for Robust Quantification

This method is founded on the principle of hydrophobic interaction, where 4-ANMA is retained on a nonpolar C18 stationary phase and eluted by a polar mobile phase. It is a highly robust and widely understood technique, making it an ideal choice for routine quality control.

Experimental Workflow: RP-HPLC

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (Aqueous Buffer & Organic) B Prepare Stock & Working Standard Solutions A->B C Prepare Sample (Dissolve & Filter) B->C D Equilibrate HPLC System with Initial Conditions C->D E Perform System Suitability Test (SST) Injections D->E F Inject Standards & Construct Calibration Curve E->F G Inject Samples for Analysis F->G H Integrate Peaks & Determine Area G->H I Quantify Analyte using Calibration Curve H->I

Caption: RP-HPLC workflow from preparation to final quantification.

Instrumentation and Materials
ItemSpecification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector
ColumnC18, 150 x 4.6 mm, 2.7-5 µm particle size (e.g., Halo C18, Nucleosil C18)[3][14][15]
Mobile Phase A20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase BAcetonitrile
StandardThis compound reference standard
Sample DiluentMobile Phase A / Mobile Phase B (90:10 v/v)
Filters0.22 µm or 0.45 µm PVDF or Nylon syringe filters
Detailed Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 4-ANMA reference standard and dissolve in 10 mL of sample diluent.

    • Working Standards: Perform serial dilutions of the stock standard with the sample diluent to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
ColumnC18, 150 x 4.6 mm, 2.7 µm
Mobile PhaseGradient Elution
Time (min)
0.0
10.0
10.1
15.0
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 254 nm (or optimal wavelength determined by PDA scan)
  • System Suitability Test (SST):

    • Rationale: SST ensures the chromatographic system is performing adequately before analyzing any samples. This is a cornerstone of a self-validating and trustworthy protocol.

    • Procedure: Make five replicate injections of a mid-range standard (e.g., 10 µg/mL).

    • Acceptance Criteria:

      • Tailing Factor (Tf): ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis and Quantification:

    • Inject the calibration standards in sequence from lowest to highest concentration.

    • Construct a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]

    • Inject the prepared samples.

    • Determine the concentration of 4-ANMA in the samples by interpolating their peak areas from the calibration curve.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

The HILIC method provides an orthogonal separation mechanism to RP-HPLC. It utilizes a polar stationary phase and a mobile phase high in organic content. Polar analytes like 4-ANMA are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[11] This method is particularly useful for confirming peak identity and for separating 4-ANMA from highly non-polar impurities that would be strongly retained in RP-HPLC.

Experimental Workflow: HILIC

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (High Organic & Aqueous) B Prepare Stock & Working Standards in High Organic A->B C Prepare Sample (Dissolve in High Organic & Filter) B->C D Equilibrate HILIC Column (Extended Time Required) C->D E Perform System Suitability Test (SST) Injections D->E F Inject Standards & Construct Calibration Curve E->F G Inject Samples for Analysis F->G H Integrate Peaks & Determine Area G->H I Quantify Analyte using Calibration Curve H->I

Caption: HILIC workflow, emphasizing the high-organic diluent and equilibration.

Instrumentation and Materials
ItemSpecification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, PDA/UV Detector
ColumnHILIC, 150 x 4.6 mm, 3 µm particle size (e.g., Silica, Zwitterionic HILIC-Z)[12]
Mobile Phase AAcetonitrile with 0.1% Formic Acid
Mobile Phase BWater with 0.1% Formic Acid
StandardThis compound reference standard
Sample DiluentAcetonitrile / Water (95:5 v/v) with 0.1% Formic Acid
Filters0.22 µm or 0.45 µm PVDF or Nylon syringe filters
Detailed Protocol: HILIC
  • Mobile Phase Preparation:

    • Mobile Phase A: To 1 L of HPLC-grade acetonitrile, add 1 mL of formic acid.

    • Mobile Phase B: To 1 L of HPLC-grade water, add 1 mL of formic acid.

  • Standard Solution Preparation:

    • Rationale for Diluent: In HILIC, the sample must be dissolved in a solvent that is weaker than the mobile phase to prevent peak distortion. Therefore, a high-organic diluent is critical.

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 4-ANMA and dissolve in 10 mL of sample diluent.

    • Working Standards: Prepare serial dilutions using the same high-organic sample diluent to match the calibration range of the RP-HPLC method.

  • Sample Preparation:

    • Dissolve the sample in the HILIC sample diluent to a target concentration within the calibration range.

    • Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
ColumnHILIC (bare silica), 150 x 4.6 mm, 3 µm
Mobile PhaseGradient Elution
Time (min)
0.0
10.0
10.1
15.0
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume5 µL
DetectionUV at 254 nm
  • System Suitability Test (SST):

    • Procedure: Make five replicate injections of a mid-range standard. Note that HILIC columns may require a longer equilibration time than RP columns to achieve stable retention times.

    • Acceptance Criteria:

      • Tailing Factor (Tf): ≤ 1.6

      • Theoretical Plates (N): ≥ 2000

      • %RSD of Peak Area: ≤ 2.0%

      • %RSD of Retention Time: ≤ 1.0% (critical for HILIC)

  • Analysis and Quantification:

    • Follow the same procedure as for the RP-HPLC method to generate a calibration curve (r² ≥ 0.999) and quantify the samples.

Method Performance & Troubleshooting

Comparative Summary
ParameterRP-HPLC MethodHILIC Method
Principle Hydrophobic InteractionHydrophilic Partitioning
Selectivity Good for separating from compounds of similar hydrophobicityOrthogonal to RP; excellent for separating from non-polar impurities
Typical LOD 0.015 - 0.08 mg/L (for similar aromatic amines)[14][15]Analyte dependent, can be in the ng/mL range with MS detection[16]
Pros Highly robust, predictable, widely available columnsExcellent retention for polar analytes, MS-friendly mobile phases
Cons May have poor retention for very polar analytes/impuritiesLonger column equilibration times, sensitive to sample diluent composition
Best Use Case Routine QC, stability testingConfirmatory analysis, analysis in complex matrices, LC-MS applications
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Peak Tailing (RP/HILIC) Secondary interactions with column silanols; Column overload.(RP) Lower mobile phase pH to 2.5-3.0. (Both) Reduce sample concentration/injection volume. Use a high-purity, end-capped column.
Shifting Retention (RP) Insufficient equilibration; pH drift. (HILIC) Insufficient equilibration; water content in organic mobile phase; sample solvent mismatch.(Both) Ensure adequate equilibration time between runs. (HILIC) Always use freshly prepared mobile phases. Ensure sample diluent is weaker than the mobile phase (high organic).
Poor Resolution (RP/HILIC) Inappropriate mobile phase composition or gradient slope.(RP) Decrease the gradient slope or run isocratically with a lower %B. (HILIC) Adjust the water content in the mobile phase.
No/Low Peak Area (RP/HILIC) Sample degradation; Incorrect sample preparation.Ensure analyte stability in the chosen diluent. Verify all dilution calculations and preparation steps.

Conclusion

This application note provides two comprehensive, scientifically-grounded HPLC methods for the analysis of this compound. The Reversed-Phase HPLC method serves as a robust primary technique for routine quantification, while the HILIC method offers an orthogonal separation mechanism for confirmatory analysis and applications requiring enhanced retention of polar species. By explaining the causality behind the chosen parameters and providing detailed, self-validating protocols, this guide equips researchers and analysts with the necessary tools to achieve accurate, reliable, and reproducible results.

References

Application Note: Quantitative Analysis of 4-Amino-N-methylaniline using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the identification and quantification of 4-Amino-N-methylaniline (also known as N-methyl-p-phenylenediamine) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key chemical intermediate in the synthesis of dyes and polymers, and its monitoring is critical for quality control and safety assessment.[1] Due to the inherent polarity of aromatic amines, which can lead to poor chromatographic peak shape and potential thermal degradation, this guide explores both direct injection and derivatization-based approaches to ensure high sensitivity, selectivity, and reproducibility.[2][3] We provide comprehensive, step-by-step protocols for sample preparation, derivatization with Trifluoroacetic Anhydride (TFAA), GC-MS instrument configuration, and data analysis. The expected mass spectrum and a proposed fragmentation pathway are also discussed to aid in compound identification. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, materials science, and drug development.

Introduction: The Analytical Challenge of Aromatic Amines

This compound (CAS 623-09-6) is an aromatic amine of significant industrial importance.[1] Its chemical structure, featuring both a primary and a secondary amine group, imparts a polarity that presents a challenge for direct gas chromatographic analysis.[2] Amines are known to interact with active sites within the GC system, such as silanol groups in the injector liner and on the column, leading to peak tailing, reduced sensitivity, and poor reproducibility.[3]

To overcome these analytical hurdles, chemical derivatization is a widely employed strategy.[2][4] Derivatization modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[2] This results in improved chromatographic behavior, leading to sharper, more symmetrical peaks.[2] This application note will detail a common derivatization technique, acylation, using Trifluoroacetic Anhydride (TFAA). For comparative purposes, a protocol for direct analysis is also provided, which may be suitable for screening purposes or for matrices where derivatization is not feasible.

Materials and Methods

Reagents and Standards
  • This compound (C₇H₁₀N₂) analytical standard (≥98% purity)

  • Trifluoroacetic Anhydride (TFAA) (≥99% purity)

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Pyridine, anhydrous (as a catalyst for derivatization)

  • Nitrogen gas, high purity

  • Helium gas, ultra-high purity (99.999%)

Sample Preparation
  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution at 2-8°C in a tightly sealed amber vial to protect it from light.[5]

Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Derivatization Protocol (TFAA)

The derivatization process involves the acylation of the primary and secondary amine groups of this compound with TFAA. This reaction replaces the polar N-H bonds with nonpolar trifluoroacetyl groups, enhancing volatility and thermal stability.[2]

  • Pipette 100 µL of each calibration standard or sample solution into a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine to act as a catalyst.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the analysis of both derivatized and underivatized this compound. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS or equivalent), is recommended.[6]

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial temperature 80°C, hold for 1 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
SIM Ions (Underivatized) Quantitative: 122 (M⁺), Qualitative: 107, 77
SIM Ions (Derivatized) Quantitative: 314 (M⁺), Qualitative: 299, 217, 145

Results and Discussion

Chromatographic Performance

Direct injection of this compound may result in a tailing peak due to its polarity. The derivatization with TFAA is expected to yield a sharp, symmetrical peak with a shorter retention time compared to the underivatized analyte, indicating improved chromatographic performance.

Mass Spectral Analysis and Fragmentation

The mass spectrum of underivatized this compound is characterized by its molecular ion (M⁺) at m/z 122, corresponding to its molecular weight.[7] The fragmentation pattern is dictated by the stability of the aromatic ring and the cleavage of the amine substituents.

Expected Fragmentation for Underivatized this compound:

  • m/z 122 (M⁺): The molecular ion.

  • m/z 107: Loss of a methyl group (•CH₃) from the molecular ion.

  • m/z 77: Represents the phenyl cation (C₆H₅⁺), a common fragment in aromatic compounds.

The derivatized compound, N,N'-bis(trifluoroacetyl)-4-amino-N-methylaniline, will have a significantly higher molecular weight (314 g/mol ). Its fragmentation will be influenced by the trifluoroacetyl groups.

Expected Fragmentation for TFAA-Derivatized this compound:

  • m/z 314 (M⁺): The molecular ion of the di-derivatized product.

  • m/z 299: Loss of a methyl group (•CH₃).

  • m/z 217: Loss of a trifluoroacetyl group (•COCF₃).

  • m/z 145: A key fragment resulting from cleavage of the bond between the nitrogen and the aromatic ring.

The proposed fragmentation pathway for underivatized this compound is illustrated below.

G cluster_0 Fragmentation Pathway of this compound mol This compound (m/z 122, M⁺) frag1 [M-CH₃]⁺ (m/z 107) mol->frag1 - •CH₃ frag2 [C₆H₅]⁺ (m/z 77) frag1->frag2 - HCN

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

G cluster_workflow GC-MS Analysis Workflow prep Sample/Standard Preparation derivatize Derivatization (Optional) with TFAA prep->derivatize If needed inject GC-MS Injection prep->inject derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect analyze Data Analysis (Quantification & Identification) detect->analyze

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation: Prepare stock and calibration solutions as described in section 2.2.

  • Derivatization (if performed): Follow the TFAA derivatization protocol in section 2.3.

  • GC-MS Setup: Configure the GC-MS instrument with the parameters listed in the table in section 2.4.

  • Sequence Setup: Create a sequence in the instrument software including solvent blanks, calibration standards, and samples.

  • Injection: Inject 1 µL of each solution into the GC-MS system.

  • Data Acquisition: Acquire data in both Full Scan and SIM modes. Full Scan is used for qualitative identification, while SIM mode provides higher sensitivity for quantification.

  • Data Analysis:

    • Integrate the chromatographic peaks for the target analyte in each chromatogram.

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

    • Confirm the identity of the analyte by comparing the retention time and the mass spectrum with that of a known standard.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing Active sites in the injector or column.Use a deactivated injector liner. Trim the front end of the GC column. Perform derivatization.
Low Sensitivity Poor analyte transfer; degradation.Optimize injector temperature. Ensure the transfer line temperature is appropriate. Use SIM mode for acquisition. Derivatize the sample.
Poor Reproducibility Inconsistent injection volume; sample degradation.Check the autosampler syringe for air bubbles. Ensure samples are stored properly and analyzed promptly.
No Peak Detected Analyte concentration below detection limit; instrument issue.Check instrument parameters. Inject a higher concentration standard. Confirm the analyte is not fully degraded by analyzing a fresh standard.

Conclusion

This application note provides a comprehensive and validated framework for the analysis of this compound by GC-MS. The detailed protocols for both direct analysis and analysis following derivatization with TFAA offer flexibility for various laboratory needs. The provided instrument parameters, expected fragmentation patterns, and troubleshooting guide will enable researchers and scientists to achieve accurate and reliable quantification of this important industrial chemical. The use of derivatization is highly recommended for achieving optimal chromatographic performance and sensitivity.

References

Application Notes and Protocols: Experimental Design for Reactions Utilizing 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-AMNA-2026-01

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for key chemical transformations involving 4-Amino-N-methylaniline (N¹-methylbenzene-1,4-diamine). As a versatile difunctional intermediate, this compound presents unique opportunities and challenges in regioselective synthesis. We will explore foundational reactions including N-Acylation, Buchwald-Hartwig Amination, and Azo Dye Synthesis. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: Understanding this compound

This compound, with the molecular formula C₇H₁₀N₂[1][2], is an aromatic diamine featuring two distinct nucleophilic centers: a primary aromatic amine (-NH₂) and a secondary N-methylamino group (-NHCH₃). This structural duality is the cornerstone of its reactivity, allowing for sequential and selective functionalization, but it also necessitates carefully controlled reaction conditions to achieve desired outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem[2]
Molar Mass 122.17 g/mol PubChem[2]
Appearance White to slightly yellow solidChemBK[3]
Melting Point 36°CChemBK[3]
Solubility Soluble in organic solvents (alcohols, ethers); almost insoluble in water.[3]ChemBK[3]
pKa 7.01 ± 0.10 (Predicted)ChemBK[3]

The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methylamino group, a principle that can be exploited for regioselective synthesis. It is a key intermediate in the production of dyes, polymers, and is a valuable building block in medicinal chemistry.[3][4]

Safety Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It is known to cause skin and serious eye irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7][8]

Regioselective N-Acylation

N-acylation is a fundamental transformation used to introduce an acyl group, forming an amide. This can serve to protect the amine or to build a more complex molecular architecture. The differential reactivity of the two amino groups in this compound allows for selective acylation at the more reactive primary amine under controlled conditions.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of an amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The primary amine (-NH₂) is a stronger nucleophile and is less sterically encumbered than the secondary amine (-NHCH₃), making it the preferential site of attack, particularly at lower temperatures and with controlled stoichiometry of the acylating agent.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound in Aprotic Solvent (e.g., DCM) reaction Cool to 0°C Add Acylating Agent Dropwise (1.0 eq) Stir under Inert Atmosphere prep_amine->reaction prep_reagent Prepare Acylating Agent Solution (e.g., Acetyl Chloride) prep_reagent->reaction monitor Monitor by TLC reaction->monitor workup Quench with NaHCO₃ (aq) Separate Organic Layer monitor->workup wash Wash with Brine Dry over Na₂SO₄ workup->wash purify Concentrate in vacuo Purify by Column Chromatography wash->purify product Characterize Product (NMR, MS, IR) purify->product

Caption: General workflow for the selective N-acylation of this compound.

Protocol 1: Selective N-Acetylation with Acetic Anhydride

This protocol is adapted from standard procedures for aniline acylation.[9][10][11] The use of a base like pyridine is common as it acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct.[9]

Table 2: Reagents and Conditions for Selective N-Acetylation

Reagent/ParameterQuantityMoles (mmol)Role
This compound1.22 g10Starting Material
Anhydrous Pyridine20 mL-Solvent / Base
Acetic Anhydride0.94 mL10Acylating Agent (1.0 eq)
Reaction Temperature0°C to RT-Controls Selectivity
Reaction Time2-4 hours--

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.22 g, 10 mmol) in anhydrous pyridine (20 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical for maximizing selectivity for the primary amine.

  • Addition of Reagent: Slowly add acetic anhydride (0.94 mL, 10 mmol) dropwise to the stirred solution over 10 minutes. Ensure the temperature does not rise above 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes. The product, N-(4-(methylamino)phenyl)acetamide, should have a different Rf value than the starting material.

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of cold 1 M HCl (aq) to neutralize the pyridine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-acylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] In this context, this compound serves as the amine nucleophile, coupling with an aryl halide or triflate. This reaction is a cornerstone of modern pharmaceutical synthesis due to its broad substrate scope and functional group tolerance.[13]

Mechanistic Rationale

The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.[14]

The choice of phosphine ligand is critical, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often highly effective.[13][15]

Logical Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add arx Aryl Halide (Ar-X) arx->ox_add amine This compound amido_form Amine Coordination & Deprotonation amine->amido_form base Base (e.g., NaOtBu) base->amido_form product Coupled Product (Ar-NH-Ph-NHCH₃) pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex pd2_complex->amido_form pd_amido L₂Pd(II)(Ar)(Amine) amido_form->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regenerates Catalyst red_elim->product

Caption: Logical pathway of the Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Coupling with 4-Bromotoluene

This protocol provides a general starting point for coupling this compound with an aryl bromide, based on established methods.[15]

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterQuantityMoles (mmol)Role
4-Bromotoluene171 mg1.0Aryl Halide
This compound147 mg1.2Amine Nucleophile (1.2 eq)
Pd₂(dba)₃9.2 mg0.01 (1 mol% Pd)Palladium Precatalyst
XPhos19.1 mg0.04 (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)134 mg1.4Base
Anhydrous Toluene5 mL-Solvent
Reaction Temperature100 °C--

Step-by-Step Methodology:

  • Setup: To a dry Schlenk tube equipped with a stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (147 mg, 1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by GC-MS or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate) to check for the consumption of starting materials.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Synthesis of Azo Dyes

The primary amine of this compound is an excellent substrate for diazotization followed by azo coupling, a classic method for synthesizing brightly colored azo dyes.[16][17]

Mechanistic Rationale

The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a relatively stable diazonium salt.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, attacks an electron-rich coupling component (such as a phenol or another aniline) in an electrophilic aromatic substitution reaction to form the azo compound (-N=N-), which is a highly conjugated chromophore.[17]

Protocol 3: Synthesis of an Azo Dye with 2-Naphthol

Table 4: Reagents for Azo Dye Synthesis

Reagent/ParameterQuantityRole
Part A: Diazotization
This compound1.22 gDiazo Component
Concentrated HCl3 mLAcid Catalyst
Water10 mLSolvent
Sodium Nitrite (NaNO₂)0.70 gNitrosating Agent
Part B: Coupling
2-Naphthol1.44 gCoupling Component
Sodium Hydroxide (NaOH)0.80 gBase/Solubilizer
Water20 mLSolvent

Step-by-Step Methodology:

  • Prepare Diazo Solution (Part A): In a 100 mL beaker, dissolve this compound (1.22 g) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Form Diazonium Salt: In a separate beaker, dissolve sodium nitrite (0.70 g) in 5 mL of cold water. Add this solution dropwise to the cold aniline hydrochloride solution over 10 minutes, ensuring the temperature remains below 5°C. Stir for an additional 10 minutes to ensure complete formation of the diazonium salt.

  • Prepare Coupling Solution (Part B): In a 250 mL beaker, dissolve 2-naphthol (1.44 g) in a solution of sodium hydroxide (0.80 g) in water (20 mL). Cool this solution to 5°C in an ice bath.

  • Azo Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution (from step 2) to the cold 2-naphthol solution (from step 3). A brightly colored precipitate should form immediately.

  • Complete Reaction: Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolation: Collect the solid dye product by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Allow the product to air-dry or dry in a desiccator.

References

The Strategic Utility of 4-Amino-N-methylaniline in Fine Chemical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Core Intermediate

In the intricate landscape of fine chemical manufacturing, the selection of intermediate compounds is a critical determinant of synthetic efficiency, scalability, and the ultimate purity of the final product. 4-Amino-N-methylaniline, also known as N-methyl-p-phenylenediamine, emerges as a cornerstone intermediate, prized for its unique structural attributes that render it highly valuable in the synthesis of a diverse array of complex molecules.[1][2] Its bifunctional nature, featuring a primary and a secondary aromatic amine, provides a versatile platform for sequential and selective chemical modifications.

This technical guide provides an in-depth exploration of this compound's applications, complete with detailed protocols for its synthesis, purification, and subsequent utilization in the production of azo dyes and as a crucial building block in the pharmaceutical industry. The methodologies presented herein are designed to be robust and reproducible, offering both foundational knowledge and practical insights for laboratory and process chemists.

I. Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and associated hazards is paramount.

Material Properties:
PropertyValueReference
CAS Number 623-09-6[3]
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [3]
Appearance Dark gray solid[4]
Boiling Point 257 °C[4]
Density 1.098 g/cm³[4]
Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

II. Synthesis and Purification of this compound

The efficient synthesis of this compound is a critical first step for its use as an intermediate. A common and scalable approach involves the selective N-methylation of p-nitroaniline followed by the reduction of the nitro group. An alternative, more direct industrial method involves the catalytic hydrogenation of a nitrobenzene derivative.[5]

Protocol 1: Laboratory-Scale Synthesis via Reductive Amination

This protocol is adapted from established principles of reductive amination and catalytic hydrogenation, providing a reliable method for laboratory-scale synthesis.

Step 1: N-methylation of p-Nitroaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-nitroaniline (13.8 g, 0.1 mol) in methanol (100 mL).

  • Add paraformaldehyde (3.3 g, 0.11 mol) to the solution.

  • Carefully add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, controlling the exothermic reaction by cooling the flask in an ice bath as needed.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield crude N-methyl-p-nitroaniline.

Step 2: Reduction of N-methyl-p-nitroaniline

  • In a 500 mL hydrogenation vessel, dissolve the crude N-methyl-p-nitroaniline from the previous step in ethanol (150 mL).

  • Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Purification Protocol: Recrystallization

Aromatic amines are prone to air oxidation, which can result in discoloration of the product. Recrystallization is an effective method for purification.[6]

  • Dissolve the crude this compound in a minimum amount of hot toluene or an ethanol/water mixture.[7]

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.[7][8]

  • Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow p-Nitroaniline p-Nitroaniline N-methylation N-methylation p-Nitroaniline->N-methylation N-methyl-p-nitroaniline N-methyl-p-nitroaniline N-methylation->N-methyl-p-nitroaniline Reduction Reduction N-methyl-p-nitroaniline->Reduction Crude_Product Crude this compound Reduction->Crude_Product Dissolution Dissolution Crude_Product->Dissolution Decolorization Decolorization (optional) Dissolution->Decolorization Crystallization Crystallization Decolorization->Crystallization Pure_Product Purified this compound Crystallization->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

III. Application in Azo Dye Synthesis

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.[9][10] The N-methyl group often enhances the properties of the resulting dye.[2]

Protocol 2: Synthesis of an Azo Dye using this compound

This protocol details the synthesis of a representative azo dye by coupling diazotized this compound with 2-naphthol.

Step 1: Diazotization

  • In a 250 mL beaker, suspend this compound (1.22 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Stir the mixture and cool to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in cold water (5 mL).[10]

  • Add the sodium nitrite solution dropwise to the cold amine suspension with constant stirring, ensuring the temperature remains below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt is complete.

Step 2: Azo Coupling

  • In a 400 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 10% aqueous sodium hydroxide solution (20 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.[10]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at low temperature.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]

G This compound This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) This compound->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (NaOH, 0-5°C) Diazonium_Salt->Azo_Coupling 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye

Caption: Reaction pathway for the synthesis of an azo dye.

IV. Application in Pharmaceutical Synthesis: Imatinib Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][11] A notable example is its role in some synthetic routes to Imatinib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[12][13]

Role in Imatinib Synthesis:

In several patented synthetic routes for Imatinib, a key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This intermediate is then coupled with 4-(4-methylpiperazinomethyl)benzoyl chloride to form the final Imatinib molecule.[12] The synthesis of the N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine intermediate often starts from 4-methyl-3-nitroaniline. While not directly this compound, the synthetic logic of utilizing a substituted aniline is clear.

One documented synthesis of Imatinib involves the reaction of 4-methyl-3-nitroaniline with other precursors, followed by the reduction of the nitro group to an amine. This highlights the importance of the aminomethylaniline scaffold in constructing the core of the Imatinib molecule. The reduction of a nitro group to a primary amine is a fundamental transformation, analogous to the final step in the synthesis of this compound described in Protocol 1.

The strategic placement of the amino and methylamino groups on the aniline ring allows for the regioselective construction of complex heterocyclic systems, which is a common requirement in medicinal chemistry.

G Starting_Material 4-Methyl-3-nitroaniline (Derivative of this compound scaffold) Condensation Condensation & Cyclization Starting_Material->Condensation Intermediate_1 Nitro-containing Imatinib precursor Condensation->Intermediate_1 Reduction Nitro Group Reduction Intermediate_1->Reduction Intermediate_2 Amino-containing Imatinib precursor Reduction->Intermediate_2 Coupling Amide Coupling Intermediate_2->Coupling Imatinib Imatinib Coupling->Imatinib

Caption: Conceptual role of the aminomethylaniline scaffold in Imatinib synthesis.

V. Conclusion

This compound stands out as a highly versatile and valuable intermediate in fine chemical manufacturing. Its utility spans from the vibrant world of azo dyes to the life-saving applications of pharmaceuticals. The protocols and application notes provided in this guide offer a comprehensive overview for researchers and drug development professionals, underscoring the importance of this compound in modern organic synthesis. By understanding the underlying principles of its synthesis, purification, and reactivity, scientists can effectively leverage this compound to innovate and develop new materials and medicines.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing Methyl 4-amino-2-isopropoxybenzoate. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine. Retrieved from --INVALID-LINK--

  • University of Houston. (n.d.). The Synthesis of Azo Dyes. Retrieved from --INVALID-LINK--

  • New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2016). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Retrieved from --INVALID-LINK--

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2008, April 15). A Facile Total Synthesis of Imatinib Base and Its Analogues. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Rajdhani College. (n.d.). Methyl Orange Synthesis of Azo Dyes. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from --INVALID-LINK--

  • Patentscope. (n.d.). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from --INVALID-LINK--

  • Sincere Chemical. (n.d.). N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Retrieved from --INVALID-LINK--

  • The Chemical Reaction Database. (2008, July 19). Novel Imatinib base synthesis. Retrieved from --INVALID-LINK--

  • MedKoo Biosciences. (n.d.). Olaparib Synthetic Routes. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Retrieved from --INVALID-LINK--

  • Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Echemi. (2024, February 5). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105985294B - Preparation method of olaparib. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Imatinib. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 623-09-6 this compound. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-Amino-N-methylaniline (also known as N-methyl-p-phenylenediamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile intermediate.

Introduction: Understanding the Challenges

This compound is a substituted aromatic diamine, a class of compounds known for their utility in synthesis and their susceptibility to oxidation. The presence of two amino groups with different substitution patterns (primary and secondary) imparts distinct reactivity and polarity, which can complicate purification. Crude this compound may contain a variety of impurities, including unreacted starting materials, byproducts from over-methylation, and colored oxidation products. This guide provides a structured, question-and-answer-based approach to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: General Questions and Initial Assessment

Q1: My crude this compound is a dark-colored oil/solid. What are the likely impurities?

A1: The dark color is a strong indicator of oxidation. Aromatic amines, especially phenylenediamines, are notoriously sensitive to air and light, forming highly colored polymeric impurities.[1] Other common impurities depend on the synthetic route. For instance, if prepared by the reduction of N-methyl-4-nitroaniline, you may have residual nitro compound.[2] If synthesized via methylation of p-phenylenediamine, you could have unreacted p-phenylenediamine and the over-methylated byproduct, N,N'-dimethyl-p-phenylenediamine.

Q2: Should I purify this compound immediately after synthesis?

A2: Yes, it is highly recommended. Due to its instability and susceptibility to air oxidation, purification should be carried out as soon as possible.[3] If storage is necessary, it should be under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (2-8°C).[4]

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

Q3: I'm struggling to find a suitable solvent for recrystallization. What are my options?

A3: For aromatic amines like this compound, a good starting point is to test polar protic and aprotic solvents. Given that it is soluble in alcohols, ethers, and ketones but almost insoluble in water, you can explore single or mixed solvent systems.[5]

Recommended Solvent Systems to Screen:

Solvent/SystemRationale & Expected Outcome
Ethanol or Methanol Often good for moderately polar compounds. Dissolve in hot alcohol and cool slowly.
Ethyl Acetate/Hexane A common polar/non-polar mixture. Dissolve in a minimum of hot ethyl acetate and add hexane dropwise until turbidity appears, then cool.
Acetone/Water Another polar/non-polar combination. Dissolve in hot acetone and add water as an antisolvent.[6]
Toluene Can be effective for aromatic compounds.

Troubleshooting Workflow for Recrystallization

Caption: Decision tree for troubleshooting recrystallization issues.

Q4: My recrystallized product is still colored. How can I improve this?

A4: The color is likely due to persistent oxidized impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield. Also, consider performing the recrystallization under an inert atmosphere to prevent further oxidation.

Part 3: Troubleshooting Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities. For this compound, which is a polar compound, some specific challenges may arise.

Q5: My compound is streaking badly on the silica gel column and the separation is poor. What's happening?

A5: This is a classic problem with amines on silica gel. The slightly acidic nature of silica leads to strong interactions with the basic amine groups, causing tailing and poor separation.[3]

Solutions:

  • Use a mobile phase modifier: Add a small amount of a volatile base, like triethylamine (Et3N), to your eluent (typically 0.5-2%). This will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.

  • Use deactivated silica or an alternative stationary phase: You can use commercially available deactivated silica or prepare it by flushing the column with a solvent containing triethylamine before loading your sample. Alternatively, basic alumina can be a good stationary phase for purifying amines.[3]

Q6: What is a good starting mobile phase for column chromatography?

A6: Based on successful purifications of similar N-methylated anilines, a mixture of a non-polar and a polar solvent is a good starting point.[7]

Recommended Starting Eluent Systems:

  • Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

  • Dichloromethane/Methanol with Triethylamine: For more polar impurities, a system like 98:2:0.5 DCM:MeOH:Et3N can be effective.

Chromatography Troubleshooting Flowchart

Caption: Troubleshooting workflow for column chromatography of this compound.

Part 4: Troubleshooting Distillation

Vacuum distillation is suitable for purifying liquid amines by separating them from non-volatile impurities like polymers and salts.

Q7: I want to purify my this compound by distillation. What conditions should I use?

A7: Due to the relatively high boiling point of this compound (257°C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.[1] A good starting point can be extrapolated from the vacuum distillation of aniline, which has a boiling point of 184°C at atmospheric pressure and can be distilled at 72°C at 20 mmHg.[1] For this compound, a similar reduction in boiling point can be expected under vacuum.

Q8: My distillation is "bumping" violently, even with boiling chips. What can I do?

A8: Bumping is common during vacuum distillation. Standard boiling chips are often ineffective under reduced pressure.

Solutions:

  • Use a magnetic stirrer: Vigorous stirring of the distillation pot provides nucleation sites and ensures smooth boiling. This is the most reliable method.

  • Use a fine capillary: A very fine capillary tube inserted into the distillation flask that introduces a slow stream of inert gas (nitrogen or argon) can also promote smooth boiling.

Q9: The distilled product is still colored. Why?

A9: This could be due to a few reasons:

  • Thermal decomposition: Even under vacuum, some decomposition can occur if the temperature is too high. Try distilling at a lower pressure to further reduce the boiling point.

  • Co-distillation of impurities: Some colored impurities might be volatile enough to co-distill with your product.

  • Oxidation during distillation: Ensure your distillation apparatus is free of leaks and consider purging with an inert gas before starting.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in a flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add water to the hot filtrate until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the column: Pack a glass column with silica gel as a slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elute: Begin eluting with the starting solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate with 1% Triethylamine) to elute the product.

  • Monitor: Monitor the fractions by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a magnetic stirrer. Ensure all joints are well-sealed with vacuum grease.

  • Charge the flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Evacuate: Slowly apply vacuum to the system.

  • Heat and Stir: Begin stirring and gently heat the flask in a heating mantle.

  • Collect Fractions: Collect the fraction that distills at a constant temperature. The exact temperature will depend on the vacuum achieved.

  • Stop: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.

References

Stability and degradation profile of 4-Amino-N-methylaniline under various conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation profile of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction to this compound Stability

This compound, a substituted aromatic amine, is susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for the development of stable formulations, accurate analytical methods, and ensuring the safety and efficacy of related drug products. This guide will walk you through the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and provide practical advice for your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is primarily susceptible to degradation through oxidation , photolysis , and exposure to acidic or basic conditions . The aromatic amine and the N-methyl groups are the most reactive sites in the molecule. Oxidation can occur in the presence of air (auto-oxidation) or oxidizing agents, leading to colored degradation products.[1] Light, especially UV light, can provide the energy for photolytic cleavage or rearrangement.[2] The basicity of the amino groups makes the molecule's stability dependent on the pH of the solution.[3]

Q2: I am observing a color change in my this compound sample over time. What is the likely cause?

A2: A color change, typically to a darker or brownish hue, is a common indicator of the oxidative degradation of aromatic amines.[4] This is often due to the formation of highly conjugated polymeric or quinone-imine type structures. To mitigate this, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q3: What are the expected degradation products of this compound under oxidative stress?

A3: Under oxidative conditions, such as exposure to hydrogen peroxide, the primary amino group and the N-methyl group are susceptible to attack. Potential degradation products could include N-oxides, hydroxylamines, and coupling products like hydrazines.[5] Further oxidation can lead to the formation of quinone-imines and polymeric species. The exact product profile will depend on the specific oxidant and reaction conditions.[6]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. In acidic solutions, the amino groups will be protonated, which can alter their susceptibility to hydrolysis and oxidation.[4] While anilines are generally resistant to hydrolysis, extreme pH and temperature conditions could potentially lead to dealkylation or other reactions.[7] In basic conditions, the unprotonated form is more susceptible to oxidation.[2]

Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A5: A stability-indicating method must be able to separate the intact this compound from all its potential degradation products, process impurities, and excipients. Key considerations include:

  • Column Selection: A C18 column is a good starting point for reversed-phase HPLC.[8] For basic compounds like anilines, using a column with low silanol activity or an end-capped column can prevent peak tailing.[9]

  • Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte and its degradants, which is crucial for reproducible retention times and good peak shape. A pH between 3 and 7 is generally a good starting range for anilines.

  • Detector: A UV detector is suitable for aromatic amines. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and help in the identification of degradation products.

  • Forced Degradation Samples: The method must be validated using samples of this compound that have been subjected to forced degradation to ensure specificity.[10]

Part 2: Troubleshooting Guides

This section provides solutions to common problems you may encounter during the stability testing and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) in HPLC - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). - Reduce the injection volume or the concentration of the sample.[11]
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Changes in mobile phase pH.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. - Use an HPLC system with a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[12]
No Degradation Observed in Forced Degradation Study - Stress conditions are too mild. - The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidant). - Increase the temperature or the duration of the stress study. - For photostability, ensure a light source with sufficient UV output is used as per ICH Q1B guidelines.[13]
Excessive Degradation (>50%) - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the temperature or the duration of the study. - Analyze samples at earlier time points.[14]
Appearance of Ghost Peaks in HPLC Chromatogram - Contamination in the mobile phase or HPLC system. - Carryover from a previous injection. - Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in your autosampler method. - Extend the gradient run time to ensure all components are eluted from the column.[15]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline based on ICH recommendations.[16] The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, expose the stock solution (1 mg/mL) to 70°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve (if solid), and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[18]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, sample and dilute with the mobile phase.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This is a starting point for method development and will require optimization and validation.

  • Instrumentation: HPLC with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

Causality behind Experimental Choices:

  • The C18 column is chosen for its versatility in reversed-phase chromatography.

  • Formic acid is used as a mobile phase modifier to control the pH and improve peak shape for the basic analyte by protonating it. It is also volatile, making the method compatible with mass spectrometry for degradant identification.

  • A gradient elution is employed to ensure the separation of the polar parent compound from potentially less polar degradation products that may be formed.

Part 4: Visualization of Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C, Solid & Solution) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Proposed Oxidative Degradation Pathway

Oxidative_Degradation cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide parent->n_oxide [O] hydroxylamine Hydroxylamine Derivative parent->hydroxylamine [O] quinone Quinone-imine parent->quinone Further Oxidation dimer Oxidative Dimer parent->dimer Coupling

References

Technical Support Center: Optimization of 4-Amino-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-methylaniline. The following troubleshooting guide and frequently asked questions are designed to address common challenges and optimize reaction outcomes, ensuring both high yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section offers solutions to specific problems that may arise during the synthesis of this compound, with a focus on understanding the underlying chemical principles.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound typically originate from the reduction of N-methyl-4-nitroaniline. The primary factors influencing the yield are the choice of reducing agent, reaction conditions, and the efficiency of the workup procedure.

Core Causality: The most common reasons for low yields are incomplete reduction of the nitro group or the prevalence of side reactions. Therefore, careful selection of the reducing agent and precise control of the reaction environment are critical.

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Reducing Agent:

    • Insight: The effectiveness of the nitro group reduction is the most critical step. Various reducing agents can be employed, but their reactivity and compatibility with the starting material must be considered.

    • High-Yield Recommendation: Catalytic hydrogenation, using hydrogen gas (H₂) with a catalyst such as Palladium on Carbon (Pd/C), is a highly efficient method that often results in high yields.[1] This process is generally clean, minimizing the need for extensive purification to remove stoichiometric metal reagents.

    • Alternative Methods: If catalytic hydrogenation is not an option, combinations of a metal and an acid, such as Tin (Sn) or Iron (Fe) with Hydrochloric Acid (HCl), are effective alternatives.[2] However, these methods necessitate careful pH adjustments during the workup to isolate the product as a free base.

  • Optimize Reaction Conditions:

    • Temperature Management: The reduction of nitroarenes is an exothermic reaction. Maintaining a consistent and optimal temperature is crucial to prevent the formation of byproducts. Catalytic hydrogenations are typically conducted at room temperature, whereas metal/acid reductions may require gentle heating to initiate and sustain the reaction.

    • Reaction Duration: Inadequate reaction time can lead to the incomplete conversion of the starting material. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of N-methyl-4-nitroaniline.

    • Solvent Choice: The solvent should be inert under the reaction conditions and capable of dissolving the starting material. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are commonly used. For metal/acid reductions, water or ethanol are suitable choices.

  • Refine Post-Reaction Workup and Purification:

    • Insight: As an aniline derivative, the product is basic. Incorrect pH levels during the workup can result in the loss of the product to the aqueous phase.

    • Protocol: Following a reaction in an acidic medium, the mixture must be basified to a pH above 8 using a base like NaOH or Na₂CO₃. This deprotonates the anilinium salt, allowing for the extraction of the free amine into an organic solvent such as ethyl acetate or dichloromethane.

    • Purification: To remove unreacted starting material and byproducts, column chromatography is often required. A silica gel column with a gradient elution of hexane and ethyl acetate is a standard method.

Question 2: I am observing multiple byproducts in my reaction. What are they and how can I minimize their formation?

Answer:

Byproduct formation is a frequent challenge in this synthesis. Understanding the potential side reactions is key to minimizing their occurrence.

Common Byproducts and Their Origins:

  • Azoxy, Azo, and Hydrazo Compounds: These are intermediates in the reduction of nitroarenes.[3] If the reduction is incomplete, these compounds may be present as impurities.

    • Mitigation: Use a sufficient excess of the reducing agent and allow the reaction to proceed to completion. Careful monitoring with TLC or HPLC is crucial.

  • Over-alkylation: If the synthesis begins with p-nitroaniline and involves a methylation step, over-methylation to form N,N-dimethyl-p-phenylenediamine can be a significant side reaction.

  • De-methylation: Under harsh acidic or basic conditions, especially at elevated temperatures, the methyl group may be cleaved.

Strategies for Minimization:

  • Stoichiometric Control: A carefully measured excess of the reducing agent will help drive the reaction to completion.

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those using catalysts that can be easily poisoned, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • Temperature Regulation: Avoid excessive heat, which can promote unwanted side reactions and the decomposition of the product.

Question 3: My final product has a distinct color (e.g., brown or purple), even after purification. What is the cause and how can I obtain a colorless product?

Answer:

Aniline derivatives like this compound are highly susceptible to air oxidation, which is the primary cause of discoloration.

Cause of Discoloration: The amino group is easily oxidized, leading to the formation of colored quinone-imine structures and other polymeric materials. This degradation is often accelerated by light and trace metal impurities.

Decolorization and Prevention Protocol:

  • Purification with Activated Carbon:

    • Step 1: Dissolve the colored product in a suitable organic solvent (e.g., ethanol).

    • Step 2: Add a small amount of activated carbon.

    • Step 3: Gently heat the mixture for 10-15 minutes.

    • Step 4: Filter the hot solution through celite to remove the activated carbon.

    • Step 5: Recrystallize the product from the filtrate.

  • Proper Storage:

    • Insight: Correct storage is essential for maintaining the purity and color of the final product.

    • Recommendation: Store the purified this compound under an inert atmosphere (Nitrogen or Argon), in a light-protecting amber vial, and at a reduced temperature in a refrigerator.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: For both laboratory and industrial-scale production, the catalytic hydrogenation of N-methyl-4-nitroaniline is generally the preferred method.[4] This is due to its high efficiency, clean reaction profile, and straightforward product isolation. The use of a heterogeneous catalyst like Pd/C simplifies the workup, as the catalyst can be removed by filtration.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A mobile phase of hexane and ethyl acetate will typically provide good separation between the starting material (N-methyl-4-nitroaniline) and the product (this compound). The product, being an amine, can be visualized with a potassium permanganate stain or under UV light if the compound is UV-active. For more precise, quantitative analysis, HPLC is the recommended method.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Reagent Handling: Nitroaromatics can be toxic, and some are potentially explosive.[5] Reducing agents like hydrogen gas are highly flammable. Always consult the Safety Data Sheet (SDS) for all chemicals.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all procedures in a well-ventilated fume hood.

  • Catalyst Safety: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to hydrogen. Handle it with care, preferably as a wet paste.

Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of N-methyl-4-nitroaniline

Materials:

  • N-methyl-4-nitroaniline

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation-safe flask, dissolve N-methyl-4-nitroaniline (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% relative to the substrate).

  • Seal the flask and purge the system first with nitrogen, then with hydrogen.

  • Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction's progress by TLC until the starting material is no longer detectable.

  • Once the reaction is complete, carefully purge the system with nitrogen to remove any excess hydrogen.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst. Rinse the celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Data Summary: Comparison of Synthetic Methods
ParameterMethod 1: Catalytic HydrogenationMethod 2: Sn/HCl Reduction
Reducing Agent H₂ gas, Pd/C catalystTin (Sn) metal, HCl
Solvent Methanol or EthanolWater, Ethanol
Temperature Room Temperature50-70 °C
Typical Yield >90%70-85%
Workup Complexity Simple filtrationRequires basification and extraction
Safety Concerns Flammable H₂ gas, pyrophoric catalystCorrosive acid, handling of metal powders

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material cluster_product Product N-methyl-4-nitroaniline N-methyl-4-nitroaniline Nitroso Intermediate Nitroso Intermediate N-methyl-4-nitroaniline->Nitroso Intermediate Reduction Step 1 This compound This compound Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reduction Step 2 Hydroxylamine Intermediate->this compound Final Reduction Reducing_Agent [H] (e.g., H₂/Pd-C) Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Purity of Starting Material Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Pure Success Yield Improved Check_Purity->Success If Impure & Purified Improve_Workup Improve Workup Procedure Optimize_Conditions->Improve_Workup If No Improvement Optimize_Conditions->Success Problem Solved Re-evaluate_Reducing_Agent Re-evaluate Reducing Agent Improve_Workup->Re-evaluate_Reducing_Agent If Still Low Improve_Workup->Success Problem Solved Re-evaluate_Reducing_Agent->Success Problem Solved

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of basic compounds, specifically focusing on 4-Amino-N-methylaniline. This guide provides in-depth, field-proven insights to diagnose and resolve common chromatographic challenges, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if I have a problem?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex towards the baseline.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] Significant peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[2]

You can quantitatively assess peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 for either of these metrics typically indicates a noteworthy issue that should be addressed.[3][4]

Q2: I'm seeing peak tailing specifically with this compound. What are the likely causes?

A2: this compound is a basic compound containing amine functional groups. Basic compounds are notoriously prone to peak tailing in reversed-phase HPLC.[4][5] The primary cause is often secondary interactions between the basic analyte and the stationary phase.[2][4] Specifically, the positively charged amine groups can interact strongly with negatively charged, ionized silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][4][5] This strong interaction leads to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.[2][4]

Other potential causes can be broadly categorized as either chemical or physical problems.[5] Chemical issues include inappropriate mobile phase pH, while physical problems can range from a void in the column to issues with system plumbing.[5]

Q3: How can I quickly determine if my peak tailing issue is a chemical or a physical problem?

A3: A simple and effective diagnostic test is to inject a neutral compound. Neutral compounds should not exhibit peak tailing due to acid-base interactions with the stationary phase.[5] If the neutral compound shows a symmetrical peak while your this compound peak tails, the problem is almost certainly chemical in nature (i.e., an acid-base interaction).[5] If, however, all peaks in your chromatogram, including the neutral compound, are tailing, you likely have a physical problem with your system, such as a column void or excessive extra-column volume.[5]

In-Depth Troubleshooting Guide

This section provides a more detailed exploration of the causes of peak tailing and systematic approaches to resolve them.

Understanding the Root Cause: Silanol Interactions

The surface of silica, the most common support material for HPLC stationary phases, is covered with silanol groups (Si-OH).[5][6] These silanol groups are weakly acidic and can become ionized (Si-O-), carrying a negative charge, especially at a mobile phase pH above 3.[4][5][7] Basic compounds like this compound can be protonated in the mobile phase, acquiring a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a strong secondary retention mechanism, leading to peak tailing.[2][4][5]

Even with modern, high-purity silica, some residual silanol groups remain after the C18 or C8 stationary phase is bonded to the surface.[6][7] The process of "end-capping," which treats these residual silanols with a small silylating agent, can reduce their activity but often does not eliminate it completely.[2][6][8]

Systematic Troubleshooting Workflow

To effectively resolve peak tailing for this compound, a systematic approach is crucial. The following workflow will guide you through isolating and addressing the root cause of the issue.

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow cluster_start cluster_diagnostic Diagnostic Step cluster_physical Physical Issues cluster_chemical Chemical Issues cluster_end start Start: Peak Tailing Observed (Tf > 1.2) inject_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) start->inject_neutral check_all_peaks Do All Peaks Tail? inject_neutral->check_all_peaks physical_problem Physical Problem Suspected check_all_peaks->physical_problem Yes chemical_problem Chemical Problem Suspected (Silanol Interactions) check_all_peaks->chemical_problem No check_column Check Column (Void, Blocked Frit) physical_problem->check_column check_tubing Check System Plumbing (Extra-column Volume) physical_problem->check_tubing flush_column Flush/Reverse Column check_column->flush_column end_solution Solution Implemented: Symmetrical Peak check_tubing->end_solution replace_column Replace Column flush_column->replace_column replace_column->end_solution adjust_ph Adjust Mobile Phase pH chemical_problem->adjust_ph add_suppressor Add Competing Base (e.g., Triethylamine) chemical_problem->add_suppressor change_column Select a Different Column (End-capped, Polar-embedded) chemical_problem->change_column adjust_ph->end_solution add_suppressor->end_solution change_column->end_solution

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH

The ionization state of both the silanol groups on the stationary phase and the amine groups on this compound is highly dependent on the mobile phase pH.[1][9] By manipulating the pH, you can suppress one of these ionizations and minimize the unwanted secondary interaction.

  • Low pH (pH 2-3): At a low pH, the silanol groups are protonated and therefore neutral.[3] The basic analyte will be fully protonated (positively charged). While there is no strong ionic interaction, some peak tailing may still occur. This is a common starting point for improving the peak shape of basic compounds.[4]

  • High pH (pH > 8): At a high pH, the analyte will be in its neutral form, and the silanol groups will be deprotonated (negatively charged). This can also lead to improved peak shape. However, traditional silica-based columns are not stable at high pH and can dissolve.[10] For high pH work, a hybrid or polymer-based column is required.[11]

Step-by-Step Procedure:

  • Prepare your mobile phase with a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM.

  • Adjust the pH of the aqueous portion of the mobile phase to approximately 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

  • Inject your this compound standard and evaluate the peak shape.

  • If tailing persists, you can try incrementally lowering the pH towards 2.0.

Protocol 2: Using a Competing Base (Silanol Suppressor)

Adding a small amount of a competing base, such as Triethylamine (TEA), to the mobile phase is a well-established technique for improving the peak shape of basic analytes.[12][13] The competing base is a small basic molecule that can interact with the active silanol sites, effectively "masking" them from your analyte.[12]

Step-by-Step Procedure:

  • Prepare your mobile phase as usual.

  • Add Triethylamine (TEA) to the aqueous portion of the mobile phase at a concentration of 0.1% (v/v) or approximately 10-20 mM.

  • Adjust the pH of the mobile phase to your desired level (e.g., pH 3.0 or pH 7.0).

  • Equilibrate the column thoroughly with the TEA-containing mobile phase.

  • Inject your sample and assess the peak shape.

  • Note: Once a column has been used with TEA, it is recommended to dedicate it to methods using this additive, as it can be difficult to completely remove.[14]

Protocol 3: Column Selection

Modern HPLC columns are designed to minimize the negative effects of residual silanols. If mobile phase modifications are insufficient, changing the column chemistry is the next logical step.

  • High-Quality End-Capped Columns: Choose a column from a reputable manufacturer that is specified as being "end-capped" or "double end-capped".[2][8] This process covers many of the residual silanol groups, leading to better peak shapes for basic compounds.[8][15]

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl (e.g., C18) chain. This polar group helps to shield the analyte from residual silanols and can also provide alternative selectivity.[3][11]

  • Hybrid or Polymer-Based Columns: These columns use a hybrid organic/inorganic particle or a polymer-based particle instead of pure silica. They offer a much wider usable pH range (e.g., 1-12), allowing for the use of high pH mobile phases where basic analytes are neutral and peak shape is often excellent.[11]

Summary of Troubleshooting Strategies

Problem Category Potential Cause Recommended Solution Key Considerations
Chemical Strong silanol interactionsLower mobile phase pH to 2-3 to neutralize silanol groups.[3][4]Ensure your column is stable at low pH.
Add a competing base like Triethylamine (TEA) at 0.1% (v/v).[12][13]Dedicate the column to methods using TEA.[14]
Switch to a highly end-capped or double end-capped column.[2][8]This is a robust, long-term solution for basic compounds.
Use a polar-embedded or hybrid technology column.[3][11]These offer enhanced silanol shielding and wider pH stability.
Mobile phase pH is too close to the analyte's pKaAdjust mobile phase pH to be at least 1.5-2 units away from the pKa of this compound.[1][9]This ensures the analyte is in a single ionic state.
Physical Column void or bed deformationReplace the column. Using a guard column can help extend the life of the analytical column.[2][5]If all peaks are tailing, this is a likely cause.[5]
Blocked column fritReverse and flush the column (if permitted by the manufacturer).[16][17]Disconnect the column from the detector before flushing.
Extra-column volumeUse tubing with a smaller internal diameter and minimize tubing length between the injector, column, and detector.[1][3]This is especially important for high-efficiency, short columns.
Other Metal contaminationUse a mobile phase with a chelating agent like EDTA, or use bio-inert or metal-free HPLC systems and columns.[18]Metal ions can create active sites on the silica surface or chelate with the analyte.[19][20]
Column OverloadDilute the sample or reduce the injection volume.[2][3]This is more likely to cause fronting peaks but can sometimes manifest as tailing.[17]

By following this structured troubleshooting guide, you will be able to systematically identify the cause of peak tailing for this compound and implement an effective solution, leading to improved data quality and more reliable analytical results.

References

Technical Support Center: Strategies to Improve the Purity of Synthesized 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-Amino-N-methylaniline (C₇H₁₀N₂). This document is designed for researchers, chemists, and drug development professionals who are synthesizing this compound and encountering challenges in achieving high purity. As an aromatic amine, this compound is susceptible to various side reactions and degradation pathways, primarily oxidation, which can result in a discolored and impure final product.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common purity issues. It combines theoretical explanations with practical, field-proven protocols to help you diagnose problems and implement effective purification strategies.

PART 1: Initial Purity Assessment & Troubleshooting

Before attempting purification, it is crucial to assess the impurity profile of your crude product. This initial analysis will guide the selection of the most appropriate purification strategy.

Q1: My crude this compound is a dark brown or reddish oil/solid. What causes this discoloration and how can I prevent it?

A1: The discoloration of anilines, including this compound, is almost always due to oxidation.[2] The amino groups are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures and other polymeric impurities. This process can be accelerated by exposure to light, heat, and trace metal impurities.

Causality & Prevention:

  • Mechanism: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation.

  • Prevention during Synthesis & Work-up:

    • Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or stannous chloride (SnCl₂) during the aqueous work-up can help prevent oxidation.

    • Temperature Control: Avoid excessive heat during solvent removal, as this can accelerate degradation. Use a rotary evaporator at a moderate temperature.[1]

    • Storage: Store the crude and purified product in a cool, dark place, preferably under an inert atmosphere.[1][3] Amber vials are highly recommended.

Q2: What are the most common impurities I should expect in my synthesis, and how can I detect them?

A2: The impurity profile depends heavily on the synthetic route. A common laboratory and industrial synthesis involves the methylation of p-phenylenediamine or the reduction of N-methyl-4-nitroaniline.

Common Impurities & Detection Methods:

ImpurityLikely SourceRecommended Detection Method
Unreacted Starting Material Incomplete reactionTLC, GC-MS, HPLC, ¹H NMR
N,N-dimethyl-p-phenylenediamine Over-methylation of the amino groupTLC, GC-MS, ¹H NMR (distinct N-dimethyl singlet)[4]
Oxidation/Polymeric Products Exposure to air/lightVisual (color), TLC (baseline streaking), ¹H NMR (broad signals)
Residual Solvents Incomplete drying/evaporation¹H NMR, GC Headspace

Analytical Workflow:

  • Thin-Layer Chromatography (TLC): A quick and invaluable tool. Use a solvent system like Hexane/Ethyl Acetate (e.g., 7:3 v/v) to visualize the separation of your product from starting materials and byproducts. Staining with potassium permanganate (KMnO₄) can help visualize non-UV active spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on volatile impurities and confirms their molecular weight.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR): The gold standard for structural confirmation. It can quantify impurities if a standard of known concentration is used. Look for unexpected signals, such as those from residual solvents or the N,N-dimethyl byproduct.[7]

PART 2: Purification Strategy Selection

Based on your initial assessment, you can select the most effective purification technique. The following section provides a decision-making framework and detailed protocols.

Decision-Making Workflow for Purification

This flowchart will help you choose the most suitable purification method based on the nature of your crude product and the impurities present.

PurificationWorkflow cluster_start Initial Assessment cluster_analysis Impurity Analysis cluster_purification Purification Path cluster_final Final Product start Crude this compound analysis Is the product heavily discolored (dark brown/black)? start->analysis analysis2 Are impurities structurally similar (e.g., over-methylated)? analysis->analysis2 No charcoal Perform Charcoal Treatment during Recrystallization analysis->charcoal  Yes chromatography Column Chromatography (Silica Gel) analysis2->chromatography Yes recrystallization Recrystallization analysis2->recrystallization No (Different Polarity) charcoal->analysis2 final_product High-Purity Product chromatography->final_product distillation Vacuum Distillation recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions on Purification Techniques

Q3: When is recrystallization the best choice, and what is a good solvent system?

A3: Recrystallization is ideal when your desired compound is a solid at room temperature and the impurities have different solubility profiles.[8] It is particularly effective for removing less polar or more polar impurities and some colored byproducts, especially when combined with activated charcoal. This compound is a solid with a low melting point, making it a candidate for this technique.[3]

  • Principle: The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated hot solution is prepared and allowed to cool slowly. As the solubility decreases, the desired compound crystallizes out, leaving the impurities behind in the mother liquor.[8]

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For anilines, which have both polar (amine) and non-polar (benzene ring) character, a mixed solvent system is often required.

    • Recommended System: Ethanol/Water or Toluene/Hexane . Start by dissolving the crude product in a minimal amount of the more polar solvent (Ethanol or Toluene) while heating. Then, slowly add the less polar co-solvent (Water or Hexane) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of the hot polar solvent to redissolve the precipitate, and then allow the solution to cool slowly.[9]

Q4: My product is an oil, or recrystallization is ineffective. When should I use column chromatography?

A4: Column chromatography is the most powerful technique for separating compounds with similar polarities, such as separating this compound from its over-methylated cousin, N,N-dimethyl-p-phenylenediamine.[7][10] It is also suitable for purifying oils.

  • Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds typically travel down the column faster.

  • Key Considerations for Anilines:

    • Tailing: Amines can "tail" on standard silica gel due to interaction with acidic silanol groups. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier like triethylamine (~1%) or ammonia-treated silica gel.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient.

    • Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate is a common starting point. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your compound. Monitor the fractions by TLC.

Q5: Can I use distillation for purification?

A5: Yes, vacuum distillation can be an effective method, especially for removing non-volatile impurities like polymeric materials or salts.[11][12] However, it is generally less effective at separating compounds with very close boiling points.

  • Principle: This method separates liquids based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation.[11]

  • Applicability: This is a good final "polishing" step after a primary purification like an acid-base extraction or to purify a liquid crude product. Given that N-methylaniline has a boiling point of 196 °C at atmospheric pressure, this compound will require a vacuum to distill without decomposition.[13]

PART 3: Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Charcoal

This protocol is designed to remove colored impurities and purify a solid crude product.

  • Solvent Selection: Test solubility in various solvents (e.g., Toluene, Ethanol, Water, Hexane) to find a suitable system as described in Q3. Let's assume a Toluene/Hexane system is chosen.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., 15-20 mL) while gently heating on a hot plate to dissolve the solid completely.

  • Decolorization: Remove the flask from the heat. Add a small amount of activated charcoal (approx. 1-2% of the solute weight, ~50-100 mg) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling.

  • Hot Filtration: Swirl the mixture for 2-5 minutes. Set up a hot filtration apparatus (a funnel with fluted filter paper pre-heated with hot solvent). Filter the hot solution quickly to remove the charcoal. The filtrate should be significantly lighter in color.

  • Crystallization: Re-heat the filtrate to boiling and add hot hexane dropwise until persistent cloudiness appears. Add a few drops of hot toluene to clarify the solution. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and run a ¹H NMR or GC-MS to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is for separating closely related impurities.

  • TLC Analysis: Determine the optimal eluent system by TLC. Find a solvent ratio that gives your product an Rf value of approximately 0.25-0.35. For this compound, a system of 90:9:1 Hexane:Ethyl Acetate:Triethylamine is a good starting point. The triethylamine is crucial to prevent tailing.[10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual triethylamine.

PART 4: Purity Verification

After purification, you must verify the purity of your this compound.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identityA sharp melting point range (e.g., 1-2 °C wide) consistent with literature values. Impurities broaden and depress the melting point.
¹H NMR Confirm structure and detect proton-containing impuritiesClean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals from solvents or byproducts.
GC-MS Quantify volatile impurities and confirm molecular weightA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the molecular ion. Purity often reported as >99% by GC area.[6]
HPLC Quantify purity, especially for less volatile impuritiesA single major peak. HPLC is a highly sensitive method for purity determination.[14][15]

References

Best practices for the storage and long-term stability of 4-Amino-N-methylaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-N-methylaniline

Welcome to the technical support resource for this compound (CAS: 623-09-6). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and safety protocols.

Frequently Asked Questions (FAQs): Storage & Stability

This section covers the most common queries regarding the proper storage and handling of this compound to maintain its integrity over time.

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is critical to prevent degradation. This compound is susceptible to oxidation, especially when exposed to air, light, and moisture.[1][2] The compound, which can be a white to slightly yellow or dark gray solid, may turn reddish-brown upon exposure to air, indicating oxidation.[3][4]

To ensure long-term stability, store the solid compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2][5][6] The storage area should be cool, dry, dark, and well-ventilated.[3][7][8]

Q2: How does temperature affect the long-term stability of this compound?

A2: Temperature is a key factor in maintaining the chemical's stability. While stable under recommended conditions, elevated temperatures can accelerate degradation.[9] It is generally advised to store amines at temperatures below 30°C (86°F) to minimize volatility and preserve stability.[5] For optimal long-term preservation, particularly for high-purity reference standards, refrigerated storage at 2-8°C is recommended. Avoid repeated freeze-thaw cycles if the compound has absorbed moisture.

Q3: My this compound has changed color from light yellow to dark brown. What does this mean and can I still use it?

A3: A significant color change is a visual indicator of chemical degradation, most likely due to oxidation from exposure to air and/or light.[4][10] Aromatic amines are prone to forming highly colored polymeric impurities upon oxidation.

Before using a discolored reagent, its purity must be verified. Using a degraded compound can lead to failed reactions, the formation of unexpected side products, and non-reproducible results. We recommend performing a purity analysis (e.g., HPLC, GC-MS, or NMR) to determine if the material is suitable for your application. If the purity is below your experimental requirements, it is best to use a fresh, unoxidized lot of the chemical.

Q4: What type of container should I use for storing this compound?

A4: The choice of container is crucial for preventing contamination and degradation. For solid-state storage, use amber glass bottles with tight-fitting, well-sealed caps to protect the contents from light and air.[5] Ensure the container material is inert and does not react with amines. High-density polyethylene (HDPE) may also be suitable for short-term storage, but glass is preferred for long-term stability.[5] The container must be clearly labeled with the chemical name, CAS number, and hazard information.[5]

Q5: Is it necessary to store this compound under an inert atmosphere?

A5: For applications requiring high purity and for long-term storage (months to years), storing under an inert atmosphere (argon or nitrogen) is strongly recommended. This practice minimizes the risk of oxidation, which is the primary degradation pathway for aromatic amines.[11][12] For routine short-term use where the container is opened frequently, blanketing the headspace with an inert gas before sealing can significantly extend the compound's shelf life.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Cool Environment (<30°C); Refrigerate (2-8°C) for long-termMinimizes volatility and slows degradation kinetics.[5]
Atmosphere Tightly sealed container; Inert gas (Argon/Nitrogen) preferredPrevents oxidation from atmospheric oxygen.[7]
Light Store in the dark; Use amber glass containersPrevents photo-oxidation.[2][8]
Moisture Dry, low-humidity environment; Use desiccants if neededCompound is hygroscopic; moisture can promote degradation.[1][5]
Incompatibilities Away from strong acids, acid chlorides, anhydrides, and oxidizing agentsPrevents vigorous and potentially hazardous reactions.[1][2]

Troubleshooting Guide

This section provides solutions to specific issues that users may encounter during their experiments.

Q1: I'm observing unexpected side products in my reaction. Could my this compound be the cause?

A1: Yes, this is a common consequence of using a degraded starting material. Oxidized aromatic amines can contain various impurities that may participate in side reactions, leading to a complex product mixture and lower yields of the desired product.

Troubleshooting Steps:

  • Assess the Reagent: Check the physical appearance of your this compound. If it is dark or discolored, its purity is questionable.

  • Confirm Purity: Analyze the starting material using an appropriate analytical technique (e.g., HPLC, GC-MS) to identify and quantify impurities.

  • Use a Fresh Sample: Repeat the experiment using a new, high-purity batch of this compound to see if the issue is resolved.

Q2: My stock solution of this compound has turned dark. Is it still usable?

A2: Similar to the solid form, a color change in solution indicates degradation. Aromatic amines are often less stable in solution, especially in protic or non-degassed solvents, where dissolved oxygen can accelerate oxidation.

Recommendations:

  • Prepare fresh solutions: It is best practice to prepare solutions of this compound immediately before use.

  • Use de-gassed solvents: If a solution must be stored, use a solvent that has been thoroughly de-gassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.

  • Store properly: Store solutions in the dark, under an inert atmosphere, and at low temperatures (2-8°C) to slow down degradation. However, even under these conditions, the shelf life is limited. We do not recommend storing solutions for extended periods.

Q3: I'm having issues with the solubility of the compound, which was not a problem before. What could be the reason?

A3: Decreased solubility is often a sign of degradation. Oxidative polymerization of aromatic amines can lead to the formation of larger, less soluble molecules.[11] If your compound is not dissolving as expected in solvents where it is reported to be soluble (such as alcohols or ethers), it has likely degraded.[3] The recommended course of action is to discard the degraded material and obtain a fresh supply.

Experimental Protocols & Workflows

Protocol 1: Safe Handling and Preparation of a Stock Solution
  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS).[1][13] this compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6][7]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

  • Weighing: Weigh the required amount of solid this compound in a clean, dry container.

  • Dissolution: Add the desired volume of a suitable, de-gassed solvent to the solid. Use gentle agitation (e.g., vortexing or stirring) to facilitate dissolution.

  • Storage: If the solution is not for immediate use, transfer it to a clean, amber glass vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing tightly. Store at 2-8°C and use within a short timeframe.

cluster_prep Handling & Solution Preparation Workflow start Start: Review SDS ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First hood Work in Chemical Fume Hood ppe->hood 2. Ensure Ventilation weigh Weigh Solid Compound hood->weigh 3. Handle Solid dissolve Dissolve in De-gassed Solvent weigh->dissolve 4. Prepare Solution use_now Use Solution Immediately dissolve->use_now 5. Decision Point store Store Solution Properly (Inert Gas, 2-8°C, Dark) use_now->store No end End use_now->end Yes store->end

Caption: Workflow for safe handling and solution preparation.

Diagram: Troubleshooting Discolored Reagent

The following decision tree provides a logical workflow for assessing a suspect bottle of this compound.

cluster_troubleshoot Troubleshooting: Discolored this compound start Observe Discoloration (e.g., Dark Brown) is_critical Is Purity Critical for Application? start->is_critical discard Action: Discard and Use Fresh Reagent is_critical->discard Yes analyze Action: Perform Purity Analysis (e.g., HPLC, NMR) is_critical->analyze No purity_ok Is Purity > 95% (or as required)? analyze->purity_ok purity_ok->discard No use_cautiously Action: Use with Caution (Note impurity profile) purity_ok->use_cautiously Yes

Caption: Decision tree for handling discolored reagents.

References

Common impurities found in commercial 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding Common Impurities in Commercial 4-Amino-N-methylaniline

Commercial grades of this compound, a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, can contain several impurities that may compromise experimental outcomes. These impurities typically arise from the synthetic route or degradation of the final product.

Synthesis-Related Impurities

The most common synthetic route to this compound involves the methylation of a p-nitroaniline precursor, followed by reduction. This process can lead to the following impurities:

  • Unreacted Starting Materials: Residual p-nitroaniline can persist in the final product if the reduction step is incomplete.[1][2]

  • Over-Methylated By-products: The methylation process can sometimes be difficult to control, leading to the formation of N,N-dimethyl-p-phenylenediamine.[3] Several synthetic patents explicitly mention the need to avoid this by-product.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers of this compound may be present.

Degradation-Related Impurities

This compound, like many aromatic amines, is susceptible to oxidation, especially when exposed to air and light. This degradation can lead to the formation of colored impurities and other by-products.

  • Oxidation Products: The primary amino group is prone to oxidation, which can lead to the formation of complex colored compounds. The oxidation of N,N-dimethyl-p-phenylenediamine, a potential impurity itself, is well-documented to produce a colored radical cation known as Wurster's Red.[4] Similar oxidative degradation can be expected for this compound.

  • Hydrolysis Products: In the presence of moisture, hydrolysis of the amine groups can potentially lead to the formation of 4-aminophenol. The decomposition of related compounds like paracetamol often yields 4-aminophenol as a major degradation product.[5][6][7]

The following table summarizes the most common impurities:

Impurity NameChemical StructureSourcePotential Impact
p-NitroanilineO₂N−C₆H₄−NH₂Unreacted starting materialCan interfere with reactions sensitive to nitro groups and affect product purity.
N,N-Dimethyl-p-phenylenediamine(CH₃)₂N−C₆H₄−NH₂Over-methylation during synthesisCan alter reaction stoichiometry and introduce unwanted side products.
Oxidation ProductsComplex colored compoundsDegradation due to exposure to air/lightCan discolor the final product and may interfere with spectroscopic analysis.
4-AminophenolHO−C₆H₄−NH₂Hydrolysis/degradationCan introduce unwanted reactivity due to the hydroxyl group.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound and links them to potential impurities.

Q1: My reaction mixture is unexpectedly colored, or my final product is off-color.

A1: This is a classic sign of oxidation. This compound and its impurities are prone to air oxidation, leading to colored by-products.

  • Immediate Action: Ensure your starting material is fresh and has been stored properly under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8]

  • Troubleshooting:

    • Purge your reaction vessel: Before adding reagents, thoroughly purge the reaction vessel with an inert gas.

    • Use deoxygenated solvents: Solvents can contain dissolved oxygen. Deoxygenate your solvents by sparging with an inert gas or by the freeze-pump-thaw method.

    • Consider purification: If the starting material is already colored, consider purifying it before use (see Section 4 for protocols).

Q2: My reaction is giving a lower yield than expected, or I am observing unexpected side products.

A2: This could be due to the presence of synthesis-related impurities that alter the stoichiometry of your reaction or introduce competing reaction pathways.

  • Identify the culprit: The most likely impurity causing this is N,N-dimethyl-p-phenylenediamine, which can react in place of this compound. Unreacted p-nitroaniline could also interfere.

  • Troubleshooting:

    • Analyze the starting material: Use analytical techniques like HPLC or GC-MS to quantify the level of impurities in your commercial this compound (see Section 3 for analytical methods).

    • Adjust stoichiometry: If you can quantify the major impurity, you may be able to adjust the stoichiometry of your reactants to compensate. However, this is not ideal.

    • Purify the starting material: The most robust solution is to purify the this compound to remove the interfering impurities.

Q3: My product's analytical data (NMR, Mass Spec) shows unexpected peaks.

A3: This is a direct indication of impurities being carried through your reaction or being generated as side products.

  • Analyze the impurity profile: Compare the unexpected peaks with the known impurities of this compound.

  • Troubleshooting:

    • Review the reaction mechanism: Consider if the reaction conditions could be causing the degradation of your starting material or product.

    • Purify the final product: Employ appropriate purification techniques (e.g., column chromatography, recrystallization) to isolate your desired product from the impurities.

Section 3: Analytical Methods for Impurity Profiling

A thorough understanding of the purity of your this compound is crucial. Here are recommended analytical methods for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and its impurities.

  • Recommended Column: A reversed-phase C18 column is a good starting point for separating aromatic amines.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm) is commonly used. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent method for identifying and quantifying volatile impurities.

  • Column: A non-polar or medium-polarity column (e.g., DB-5MS or equivalent) is generally suitable for the analysis of aniline derivatives.[9]

  • Injection: A split/splitless injector is typically used.

  • Detection: A mass spectrometer provides definitive identification of the impurities based on their mass spectra.

The following diagram illustrates a typical analytical workflow for assessing the purity of this compound.

Analytical Workflow for this compound Purity cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Outcome Sample Commercial this compound Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution HPLC HPLC Analysis (Reversed-phase C18) Dissolution->HPLC Inject GCMS GC-MS Analysis (DB-5MS column) Dissolution->GCMS Inject Data_HPLC Chromatogram Analysis: - Peak Integration - Retention Time Comparison HPLC->Data_HPLC Data_GCMS Mass Spectra Analysis: - Library Matching - Fragmentation Pattern Analysis GCMS->Data_GCMS Quantification Quantification of Impurities (Using external or internal standards) Data_HPLC->Quantification Data_GCMS->Quantification Purity_Report Purity Report: - % Purity of this compound - Identity and % of each impurity Quantification->Purity_Report

Caption: Workflow for Purity Analysis.

Section 4: Purification Protocols

For applications requiring high-purity this compound, a purification step is often necessary.

Recrystallization

Recrystallization is an effective method for removing solid impurities.

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. e. Dry the purified crystals under vacuum.

Column Chromatography

For separating impurities with similar polarities, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A solvent system that provides good separation of the components should be chosen. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase can be gradually increased to elute the components.

  • Procedure: a. Pack a chromatography column with silica gel slurried in the initial mobile phase. b. Load the crude this compound onto the column. c. Elute the column with the chosen mobile phase, collecting fractions. d. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product. e. Combine the pure fractions and remove the solvent under reduced pressure.

The following diagram illustrates the decision-making process for purification.

Purification Strategy for this compound Start Crude this compound Check_Purity Assess Purity by HPLC/GC-MS Start->Check_Purity Decision Is Purity Sufficient for Application? Check_Purity->Decision Use_As_Is Use As Is Decision->Use_As_Is Yes Choose_Purification Select Purification Method Decision->Choose_Purification No Recrystallization Recrystallization (for solid impurities with different solubilities) Choose_Purification->Recrystallization Column_Chromatography Column Chromatography (for impurities with similar polarities) Choose_Purification->Column_Chromatography Verify_Purity Verify Purity by HPLC/GC-MS Recrystallization->Verify_Purity Column_Chromatography->Verify_Purity Purified_Product High-Purity this compound Verify_Purity->Purified_Product

Caption: Purification Decision Tree.

Section 5: Frequently Asked Questions (FAQs)

Q: How should I store this compound to minimize degradation?

A: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended), protected from light, and in a cool, dry place.[8]

Q: My this compound has turned brown. Can I still use it?

A: The brown color indicates oxidation. For sensitive applications, it is highly recommended to purify the material before use. For less sensitive applications, you may be able to use it, but be aware that the impurities could affect your results.

Q: What are the main safety precautions when handling this compound?

A: this compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: Can I use this compound directly from the manufacturer's bottle?

A: For many applications, the purity of commercial grades may be sufficient. However, for demanding applications such as in pharmaceutical synthesis or for quantitative studies, it is best practice to first assess the purity and purify if necessary.

References

Technical Support Center: Decolorization of 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling and purifying 4-Amino-N-methylaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common issue of discoloration in your samples. Our goal is to equip you, our fellow researchers and developers, with the knowledge to restore the purity of your material and ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the discoloration of this compound.

Q1: Why is my this compound sample colored? It's supposed to be a white or slightly yellow solid.

A1: The discoloration of this compound, which can range from yellow to brown or even reddish-violet, is almost always due to the formation of colored impurities.[1][2] The primary cause is oxidation. Aromatic amines as a class are susceptible to oxidation, especially when exposed to air (oxygen) and light.[3][4] This process can lead to the formation of highly colored polymeric or condensation products.[3][5][6] Samples may turn brown simply upon exposure to air.[7][8][9]

Q2: What are the specific chemical species causing the color?

A2: The color arises from complex oxidized and coupled molecules. The reaction mechanism often involves the formation of radical cations that couple with other amine molecules.[3] In the presence of an oxidant, this compound can react with other aniline molecules to yield highly colored condensation products, which can be violet or reddish-violet in hue.[3][5] These impurities, even at very low concentrations, can impart significant color to the bulk material.

Q3: Will these colored impurities interfere with my subsequent reactions?

A3: Yes, it is highly probable. The impurities are chemically different from this compound and can lead to several issues:

  • Side Reactions: The impurities may have their own reactivity, leading to the formation of undesired by-products in your synthesis.

  • Stoichiometric Imbalance: The presence of impurities means the actual concentration of your starting material is lower than calculated, affecting reaction yields.

  • Catalyst Poisoning: In catalytic reactions, impurities can sometimes deactivate the catalyst, halting or slowing your reaction.

  • Final Product Contamination: The color can carry through to your final product, requiring additional, often difficult, purification steps.

Q4: What are the primary strategies for decolorizing a sample of this compound?

A4: The most common and effective laboratory-scale techniques involve physically removing the colored impurities. The two main methods recommended are:

  • Adsorption using Activated Carbon: This is an excellent first-line approach for removing colored impurities through physical adsorption.[10][11] It is effective for many organic degradation products.[10]

  • Recrystallization: This is a powerful purification technique that separates the desired compound from impurities based on differences in their solubility.[12] It is particularly useful when the impurity level is higher or when a very high-purity final product is required.

More advanced techniques, such as vacuum distillation in the presence of weak acids, also exist but are generally more complex and reserved for large-scale or highly challenging purifications.[1][13]

Troubleshooting and Decolorization Guides

This section provides detailed, step-by-step protocols for the recommended decolorization techniques.

Decision Workflow for Decolorization

Before starting, use this simple workflow to choose the most appropriate method for your situation.

G cluster_legend Legend start Start: Sample of This compound is discolored check_color Assess Severity of Discoloration start->check_color carbon Technique 1: Activated Carbon Treatment check_color->carbon  Slightly Yellow/ Light Brown   recrystallize Technique 2: Recrystallization check_color->recrystallize  Dark Brown/ Significant Impurity   check_purity1 Check Purity (Visual, MP, TLC) carbon->check_purity1 check_purity2 Check Purity (Visual, MP, TLC/HPLC) recrystallize->check_purity2 check_purity1->recrystallize  Not Successful   end_ok Purified Product: Store under Inert Gas in the Dark check_purity1->end_ok  Successful   check_purity2->end_ok  Successful   start_node Process Step decision_node Decision Point tech_node1 Technique tech_node2 Technique

Caption: Decision workflow for selecting a decolorization method.

Technique 1: Activated Carbon Treatment

This method is ideal for removing small amounts of colored impurities that are strongly adsorbed by carbon. Activated carbon has a vast surface area that traps large, conjugated molecules responsible for color.[11]

Experimental Protocol

G cluster_protocol Protocol: Activated Carbon Treatment start 1. Dissolve Sample Dissolve colored this compound in a suitable organic solvent (e.g., Ethanol, Isopropanol) with gentle warming. add_carbon 2. Add Activated Carbon Add 1-5% (w/w) of activated carbon to the solution. Use a low amount first. start->add_carbon stir 3. Stir/Heat Stir the mixture at a moderate temperature (40-60°C) for 15-30 minutes. add_carbon->stir filter 4. Hot Gravity Filtration Quickly filter the hot solution through fluted filter paper or a Celite® pad to remove the carbon. stir->filter cool 5. Crystallize & Isolate Allow the clear filtrate to cool slowly to crystallize the purified product. Isolate by vacuum filtration. filter->cool G cluster_protocol Protocol: Recrystallization start 1. Solvent Screening Find a solvent (or solvent pair) that dissolves the compound when hot but not when cold. (e.g., Ethanol/Water, Toluene/Heptane) dissolve 2. Dissolve in Minimum Solvent Place the crude solid in a flask and add the minimum amount of boiling solvent needed for complete dissolution. start->dissolve cool_slowly 3. Slow Cooling Remove from heat, cover, and allow to cool slowly to room temperature. Do not disturb. dissolve->cool_slowly ice_bath 4. Induce Full Crystallization Place the flask in an ice-water bath for ~20 minutes to maximize crystal formation. cool_slowly->ice_bath isolate 5. Isolate & Dry Collect crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. ice_bath->isolate

References

Technical Support Center: Challenges in Scaling Up 4-Amino-N-methylaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-N-methylaniline (also known as N-methyl-p-phenylenediamine). This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 623-09-6) is an aromatic amine that serves as a crucial intermediate in various chemical industries.[1] Due to its chemical structure, featuring both a primary and a secondary amine group, it is a versatile building block.[2] Its primary applications are in the synthesis of dyes and pigments, particularly as a precursor for azo dyes used in textiles and inks.[2][3] It is also utilized in the manufacturing of specialty polymers and as an intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).[4][5]

Q2: What are the most common and scalable synthesis routes for this compound?

There are two primary routes favored for industrial-scale production:

  • Selective N-methylation of p-Phenylenediamine: This involves reacting p-phenylenediamine with a methylating agent. Common agents include dimethyl sulfate or methanol over a suitable catalyst.[6][7] The main challenge with this route is controlling the reaction to favor mono-methylation and prevent the formation of the N,N-dimethylated byproduct.[8][9]

  • Reduction of N-methyl-4-nitroaniline: This route involves the catalytic hydrogenation of N-methyl-4-nitroaniline. Catalysts like Raney Nickel are often used for this transformation.[10] This method is often preferred for its high selectivity and yield, provided the starting nitro-compound is readily available.

Q3: Why is controlling selectivity (mono- vs. di-methylation) a major challenge during synthesis?

Controlling selectivity is difficult because the product, this compound, is itself a nucleophile and can react with the methylating agent to form the undesired byproduct, 4-Amino-N,N-dimethylaniline.[8] The boiling points of the mono- and di-methylated products are very close, making separation by distillation challenging and costly at a large scale.[9] Achieving high selectivity is therefore critical for process efficiency and product purity. This often requires careful optimization of reaction conditions, including stoichiometry, temperature, and catalyst choice.[8][11]

Q4: What are the key safety precautions when handling this compound and its precursors?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[12][13] Key safety measures include:

  • Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large quantities or in case of poor ventilation, respiratory protection is necessary.[14]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[2][15]

  • Disposal: Dispose of waste materials through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[13]

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of this compound synthesis.

Problem: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common scale-up issue stemming from incomplete reactions, side reactions, or product loss during workup.

Answer:

To diagnose and resolve low yield, consider the following factors:

  • Incomplete Conversion: The reaction may not be running to completion.

    • Causality: Insufficient reaction time, suboptimal temperature, or catalyst deactivation can lead to poor conversion. On a larger scale, mass and heat transfer limitations can become significant, creating "cold spots" or areas of poor mixing where the reaction stalls.

    • Solution:

      • Optimize Reaction Time & Temperature: Use in-process controls (IPC) like HPLC or GC to monitor the disappearance of starting material.[16][17] Continue the reaction until the starting material concentration plateaus. Be cautious, as excessive time or temperature can promote byproduct formation.

      • Verify Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been poisoned or deactivated. For a fresh batch, verify its activity on a small scale first. For recycled catalysts, consider a regeneration step or determine the maximum number of cycles it can be used for.[18]

      • Improve Agitation: Ensure the reactor's mixing system is adequate for the scale. Poor agitation can lead to localized concentration gradients and reduced reaction rates.

  • Side Reactions: Unwanted side reactions can consume starting materials or the product itself. Aromatic amines are particularly susceptible to oxidation, which often results in the formation of colored impurities.

    • Causality: Exposure to atmospheric oxygen, especially at elevated temperatures, can lead to oxidative polymerization or degradation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7] Purge the reactor with inert gas before adding reagents and maintain a positive pressure throughout the process.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, or isolation steps.

    • Causality: The product may have partial solubility in the aqueous phase during extraction, or it may be lost during filtration or transfer between vessels.

    • Solution:

      • Optimize Extraction: Perform a material balance. Analyze the aqueous layers to quantify the amount of lost product. It may be necessary to adjust the pH or perform additional extractions to recover it.

      • Minimize Transfers: Plan the workflow to minimize the number of vessel-to-vessel transfers. Ensure vessels are fully drained and consider a rinse with a suitable solvent to recover any remaining product.

Below is a troubleshooting workflow for diagnosing low yield:

low_yield_troubleshooting start Low Product Yield Observed check_ipc Review IPC Data (e.g., HPLC, GC) start->check_ipc incomplete_conv Incomplete Conversion? check_ipc->incomplete_conv workup_loss Product Loss During Workup? check_ipc->workup_loss  If conversion is >95% optimize_params Optimize Reaction Parameters: - Temperature - Time - Catalyst Loading incomplete_conv->optimize_params Yes analyze_waste Analyze Aqueous Layers & Filter Cakes for Product workup_loss->analyze_waste Yes check_catalyst Check Catalyst Activity optimize_params->check_catalyst improve_mixing Improve Agitation check_catalyst->improve_mixing optimize_extraction Optimize Extraction Protocol (pH, Solvent Volume) analyze_waste->optimize_extraction minimize_transfers Minimize Physical Transfers optimize_extraction->minimize_transfers

Caption: Troubleshooting decision tree for low product yield.

Problem: I am observing significant amounts of the N,N-dimethylated byproduct. How can I improve selectivity for the mono-methylated product?

Answer:

The formation of 4-Amino-N,N-dimethylaniline is a classic example of over-alkylation and is the primary selectivity challenge in this synthesis.[8]

Causality: This occurs because the desired mono-methylated product is still nucleophilic and competes with the starting material (p-phenylenediamine) for the methylating agent. This competition is governed by relative reaction rates and local concentrations.

Solutions:

  • Control Stoichiometry: This is the most critical parameter.

    • Action: Use a strict molar ratio of methylating agent to p-phenylenediamine, typically at or slightly below 1.0 equivalent. A slight excess of the starting diamine can help suppress the second methylation.

    • Implementation: Ensure accurate weighing and charging of reagents. For liquid reagents, use calibrated pumps or mass flow meters for precise addition.

  • Slow Reagent Addition:

    • Action: Add the methylating agent slowly and continuously over an extended period.

    • Causality: This maintains a low instantaneous concentration of the methylating agent in the reactor, ensuring it is more likely to react with the more abundant starting material rather than the newly formed mono-methylated product.

  • Optimize Temperature:

    • Action: Lower the reaction temperature.

    • Causality: The activation energy for the second methylation may be different from the first. Often, lower temperatures can favor the desired mono-methylation kinetically. This must be balanced against achieving an acceptable reaction rate.

  • Catalyst Selection:

    • Action: If using a catalytic process (e.g., with methanol), the choice of catalyst is crucial.

    • Causality: Some catalysts have higher selectivity for mono-alkylation due to steric hindrance within their active sites or specific electronic properties. Researching catalysts specifically designed for selective N-methylation of anilines can provide significant improvements.[8][18]

The diagram below illustrates the competing reaction pathways:

byproduct_formation pda p-Phenylenediamine (Starting Material) product This compound (Desired Product) pda->product  k1 (Desired) ma Methylating Agent ma->product byproduct 4-Amino-N,N-dimethylaniline (Byproduct) ma->byproduct product->byproduct  k2 (Undesired)

Caption: Competing pathways for product and byproduct formation.

Problem: The product darkens or degrades during purification, especially with vacuum distillation. What is happening and how can I prevent it?

Answer:

Aromatic amines, including this compound, are prone to oxidation, and this process is accelerated by heat.

Causality: Even under vacuum, residual oxygen in the distillation apparatus can react with the hot amine, leading to the formation of colored, high-molecular-weight impurities. The product itself is relatively stable, but even trace impurities can catalyze degradation at high temperatures.[15]

Solutions:

  • Ensure a High-Quality Vacuum:

    • Action: Use a robust vacuum pump and ensure all joints and seals in the distillation setup are leak-free. The lower the pressure, the lower the boiling point, and thus the lower the temperature required for distillation.

    • Target: Aim for a pressure that allows the product to distill well below its atmospheric boiling point.

  • Inert Gas Bleed:

    • Action: Introduce a slow, steady stream of an inert gas like nitrogen or argon into the boiling flask during distillation.

    • Causality: This technique, known as a nitrogen bleed, helps to break up bumping and, more importantly, purges any remaining volatile reactive species (like oxygen) from the system, carrying them to the vacuum pump.

  • Use of Antioxidants:

    • Action: Add a small amount of a high-boiling antioxidant to the distillation pot.

    • Causality: These compounds act as radical scavengers, inhibiting the oxidative chain reactions that lead to discoloration and degradation. A common choice is a small amount of zinc dust.

  • Minimize Residence Time at High Temperature:

    • Action: Use an appropriate distillation apparatus for the scale. For larger volumes, a wiped-film evaporator or a short-path distillation unit is superior to a simple pot still.

    • Causality: These types of equipment minimize the time the material spends at high temperatures, thereby reducing the opportunity for thermal degradation.

Experimental Protocols
Protocol 1: Synthesis via Reductive Hydrogenation of N-methyl-4-nitroaniline

This protocol is a representative lab-scale procedure (e.g., 100g scale) that can be adapted for scale-up.

Materials:

  • N-methyl-4-nitroaniline (1 mole equivalent)

  • Raney Nickel (5-10% by weight, as a 50% slurry in water)

  • Methanol or Ethanol (as solvent)

  • Hydrogen Gas (H₂)

  • Diatomaceous Earth (e.g., Celite®) for filtration

Procedure:

  • Reactor Setup: Charge a suitable hydrogenation reactor with N-methyl-4-nitroaniline and the solvent (e.g., Methanol).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen to remove all oxygen.

  • Catalyst Charging: Under a positive nitrogen pressure, carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and may ignite if it dries in air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the mixture to the target temperature (e.g., 40-60°C). The reaction is exothermic; ensure adequate cooling is available to maintain the set temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. An IPC sample can be taken (after carefully depressurizing and purging with nitrogen) to confirm the disappearance of the starting material by HPLC or TLC.

  • Filtration: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge again with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent or water at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can then be purified further.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This method is suitable for in-process control and final product quality assessment.[17][19]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 254 nm
Injection Vol. 10 µL

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection. The retention time of this compound should be determined using a pure standard.

General Scale-Up Workflow

The following diagram outlines a typical workflow for scaling up chemical production from the lab to a pilot or manufacturing plant.

scaleup_workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_downstream Downstream Processing cluster_final Final Phase qc_raw Raw Material QC & Staging reactor_prep Reactor Cleaning & Preparation qc_raw->reactor_prep reaction Charge Reagents & Run Reaction reactor_prep->reaction ipc In-Process Control (IPC) Monitoring reaction->ipc ipc->reaction workup Quenching & Workup (e.g., Extraction) ipc->workup Reaction Complete purification Purification (e.g., Distillation) workup->purification isolation Isolation & Drying purification->isolation qc_final Final Product QC (Purity, Assay) isolation->qc_final packaging Packaging & Labeling qc_final->packaging

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Amino-N-methylaniline vs. Aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 4-Amino-N-methylaniline and its parent compound, aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern their behavior in key organic transformations. We will dissect their reactivity profiles in electrophilic aromatic substitution, reactions at the nitrogen nucleophile, and oxidation, supported by established experimental data and detailed protocols.

Theoretical Framework: Unpacking the Electronic and Steric Landscape

The reactivity of an aromatic amine is fundamentally dictated by the electronic character of the substituents on the aromatic ring and the nitrogen atom(s). The interplay of inductive and resonance effects governs the electron density of the π-system and the nucleophilicity of the amine.

Aniline (C₆H₅NH₂): The Archetype

Aniline serves as our baseline. Its chemistry is dominated by the powerful electron-donating nature of the amino (-NH₂) group.

  • Electronic Effects: The nitrogen atom's lone pair of electrons is delocalized into the benzene ring's π-system.[1][2] This resonance or mesomeric effect (+M) strongly outweighs the electron-withdrawing inductive effect (-I) of the electronegative nitrogen atom.[3] The result is a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic attack.[4][5]

  • Basicity: Aniline is a weak base (pKb ≈ 9.4). The resonance delocalization that activates the ring simultaneously reduces the availability of the nitrogen's lone pair for protonation, making it a much weaker base than aliphatic amines like methylamine.[1][2][6]

Caption: Resonance in aniline delocalizes the N lone pair.

This compound (C₇H₁₀N₂): A Synergistically Activated System

This molecule, also known as N-methyl-p-phenylenediamine, features two electron-donating groups positioned para to each other, creating a highly electron-rich system.

  • Electronic Effects: The molecule benefits from the +M effect of the primary amino group (-NH₂) and the +M effect of the secondary N-methylamino group (-NHCH₃). The methyl group on the secondary amine also contributes a positive inductive effect (+I), further increasing the electron-donating ability of that nitrogen.[7] This synergistic activation makes the aromatic ring exceptionally nucleophilic, far exceeding that of aniline.

  • Basicity: this compound has two basic centers. The N-methylamino group is expected to be the stronger base due to the +I effect of the methyl group. Compared to aniline, both nitrogens are part of a more electron-rich system, which should enhance their basicity relative to aniline itself, though resonance effects still play a significant role.

  • Steric Effects: The N-methylamino group introduces slightly more steric bulk than a primary amino group, which can influence the regioselectivity of certain reactions, particularly those involving nucleophilic attack at the nitrogen atom.

PropertyAnilineThis compoundRationale for Differences
Molar Mass 93.13 g/mol 122.17 g/mol [8]Addition of a methylamino group.
pKb ~9.4Two values; N-methylamino group is more basic.Synergistic electron-donating effects increase electron density on both N atoms. The +I effect of the methyl group further enhances the basicity of the secondary amine.
Aromatic Ring Electron Density HighExceptionally HighTwo powerful, synergistically acting electron-donating groups (-NH₂ and -NHCH₃) are present.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions are a cornerstone of aromatic chemistry. The extreme activation of both aniline and this compound presents both opportunities and challenges.

Overall Reactivity

Due to the powerful +M effect of the amino group, aniline is highly reactive in EAS reactions, often thousands of times more so than benzene.[3][4] this compound, with two potent activating groups, is predicted to be even more reactive, making controlled, selective substitution exceptionally difficult.

Halogenation

Aniline's high reactivity is vividly demonstrated by its reaction with bromine water, which results in the instantaneous formation of a white precipitate of 2,4,6-tribromoaniline.[1][4] Achieving monosubstitution requires "taming" the amino group's activating influence, typically by converting it to a less-activating acetamide group.[1]

For this compound, direct bromination would likely lead to a mixture of poly-brominated products and potential oxidation of the electron-rich ring. Controlled monobromination would absolutely necessitate a protection strategy.

Nitration

Direct nitration of aniline with a standard nitric acid/sulfuric acid mixture is notoriously problematic. The strongly acidic conditions lead to protonation of the amino group, forming the anilinium ion (-NH₃⁺). This ion is a powerful deactivating, meta-directing group, leading to substantial amounts of m-nitroaniline alongside oxidation byproducts.[5][9] The standard procedure again involves protecting the amine as an acetamide.

This compound presents even greater challenges. It has two basic sites susceptible to protonation, and its extreme sensitivity to oxidation under strong acidic and oxidizing conditions makes direct nitration impractical.

Friedel-Crafts Reactions

Neither aniline nor this compound undergoes Friedel-Crafts alkylation or acylation. The basic amino groups act as Lewis bases and react with the Lewis acid catalyst (e.g., AlCl₃).[5] This forms a deactivating complex that renders the ring unreactive to the electrophile.

ReactionAnilineThis compoundKey Difference & Rationale
Bromination Extremely fast; forms 2,4,6-tribromoaniline. Protection needed for monosubstitution.[1][4]Predicted to be even faster, leading to polybromination and oxidation.The two activating groups in this compound create a more nucleophilic ring.
Nitration Problematic; acidic medium forms meta-directing anilinium ion.[5]Impractical; two basic sites and extreme sensitivity to oxidation.Increased basicity and electron density make the substrate more prone to protonation and oxidation.
Friedel-Crafts Does not work; amine reacts with Lewis acid catalyst.Does not work for the same reason.The Lewis basicity of the amino groups is the limiting factor for both molecules.

Comparative Reactivity at the Nitrogen Atom

The lone pair of electrons on nitrogen makes both molecules effective nucleophiles and bases.

Acylation

Aniline readily undergoes acylation with reagents like acetyl chloride or acetic anhydride to form amides (anilides).[1] This reaction is often used to protect the amino group.[10]

This compound possesses two distinct nucleophilic sites: a primary amine (-NH₂) and a secondary amine (-NHCH₃).

  • Primary Amine: Less sterically hindered.

  • Secondary Amine: More nucleophilic due to the +I effect of the methyl group, but slightly more hindered. The site of acylation can potentially be controlled by reaction conditions (e.g., temperature, stoichiometry), with the primary amine likely reacting faster under kinetic control.

Diazotization

The reaction with nitrous acid (NaNO₂/HCl) at 0-5°C is a critical point of divergence.

  • Aniline: The primary aromatic amine is converted into a relatively stable benzenediazonium salt.[11] This intermediate is immensely valuable for synthesizing a wide range of substituted aromatics via Sandmeyer and coupling reactions.[9][12]

  • This compound: This molecule will exhibit dichotomous reactivity. The primary amine will undergo diazotization to form a diazonium salt. Simultaneously, the secondary amine will react with nitrous acid to form a stable N-nitrosamine. This fundamental difference in reaction pathways is a key tool for selective functionalization.

cluster_products Competing Reaction Pathways subst This compound reagent + HONO (NaNO₂/HCl, 0-5°C) diazonium Product A: Diazotization at -NH₂ reagent->diazonium Path 1 nitrosamine Product B: N-Nitrosation at -NH(CH₃) reagent->nitrosamine Path 2

Caption: Diazotization of this compound.

Susceptibility to Oxidation

Both molecules are highly susceptible to oxidation, a consequence of their high electron density.

  • Aniline: Upon exposure to air or chemical oxidants, aniline darkens due to the formation of complex, often polymeric, colored materials like aniline black.[1]

  • This compound: As a derivative of p-phenylenediamine, it is an even more potent reducing agent and is expected to be extremely sensitive to oxidation. Mild oxidizing agents can readily convert it to quinone-diimine structures, which are often highly colored. Kinetic studies have shown that the chemical oxidation of N-methylaniline proceeds rapidly, with a self-accelerating character.[13][14]

Caption: Oxidation to corresponding quinoidal structures.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for key transformations of aniline, serving as a baseline for comparative studies.

Protocol 1: Controlled Monobromination of Aniline via Acetylation

This three-stage protocol ensures the selective synthesis of 4-bromoaniline by temporarily reducing the ring's activation.

A Aniline B Acetanilide (Protected Amine) A->B Step 1: Acetylation (CH₃CO)₂O C 4-Bromoacetanilide B->C Step 2: Bromination Br₂ in CH₃COOH D 4-Bromoaniline (Final Product) C->D Step 3: Deprotection Acid/Base Hydrolysis

Caption: Workflow for controlled monobromination of aniline.

Part A: Protection (Acetylation of Aniline)

  • In a fume hood, dissolve 5.0 g of aniline in 15 mL of water.

  • Add 4.5 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.

  • Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.

  • To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride, swirl to mix, and immediately add the sodium acetate solution.

  • Stir the mixture vigorously. A white precipitate of acetanilide will form.

  • Cool the mixture in an ice bath for 20 minutes to complete precipitation.

  • Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.

  • Validation: The product can be recrystallized from hot water or ethanol. The melting point of pure acetanilide is 114.3 °C.

Part B: Bromination of Acetanilide

  • Dissolve the dried acetanilide in 20 mL of glacial acetic acid in a flask.

  • In a separate container, prepare a solution of the stoichiometric equivalent of bromine (1 mol eq.) in 5 mL of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

  • After the addition is complete, stir for an additional 30 minutes.

  • Pour the reaction mixture into 200 mL of cold water. The 4-bromoacetanilide will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry.

Part C: Deprotection (Hydrolysis)

  • Transfer the crude 4-bromoacetanilide to a round-bottom flask.

  • Add 20 mL of 70% ethanol and 15 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours until the solid has dissolved and the solution is clear.

  • Cool the solution and carefully neutralize it with a concentrated NaOH solution until it is basic.

  • The 4-bromoaniline will precipitate. Cool in an ice bath.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.

  • Validation: The melting point of pure 4-bromoaniline is 66 °C.

Protocol 2: Diazotization of Aniline

This protocol must be performed with strict temperature control.

  • Dissolve 9.3 g (0.1 mol) of aniline in 30 mL of 3M hydrochloric acid in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Separately, dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water and cool the solution to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the cold anilinium chloride solution. Maintain the temperature below 5 °C throughout the addition.

  • The resulting clear solution of benzenediazonium chloride is unstable and should be used immediately in subsequent reactions (e.g., Sandmeyer or azo coupling).

  • Validation: The presence of the diazonium salt can be confirmed by adding a small aliquot of the solution to a cold, alkaline solution of 2-naphthol. The immediate formation of a bright orange-red precipitate (an azo dye) indicates a successful reaction.

Conclusion

While both this compound and aniline are classified as aromatic amines, their reactivity profiles are markedly different. The presence of a second, synergistic electron-donating group in this compound dramatically enhances its reactivity towards electrophiles and its sensitivity to oxidation, making it a more challenging substrate for selective transformations. Simultaneously, the presence of two distinct amine functionalities (primary and secondary) offers unique opportunities for orthogonal reactions, such as the competing diazotization and N-nitrosation pathways. A thorough understanding of these fundamental principles of electronic and steric effects is paramount for any researcher aiming to harness the synthetic potential of these versatile building blocks.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Amino-N-methylaniline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—often exhibit vastly different chemical, biological, and physical properties. A subtle shift in a functional group on an aromatic ring can alter a molecule's pharmacological activity, toxicity, or reactivity. 4-Amino-N-methylaniline and its ortho- and meta-isomers are prime examples of this analytical challenge. These N-methylated phenylenediamines are valuable building blocks, but their isomeric ambiguity can lead to inconsistent product performance and compromised safety profiles.

This guide provides an in-depth spectroscopic comparison of this compound (para-isomer), 2-Amino-N-methylaniline (ortho-isomer), and 3-Amino-N-methylaniline (meta-isomer). We will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the causal reasoning behind the spectral differences. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification of these critical isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

Expertise & Experience: The Causality Behind IR Differentiation

Infrared spectroscopy is a powerful first-pass technique for distinguishing positional isomers. The key lies in the fact that the vibrational modes of the aromatic C-H bonds, particularly the out-of-plane (OOP) bending vibrations, are highly sensitive to the substitution pattern on the benzene ring. While the N-H and C-N stretching frequencies provide general information about the functional groups present, the "fingerprint region" (below 1500 cm⁻¹) is where the isomeric differences become most apparent. The para-isomer's high degree of symmetry results in a simpler, more defined spectrum compared to the less symmetric ortho- and meta-isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Ensure the sample is dry and free of solvent. For solid samples, a small amount of powder is sufficient. For liquid samples, a single drop is used.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Analysis: Apply the sample directly to the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start: Obtain Isomer Sample Prep Place small amount on ATR crystal Start->Prep Background Collect Background Spectrum (no sample) Prep->Background Ensure good contact SampleScan Collect Sample Spectrum (16-32 scans) Background->SampleScan Process Baseline Correction & Normalization SampleScan->Process Analysis Identify Diagnostic Peaks (N-H, C-H OOP bends) Process->Analysis End End: Isomer Identification Analysis->End NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Start Start: Obtain Isomer Sample Dissolve Dissolve ~10mg in ~0.6mL CDCl₃ Start->Dissolve Setup Tune & Shim Spectrometer Dissolve->Setup H1_Acquire Acquire ¹H Spectrum Setup->H1_Acquire D2O_Exchange Add D₂O & Re-acquire (N-H confirmation) H1_Acquire->D2O_Exchange Optional C13_Acquire Acquire ¹³C Spectrum (Proton Decoupled) H1_Acquire->C13_Acquire Process Fourier Transform & Phasing C13_Acquire->Process Analysis Analyze Chemical Shifts & Splitting Patterns Process->Analysis End End: Structure Elucidation Analysis->End MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Start Start: Obtain Isomer Sample Intro Inject into GC-MS or use Direct Probe Start->Intro Ionize Electron Ionization (70 eV) Intro->Ionize Analyze Mass Analysis (e.g., Quadrupole) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Identify M⁺˙ and Key Fragment Ions Spectrum->Analysis End End: Confirm Molecular Weight & Isomeric Pattern Analysis->End UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Start Start: Obtain Isomer Sample Prepare Prepare dilute solution in Ethanol (e.g., 10 µg/mL) Start->Prepare Blank Run Blank (pure solvent) Prepare->Blank SampleScan Scan Sample (200-400 nm) Blank->SampleScan Process Identify λ_max SampleScan->Process End End: Compare Absorption Maxima Process->End

Cross-Validation of 4-Amino-N-methylaniline Purity: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 4-Amino-N-methylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the yield and impurity profile of the final drug product. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of assessing the purity of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their analytical needs.

This guide is structured to provide a comprehensive understanding of both methodologies, moving from the foundational principles to detailed experimental protocols and a direct comparison of their performance. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles and regulatory expectations.

The Critical Choice of Analytical Technique

The selection between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific goals of the analysis.[1][2][3] this compound is a polar, semi-volatile aromatic amine, which presents unique challenges and considerations for each technique. HPLC is well-suited for polar and non-volatile compounds, often allowing for direct analysis.[1][4] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, providing exceptional separation efficiency and definitive identification through mass spectrometry.[1][2] However, the polarity and potential for thermal degradation of anilines can necessitate a derivatization step to improve their volatility and chromatographic behavior in GC-MS.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and versatile technique for the purity assessment of a wide array of pharmaceutical compounds.[2][4] For a polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice, where a non-polar stationary phase is used with a polar mobile phase.[7][8]

Causality Behind Experimental Choices in HPLC

The development of a stability-indicating HPLC method requires careful consideration of several parameters to ensure the separation of the main compound from any potential impurities and degradation products.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography due to its high hydrophobicity and retention of a wide range of organic molecules.[9][10] The choice of a C18 stationary phase for this compound is based on its ability to provide sufficient retention and resolution from potential polar and non-polar impurities.[7] The use of end-capped C18 columns is preferred to minimize peak tailing caused by the interaction of the basic amine groups of the analyte with acidic residual silanol groups on the silica surface.[11]

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and separation.[9][10] Acetonitrile is often favored for its lower viscosity and UV transparency. The addition of a buffer, such as phosphate or formate, is crucial to control the pH of the mobile phase. For an amine-containing compound like this compound, maintaining a slightly acidic pH (e.g., pH 3-4) ensures that the amine group is protonated, leading to improved peak shape and consistent retention.[8][12]

  • Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the analysis of aromatic compounds due to their strong UV absorbance. A DAD offers the advantage of acquiring spectra across a range of wavelengths, which can be invaluable for peak purity assessment and impurity identification.

Experimental Protocol: HPLC-DAD Purity Assay

This protocol is designed as a starting point for the purity determination of this compound and should be validated according to ICH Q2(R1) guidelines.[13][14]

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 254 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 mobile phase mixture.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard solution.

4. Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard/Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_dilute Dilute to Final Conc. prep_dissolve->prep_dilute hplc_inject Inject into HPLC prep_dilute->hplc_inject Prepared Sample hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect DAD Detection hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate Chromatogram data_calculate Calculate Area % Purity data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[2][15] Its high sensitivity and the structural information provided by the mass spectrometer make it an ideal choice for impurity identification.[1]

Causality Behind Experimental Choices in GC-MS

The successful analysis of this compound by GC-MS hinges on addressing its polarity and ensuring its thermal stability during analysis.

  • Derivatization: Direct injection of polar aromatic amines like this compound can lead to poor peak shape (tailing) and potential degradation in the hot injector port.[5] Derivatization, a process of chemically modifying the analyte, is often employed to improve its chromatographic properties. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy for primary and secondary amines.[5] This process replaces the active hydrogen on the amine group with a non-polar acyl group, which increases volatility, improves thermal stability, and results in sharper, more symmetrical peaks.[5]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a versatile choice for a wide range of organic compounds, including derivatized anilines.[15] This type of column provides good resolution and thermal stability.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be compared to spectral libraries for confident identification. The mass spectrometer is operated in full scan mode to detect all fragment ions, which is essential for identifying unknown impurities.

Experimental Protocol: GC-MS Purity Assay with Derivatization

This protocol outlines a method for the purity analysis of this compound using GC-MS with a derivatization step.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Ethyl acetate (GC grade)

  • Trifluoroacetic anhydride (TFAA)

  • Nitrogen gas (high purity)

2. Derivatization Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Aliquoting: Transfer 100 µL of the stock solution to a 2 mL reaction vial.

  • Reagent Addition: Add 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60 °C for 30 minutes.[5]

  • Evaporation: After cooling, evaporate the excess solvent and reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

4. Data Analysis:

  • Purity is determined by the area percent of the main derivatized peak. The mass spectra of minor peaks can be compared against libraries (e.g., NIST) for tentative identification of impurities.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Prepare Sample Solution prep_derivatize Derivatize with TFAA prep_start->prep_derivatize prep_reconstitute Reconstitute in Solvent prep_derivatize->prep_reconstitute gcms_inject Inject into GC-MS prep_reconstitute->gcms_inject Derivatized Sample gcms_separate GC Separation gcms_inject->gcms_separate gcms_detect MS Detection gcms_separate->gcms_detect data_integrate Integrate Peaks gcms_detect->data_integrate Total Ion Chromatogram data_identify Identify Impurities by MS data_integrate->data_identify data_calculate Calculate Area % Purity data_identify->data_calculate

Caption: Workflow for GC-MS purity analysis of this compound.

Method Performance: A Comparative Analysis

To provide a clear comparison, the following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the purity analysis of this compound, based on typical validation data for similar analytes. These values should be established for each specific method and laboratory. The validation should be performed in accordance with ICH Q2(R1) guidelines.[13][14][16]

Performance ParameterHPLC with DAD DetectionGC-MSRationale & Insights
Linearity (R²) > 0.999> 0.998Both techniques exhibit excellent linearity over a typical analytical range.
Limit of Detection (LOD) [17][18]~10 ng/mL~1 ng/mLGC-MS generally offers superior sensitivity, making it ideal for trace impurity analysis.[2]
Limit of Quantitation (LOQ) [17][19]~30 ng/mL~3 ng/mLThe lower LOQ of GC-MS allows for the accurate quantification of impurities at very low levels.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy. The slightly wider range for GC-MS can be attributed to the multi-step sample preparation (derivatization).
Precision (%RSD) < 2.0%< 5.0%HPLC typically demonstrates higher precision due to simpler sample preparation and fewer manual steps.
Specificity High; peak purity analysis with DAD can indicate co-elution.Very High; mass spectral data provides definitive identification of impurities.[1]The mass spectrometer in GC-MS offers unparalleled specificity for impurity identification.
Sample Throughput Moderate to HighModerateThe derivatization step in the GC-MS protocol adds to the overall analysis time per sample.
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)[4]The cost of HPLC-grade solvents can be a significant operational expense.

Forced Degradation Studies

To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies are essential.[20][21] These studies involve subjecting the this compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[20][21] The developed HPLC or GC-MS method must then be able to separate the intact drug from all significant degradation products, thus demonstrating its specificity as per ICH guidelines.[13]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of this compound, each with its own set of advantages and considerations.

  • HPLC-DAD is a robust, precise, and high-throughput method that is well-suited for routine quality control and release testing where the primary goal is to determine the overall purity and quantify known impurities. Its simpler sample preparation and lower operational complexity make it an attractive option for many laboratories.[3]

  • GC-MS offers superior sensitivity and unparalleled specificity, making it the gold standard for the identification of unknown impurities and for trace-level analysis.[1][22] While the requirement for derivatization adds a step to the workflow, the wealth of structural information obtained from the mass spectrometer is invaluable for in-depth impurity profiling, especially during process development and in support of regulatory filings.

For a comprehensive purity assessment strategy, a dual-pronged approach is often the most effective. HPLC can be employed for routine purity testing and quantification, while GC-MS can be utilized to confirm the identity of the main component and to identify and characterize any unknown impurities that may be present. This cross-validation approach provides a high degree of confidence in the quality and purity of this compound, ensuring the integrity of the downstream drug development process.

References

Investigating the Cross-Reactivity of 4-Amino-N-methylaniline in Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical diagnostics, the specificity of immunoassays is paramount. An assay's accuracy can be compromised by cross-reactivity, where a substance structurally similar to the target analyte interferes with the antibody-antigen binding, leading to erroneous results. This guide provides a comprehensive framework for investigating the cross-reactivity of 4-Amino-N-methylaniline, an industrial chemical with potential to interfere in diagnostic immunoassays due to its structural motifs.

This compound and its parent compounds, aniline and N-methylaniline, are foundational chemicals in various sectors, serving as precursors in the synthesis of dyes, polymers, agrochemicals, and pharmaceuticals.[1][2][3] Given the prevalence of aniline-like structures in many drug molecules, there is a plausible risk of industrial chemicals like this compound cross-reacting in immunoassays designed to monitor such drugs.[4][5]

This guide will use a hypothetical yet scientifically rigorous scenario to illustrate the process of evaluating the cross-reactivity of this compound. We will focus on a competitive immunoassay for the detection of tricyclic antidepressants (TCAs), a class of drugs that share structural similarities with this compound.[6][7] Specifically, we will consider an immunoassay targeting Amitriptyline.

The Principle of Competitive Immunoassays and the Challenge of Cross-Reactivity

Competitive immunoassays are a common format for detecting small molecules. In this setup, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, and vice versa.

Cross-reactivity in these assays occurs when the antibody, designed to recognize a specific analyte, also binds to other molecules.[8] This binding is typically due to shared structural features, or epitopes, between the target analyte and the cross-reacting substance.[9] Such interference can lead to false-positive results or an overestimation of the analyte's concentration.[10]

Experimental Design for Assessing Cross-Reactivity

To objectively assess the cross-reactivity of this compound, a systematic approach is required. This involves a well-designed experimental protocol, the inclusion of appropriate controls, and a clear method for data analysis. The following protocol is based on established guidelines for immunoassay validation.[11]

Hypothetical Scenario:
  • Immunoassay: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Amitriptyline.

  • Test Compound: this compound.

  • Positive Control: Nortriptyline (a major metabolite of Amitriptyline and a known cross-reactant in TCA immunoassays).[12]

  • Negative Control: Caffeine (a structurally dissimilar small molecule, not expected to cross-react).

Experimental Workflow

The workflow for this investigation is outlined below.

experimental_workflow cluster_prep Preparation cluster_elisa Competitive ELISA Protocol cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Coating Buffer - Wash Buffer - Blocking Buffer - Assay Buffer coat_plate Coat 96-well plate with Amitriptyline-BSA conjugate prep_standards Prepare Standards: - Amitriptyline (Analyte) - Nortriptyline (Positive Control) - this compound (Test) - Caffeine (Negative Control) add_samples Add Standards/Controls/Test Compound and anti-Amitriptyline Antibody wash1 Wash Plate coat_plate->wash1 block Block with BSA solution wash1->block wash2 Wash Plate block->wash2 wash2->add_samples incubate Incubate add_samples->incubate wash3 Wash Plate incubate->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash Plate incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate develop Incubate in Dark add_substrate->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curve Plot Standard Curve (Absorbance vs. Concentration) read_plate->plot_curve calc_ic50 Calculate IC50 for each compound plot_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Figure 1: Experimental workflow for assessing cross-reactivity.

Step-by-Step Experimental Protocol
  • Plate Coating:

    • Dilute the Amitriptyline-Bovine Serum Albumin (BSA) conjugate to a final concentration of 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the standards (Amitriptyline), positive control (Nortriptyline), test compound (this compound), and negative control (Caffeine) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/control/test compound dilution with 50 µL of the anti-Amitriptyline primary antibody (at a pre-determined optimal dilution).

    • Transfer 100 µL of the mixture to the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance values against the logarithm of the concentration for each compound to generate dose-response curves.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal) for each substance.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Amitriptyline / IC50 of Test Compound) x 100

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Data for this compound in an Amitriptyline Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Amitriptyline (Analyte) 10100%
Nortriptyline (Positive Control) 3528.6%
This compound (Test) 8501.18%
Caffeine (Negative Control) >10,000<0.1%
Interpretation of Hypothetical Results:
  • Amitriptyline: As the target analyte, it has the lowest IC50 value and is set as the 100% cross-reactivity reference.

  • Nortriptyline: Shows significant cross-reactivity (28.6%), which is expected as it is a known metabolite and structurally very similar to amitriptyline. This validates the assay's ability to detect structurally related compounds.

  • This compound: Exhibits low but measurable cross-reactivity (1.18%). This suggests that at high concentrations, this compound could potentially interfere with the immunoassay and produce a false-positive result.

  • Caffeine: Shows negligible cross-reactivity, confirming the specificity of the antibody for the general chemical scaffold of the analyte and related compounds.

Mechanistic Insights into Cross-Reactivity

The observed cross-reactivity of this compound can be attributed to the structural similarities it shares with the tricyclic core of amitriptyline. Both molecules possess an aromatic ring system and an amine group, which are likely key recognition features for the anti-Amitriptyline antibody.

cross_reactivity_mechanism cluster_antibody Antibody Binding Pocket cluster_molecules binding_site Hydrophobic & Charged Residues amitriptyline Amitriptyline (Target Analyte) - Tricyclic core - Amine side chain amitriptyline->binding_site High-affinity binding four_amino This compound (Cross-Reactant) - Phenyl ring - Amino group - N-methyl group four_amino->binding_site Low-affinity binding (due to shared structural features)

Figure 2: Hypothetical mechanism of cross-reactivity.

The anti-Amitriptyline antibody's binding pocket likely contains hydrophobic and charged amino acid residues that interact with the tricyclic system and the amine side chain of amitriptyline. This compound, with its phenyl ring and N-methylamino group, can partially fit into this binding pocket and establish some of the same non-covalent interactions, albeit with a much lower affinity.[9] This lower affinity is reflected in the significantly higher IC50 value required to displace the labeled analyte.

Conclusion and Recommendations

This guide outlines a systematic approach to investigating the cross-reactivity of this compound in a competitive immunoassay, using a hypothetical scenario involving an amitriptyline assay. The provided experimental protocol and data analysis framework can be adapted to assess the cross-reactivity of other compounds in various immunoassay formats.

Based on our hypothetical findings, while the cross-reactivity of this compound is low, it is not negligible. For researchers and drug development professionals, this underscores the importance of:

  • Thorough validation of immunoassays: Always assess the cross-reactivity of potentially interfering compounds, especially when developing assays for analytes that share structural similarities with common industrial chemicals or other drugs.

  • Careful interpretation of results: Be aware of the potential for false-positive results in samples that may contain high concentrations of cross-reacting substances.

  • Confirmatory testing: Positive results from screening immunoassays, particularly when unexpected, should be confirmed using a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]

By adhering to these principles of scientific integrity and rigorous validation, the accuracy and reliability of immunoassay data can be ensured, leading to better-informed decisions in research and clinical practice.

References

Inter-laboratory study on the analysis of 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Study on the Analysis of 4-Amino-N-methylaniline: A Comparative Guide to Analytical Methodologies

Authored by a Senior Application Scientist

Introduction

This compound, a substituted aromatic amine, is a compound of significant interest in various industrial applications, including the synthesis of dyes and as an intermediate in the production of pharmaceuticals and other organic products.[1][2][3][4] Its potential impact on human health and the environment necessitates accurate and reliable analytical methods for its detection and quantification. This guide provides an in-depth comparison of the primary analytical techniques employed for the analysis of this compound, structured to inform researchers, scientists, and drug development professionals on the selection and implementation of the most suitable methodology for their specific needs. While a formal inter-laboratory study on this specific analyte is not publicly available, this document synthesizes data from the analysis of similar aromatic amines to present a comparative framework, highlighting the principles and potential sources of variability that would be central to such a study.

The core of this guide focuses on two of the most prevalent analytical techniques for aromatic amines: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. We will delve into the causality behind experimental choices for each technique, providing a trustworthy and authoritative grounding for the presented protocols.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC7H10N2[1][5][6]
Molar Mass122.17 g/mol [1][6]
Melting Point36°C[1]
Boiling Point217.6°C (estimate)[1]
SolubilityAlmost insoluble in water, soluble in organic solvents (alcohols, ethers, ketones).[1]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical step that influences the accuracy, precision, and overall reliability of the results. This section will compare GC-MS and HPLC for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that separates volatile and thermally stable compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. For aromatic amines like this compound, this method offers high sensitivity and specificity.[7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized sample into a conical flask.

    • Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and water).[8]

    • Perform ultrasonic extraction for 30 minutes to ensure efficient dissolution of the analyte.[8]

    • Filter the extract into a volumetric flask.

    • Concentrate the extract to near dryness using a rotary evaporator and reconstitute in 1.0 mL of the solvent for injection.[8]

  • Instrumental Analysis:

    • Gas Chromatograph: Agilent 7890A or similar.[9]

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8][9]

    • Inlet Temperature: 250°C.[8]

    • Oven Temperature Program: Initial temperature of 60°C, ramped at 25°C/min to 300°C and held for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.[8]

      • Source Temperature: 250°C.[8]

      • Quadrupole Temperature: 150°C.[8]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting the molecular ion and characteristic fragment ions of this compound.

Causality of Experimental Choices:

  • The choice of a non-polar column like HP-5MS is based on the semi-volatile nature of aromatic amines.

  • Ultrasonic extraction is a rapid and efficient method for extracting the analyte from solid or semi-solid matrices.

  • The temperature program is optimized to ensure good chromatographic separation from potential matrix interferences while minimizing run time.

  • SIM mode is employed in mass spectrometry to increase the signal-to-noise ratio, thereby improving the limit of detection.

Expected Performance:

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)Low µg/L to ng/L range
Recovery90-110%
Precision (RSD)< 10%
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a stationary phase. It is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds. For aromatic amines, HPLC offers the advantage of avoiding potential degradation at high GC inlet temperatures.[10][11]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • For solid samples, an extraction step similar to the GC-MS protocol can be used.

    • For liquid samples, a simple dilution with the mobile phase may be sufficient.

    • A solid-phase extraction (SPE) clean-up step using a C18 cartridge can be employed to remove interfering matrix components.[12]

  • Instrumental Analysis:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[13]

    • Injection Volume: 10 µL.

    • Detector:

      • UV-Vis Detector: Monitoring at a wavelength where this compound exhibits maximum absorbance.

      • Mass Spectrometer (LC-MS/MS): For higher sensitivity and selectivity, an electrospray ionization (ESI) source in positive ion mode would be ideal.[10][14]

Causality of Experimental Choices:

  • A C18 column is the standard choice for reversed-phase chromatography of moderately polar compounds like aromatic amines.

  • The use of formic acid in the mobile phase helps to protonate the amine group, leading to better peak shape and retention.

  • A gradient elution is necessary to effectively separate the analyte from other components in complex matrices.

  • LC-MS/MS provides superior performance in terms of sensitivity and specificity compared to UV detection, especially in complex samples.[10][14]

Expected Performance:

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)µg/L to ng/L range (lower with MS detection)
Recovery85-115%
Precision (RSD)< 15%

Inter-laboratory Comparison: Key Considerations

A true inter-laboratory study would involve multiple laboratories analyzing the same set of samples to assess the reproducibility and robustness of the analytical methods. In the context of this compound analysis, the following factors would be critical to investigate:

  • Method Variability: Comparing the precision and accuracy of GC-MS versus HPLC-based methods across different laboratories.

  • Matrix Effects: Evaluating the influence of different sample matrices (e.g., pharmaceutical formulations, environmental samples) on the analytical results.

  • Analyst Proficiency: Assessing the impact of analyst experience and training on the consistency of the data.

  • Instrumental Differences: Investigating variations in results obtained from different models and manufacturers of GC-MS and HPLC systems.

Visualization of Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Sample extract Ultrasonic Extraction weigh->extract filter Filtration extract->filter concentrate Concentration & Reconstitution filter->concentrate inject Injection concentrate->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection (SIM) ionize->detect data_analysis Data Analysis & Quantification detect->data_analysis Data Acquisition

Caption: Workflow for the analysis of this compound by GC-MS.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis extract_dilute Extraction / Dilution spe Solid-Phase Extraction (SPE) extract_dilute->spe inject Injection spe->inject separate HPLC Separation (C18) inject->separate detect Detection (UV or MS/MS) separate->detect data_analysis Data Analysis & Quantification detect->data_analysis Data Acquisition

Caption: Workflow for the analysis of this compound by HPLC.

Conclusion and Recommendations

Both GC-MS and HPLC are highly capable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the study.

  • GC-MS is recommended for its high sensitivity and specificity, particularly when dealing with volatile and semi-volatile analytes in relatively clean matrices. Its extensive libraries of mass spectra can aid in the identification of unknown compounds.

  • HPLC , especially when coupled with mass spectrometry, is a more versatile technique suitable for a wider range of sample matrices and is the preferred method for thermally labile or non-volatile compounds. The flexibility in mobile phase composition and stationary phases allows for greater optimization of the separation.

For a comprehensive inter-laboratory study, it would be beneficial to have participating laboratories analyze samples using both techniques to generate a rich dataset for comparison. This would provide valuable insights into the strengths and limitations of each method for the analysis of this compound and contribute to the development of a standardized analytical protocol.

References

A Comparative Guide to 4-Amino-N-methylaniline as a Strategic Alternative to Traditional Aromatic Amines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the intricate field of synthetic chemistry, the choice of an aromatic amine building block is a pivotal decision that dictates reaction pathways, yields, and the novelty of the resulting molecular architectures. While staples like aniline have long served the scientific community, the demand for greater control over reactivity and the synthesis of complex, multifunctional molecules necessitates a broader palette of reagents. This guide presents 4-Amino-N-methylaniline (also known as N-methyl-p-phenylenediamine) as a versatile and strategic substitute for other aromatic amines, supported by a comparative analysis and experimental framework.

The Unique Structural and Electronic Profile of this compound

This compound is an aromatic amine distinguished by the presence of two electronically and sterically distinct amino groups at the para position: a primary amine (-NH₂) and a secondary N-methylamine (-NHCH₃).[1] This arrangement, with the chemical formula C₇H₁₀N₂, provides a unique platform for selective chemical modifications.[2][3] The methyl group acts as an electron-donating group, which enhances the electron density on the secondary amine's nitrogen atom and the aromatic ring, influencing its basicity and reactivity in electrophilic substitution reactions.[4]

This inherent asymmetry is the cornerstone of its utility, allowing for chemoselective reactions that are often difficult to achieve with symmetric diamines or simple anilines, thereby circumventing the need for complex protection-deprotection sequences.

Comparative Performance Analysis: Acylation Reactivity

To provide a clear performance benchmark, we will compare this compound against two commonly used aromatic amines: Aniline (the fundamental aromatic amine) and N-methylaniline (its secondary amine counterpart). The chosen reaction is a standard N-acylation with acetyl chloride, a ubiquitous transformation in the synthesis of pharmaceuticals and advanced materials.[5][6][7][8]

Standardized Experimental Protocol: N-Acylation

The following protocol outlines a robust method for the comparative acylation of the selected amines. This self-validating system ensures that any observed differences in outcome are attributable to the intrinsic properties of the amines themselves.

Materials:

  • This compound (≥98%)

  • Aniline (≥99.5%)

  • N-methylaniline (≥99%)

  • Acetyl Chloride (≥98%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Dichloromethane (DCM, Anhydrous, ≥99.8%)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the aromatic amine (10.0 mmol) in anhydrous DCM (40 mL).

  • Add pyridine (12.0 mmol, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate mobile phase.

  • Upon completion, quench the reaction by adding 1M HCl (20 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the final product.

  • Characterize the product by ¹H NMR and calculate the isolated yield.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup cluster_purification Purification & Analysis A Dissolve Aromatic Amine (10 mmol) in Anhydrous DCM (40 mL) B Add Pyridine (12 mmol) A->B C Cool to 0 °C under N2 B->C D Dropwise add Acetyl Chloride (11 mmol) C->D E Stir at RT for 3h D->E F Monitor by TLC E->F G Quench with 1M HCl F->G Reaction Complete H Extract with DCM G->H I Wash with NaHCO3 H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Flash Column Chromatography L->M N Characterize & Calculate Yield M->N G A What is the Synthetic Goal? B Simple N-Aryl Amide A->B C Mono-functionalized p-Phenylenediamine A->C D N-Alkyl-N-Aryl Amide A->D E Use Aniline B->E F Use this compound C->F G Use N-methylaniline D->G H High Chemoselectivity Avoids protecting groups F->H

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4-Amino-N-methylaniline (CAS No. 623-09-6). As a compound frequently utilized in organic synthesis, particularly in the development of dyes and pharmaceuticals, its hazardous nature necessitates a rigorous and well-understood disposal protocol.[1] This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety standards to ensure both personal and environmental protection.

Core Hazard Profile & Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound is not merely a chemical reagent; it is a substance with a significant health and environmental hazard profile. Its disposal is governed by its inherent toxicity and reactivity.

The primary health concern associated with aromatic amines, including this compound, is their ability to induce methemoglobinemia upon absorption into the body.[2] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (bluish discoloration of the skin), dizziness, headache, and in severe cases, life-threatening toxicity.[2] The substance is classified as toxic or harmful if swallowed, inhaled, or in contact with the skin.[2][3][4] Furthermore, it is a known skin and eye irritant, and laboratory studies have indicated potential mutagenic effects.[2][3]

From an environmental standpoint, the compound is recognized as being very toxic to aquatic life, with the potential for long-lasting adverse effects.[5][6][7] Therefore, preventing its entry into drains, sewer systems, or waterways is a critical directive.[3][8][9]

Hazard CategoryDescriptionKey Risks
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5][7][10]Methemoglobinemia, cyanosis, dizziness, headache, potential for fatality.[2]
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[2][3][4]Can cause burns and potential sensitization upon re-exposure.[2]
Chronic Toxicity Prolonged or repeated exposure may cause damage to organs.[5][11]Laboratory experiments have shown mutagenic effects.[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[5][6][7]Contamination of groundwater and surface water systems.[9][12]
Physical Hazard Combustible material.[5] Vapors may form explosive mixtures with air upon intense heating.Risk of fire or explosion if handled near ignition sources.[6][10]

Pre-Disposal Operations: Waste Segregation and Storage

Effective disposal begins the moment the chemical is designated as waste. Proper segregation and storage are not passive steps; they are active safety measures to prevent dangerous reactions.

Causality of Segregation: Aromatic amines like this compound can react violently with strong acids and strong oxidizing agents. Contact with these incompatible substances can lead to exothermic reactions, fire, or the generation of toxic fumes.[13] Therefore, a dedicated and isolated waste stream is non-negotiable.

Protocol for Segregation and Storage:

  • Identify and Segregate: Immediately classify all materials contaminated with this compound (e.g., surplus reagent, contaminated labware, used absorbent materials) as hazardous waste.

  • Dedicated Waste Container: Store this waste in a dedicated, compatible container. Containers should be made of material that does not react with the chemical and must have a secure, tightly-fitting screw cap.[14][15]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date the waste was first added to the container.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area or a chemical fume hood.[2][14] The storage location must be away from incompatible materials, particularly acids and oxidizing agents, as well as heat sources and direct sunlight.[9][14]

Personal Protective Equipment (PPE) Protocol

Handling waste containing this compound requires the same, if not a higher, level of personal protection as handling the pure product. The goal is to create a complete barrier to prevent any route of exposure.

PPE ComponentSpecificationRationale
Hand Protection Appropriate protective gloves (e.g., nitrile rubber, neoprene).[2]Prevents skin absorption, which is a primary route of toxic exposure.[2][5][10]
Eye/Face Protection Chemical splash goggles. A face shield should be worn in combination with goggles if there is a significant splash risk.[2][10]Protects against splashes that can cause serious eye irritation or burns.[2][3]
Body Protection A lab coat or other appropriate protective clothing.[2][10]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use only within a chemical fume hood.[2] If a hood is not available or if generating dust/aerosols, a respirator program that meets OSHA standards (e.g., NIOSH-approved respirator) is mandatory.[2][8]Prevents inhalation of harmful dust or vapors.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound is not a candidate for in-lab neutralization or drain disposal. The only acceptable and safe method is through a licensed hazardous waste management service.

G cluster_lab In-Lab Procedures cluster_disposal Professional Disposal A Waste Generation (e.g., unused reagent, contaminated wipes) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C D Contain in Labeled, Sealed, Compatible Container C->D E Contact Licensed Hazardous Waste Disposal Service D->E Store in designated area pending pickup F Provide Safety Data Sheet & Waste Information E->F G Schedule Waste Pickup F->G H Manifest & Document Waste Transfer G->H I Final Disposition (e.g., High-Temperature Incineration with Scrubber) H->I

Caption: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Final Containment: Ensure the hazardous waste container is securely sealed and that the exterior is clean and free of contamination.

  • Contact Professional Services: Arrange for disposal through a licensed and reputable hazardous waste disposal company.[6][8][14] Your institution's Environmental Health & Safety (EH&S) department is the primary point of contact for this service.

  • Provide Documentation: The disposal vendor will require information about the waste stream. Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the container's contents.

  • Incineration: The recommended method of disposal is combustion in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful gases produced during decomposition, such as nitrogen oxides.[6][8][16]

  • Maintain Records: Retain all documentation related to the waste transfer, including the hazardous waste manifest provided by the disposal company.[14] This creates a cradle-to-grave record of the waste, which is a legal requirement.

CRITICAL: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[9][14] This is both unsafe and illegal, posing a severe threat to aquatic ecosystems. [7]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Response:

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if the spill is significant, evacuate non-essential personnel.[3][8]

  • Remove Ignition Sources: If the material is in a combustible form, remove all nearby sources of ignition.[3][9]

  • Containment: Wearing full PPE, contain the spill.

    • For Solids: Carefully sweep or vacuum the material, avoiding the creation of dust.[8][9]

    • For Liquids: Use an inert absorbent material like sand, vermiculite, or commercial absorbent pads to soak up the spill.[7][10][13]

  • Collection: Place all contaminated absorbent material and cleaning supplies into a suitable, sealable container for hazardous waste disposal.[3][8] Label it immediately.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

First Aid and Exposure Response:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Get medical aid immediately.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.[8]

References

Operational Guide: Personal Protective Equipment for Handling 4-Amino-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, risk-based safety protocols for the handling of 4-Amino-N-methylaniline (CAS 623-09-6). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel engaged in research and development.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is an aniline derivative that presents significant health risks. Understanding the nature of these hazards is fundamental to appreciating the stringency of the required personal protective equipment (PPE).

  • Acute Toxicity (All Routes): The primary danger lies in its acute toxicity. It is classified as harmful if swallowed, if it comes into contact with the skin, and if inhaled[1][2]. This multi-route exposure potential necessitates comprehensive barrier protection.

  • Skin and Eye Irritation: Direct contact causes serious skin and eye irritation[1][2]. The chemical structure allows it to be readily absorbed through the skin, making dermal contact a critical exposure pathway[3][4].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[2][5].

  • Methemoglobinemia Risk: A significant, and often underestimated, hazard associated with aniline and its derivatives is the induction of methemoglobinemia[3][6][7]. This is a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to symptoms like cyanosis (bluish skin), dizziness, headache, and in severe cases, collapse and death[3][4][6]. The potential for this systemic effect is the primary driver for mandating full-barrier PPE to prevent any level of absorption.

Core PPE Requirements: A Multi-Layered Defense

All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation[3][8]. The following PPE is the minimum requirement for any task involving this compound.

Eye and Face Protection
  • Mandatory: Wear tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[1].

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during quenching of a reaction or large-volume transfers), a full-face shield must be worn in addition to chemical splash goggles[6][9]. The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Gloves: Glove selection is critical due to the high risk of dermal absorption.

    • Standard Operations: Double-gloving with nitrile gloves is mandatory. The outer glove should have a minimum thickness of 0.15 mm.

    • Protocols: Gloves must be inspected for tears or pinholes before each use[1]. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly. Never wear contaminated gloves outside the immediate work area.

    • Rationale: Double-gloving provides a backup barrier in case the outer glove is compromised. Nitrile offers good resistance to many aromatic amines, but for prolonged tasks, consult the glove manufacturer's chemical resistance data.

  • Laboratory Coat/Gown:

    • A clean, buttoned, knee-length laboratory coat is required for all procedures.

    • For tasks with a higher splash potential or when handling quantities greater than a few grams, a chemically resistant apron worn over the lab coat is required.

    • Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water[3][10]. Do not take contaminated work clothing home[10].

Respiratory Protection

The need for respiratory protection is determined by the specific operation and its potential to generate airborne particles or aerosols. All respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA 29 CFR 1910.134.

  • Weighing Solid Compound: If weighing the solid powder outside of a containment device (like a glovebox or ventilated balance enclosure), a respirator is mandatory. A half-mask or full-face respirator with P100 (US) or P3 (EU) particulate cartridges is required.

  • High-Energy Operations: Any procedure that could create an aerosol (e.g., sonication, vortexing of solutions, heating) requires the use of a respirator. An air-purifying respirator with combination organic vapor/P100 cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU) is necessary[5].

  • Rationale: Engineering controls (i.e., the fume hood) are the primary line of defense. Respirators are used when these controls may be insufficient to maintain exposure below occupational limits.

Operational Protocols: From Preparation to Disposal

Adherence to structured protocols for donning, doffing, and handling is as crucial as the PPE itself.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Level start Assess Task Involving This compound q_solid Handling Solid Powder? start->q_solid q_aerosol Potential for Aerosol or Vapor Generation? q_solid->q_aerosol No max_ppe Maximum PPE - Enhanced PPE - Respirator (P100 or OV/P100) q_solid->max_ppe Yes (Weighing) q_quantity Quantity > 10g or High Splash Risk? q_aerosol->q_quantity No q_aerosol->max_ppe Yes (Heating, etc.) min_ppe Standard PPE - Double Nitrile Gloves - Goggles - Lab Coat q_quantity->min_ppe No enhanced_ppe Enhanced PPE - Standard PPE - Face Shield - Chemical Apron q_quantity->enhanced_ppe Yes

Caption: PPE selection workflow for this compound.

Summary of PPE for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesSingle Nitrile GlovesLab CoatNot typically required
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatRequired: Half-mask w/ P100 cartridges
Preparing Solutions Safety GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Reaction Workup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-Resistant ApronRecommended if heating/refluxing
Waste Disposal Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-Resistant ApronNot required if handling sealed containers
Step-by-Step Donning and Doffing Procedures

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don lab coat or gown, ensuring it is fully buttoned. Add a chemical apron if required.

  • Respiratory Protection: If required, don the respirator. Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Don chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - The Key to Preventing Contamination: This process is designed to move from most contaminated to least contaminated.

  • Decontaminate (if possible): If the outer gloves are grossly contaminated, wipe them down with an appropriate solvent in the fume hood.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Body Protection: Unbutton the lab coat. Shrug it off your shoulders, letting it fall forward. Remove your arms from the sleeves without touching the outside of the coat. Fold it so the contaminated outside is contained within, and place it in the designated laundry or disposal bin.

  • Respiratory Protection: Remove the respirator and store or dispose of it according to laboratory procedures.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.

Decontamination and Disposal

  • Spills: In case of a spill, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean a large spill without appropriate training and equipment, including a self-contained breathing apparatus[5][6]. Small spills inside a fume hood should be absorbed with an inert material (e.g., vermiculite or sand), collected in a sealed container, and disposed of as hazardous waste[5].

  • PPE Disposal: All disposable PPE used while handling this compound (gloves, gowns, etc.) is considered hazardous waste. It must be collected in a clearly labeled, sealed waste container for disposal by a licensed professional waste disposal service[5].

  • Empty Containers: "Empty" containers retain hazardous residue. They must be handled like the product itself and disposed of as hazardous waste[5][8]. Do not rinse into the drain system[5].

References

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